2-(2,5-Dichlorobenzoyl)oxazole
Description
BenchChem offers high-quality 2-(2,5-Dichlorobenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dichlorobenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOVJNELYQXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=NC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642111 | |
| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-22-0 | |
| Record name | (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 2-(2,5-Dichlorobenzoyl)oxazole"
An In-Depth Technical Guide to the Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
Introduction
2-(2,5-Dichlorobenzoyl)oxazole is a chemical compound featuring a central oxazole ring linked to a 2,5-dichlorobenzoyl moiety via a ketone bridge. The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically significant natural products and synthetic drug candidates.[1][2] The dichlorinated phenyl group is also a common feature in pharmacologically active molecules, often influencing properties such as metabolic stability and receptor binding affinity. This guide provides a detailed exploration of a robust synthetic pathway to 2-(2,5-Dichlorobenzoyl)oxazole, designed for researchers and professionals in organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Approach
The most logical and convergent approach to synthesizing 2-(2,5-Dichlorobenzoyl)oxazole involves a disconnection at the carbonyl-oxazole C-C bond. This retrosynthetic strategy identifies two key precursors: a nucleophilic oxazole at the C2 position and an electrophilic 2,5-dichlorobenzoyl synthon.
This leads to a practical forward synthesis based on the acylation of a 2-lithiooxazole intermediate with 2,5-dichlorobenzoyl chloride. This method is advantageous as it builds the target molecule from readily accessible starting materials in a controlled, stepwise manner.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Key Precursor: 2,5-Dichlorobenzoyl Chloride
The electrophilic coupling partner, 2,5-dichlorobenzoyl chloride, is a crucial intermediate. While commercially available, it is often prepared in the laboratory from its corresponding carboxylic acid, which is less expensive and more stable for long-term storage.[3][4] The standard and most efficient method for this conversion is treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[5]
Experimental Protocol: 2,5-Dichlorobenzoic Acid to 2,5-Dichlorobenzoyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 2,5-dichlorobenzoic acid.
-
Reagent Addition: Add thionyl chloride (SOCl₂) in excess (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2,5-dichlorobenzoyl chloride is often of sufficient purity for the next step, but can be further purified by vacuum distillation.[6]
| Reagent | Molar Mass ( g/mol ) | Equivalents | Notes |
| 2,5-Dichlorobenzoic Acid | 191.01 | 1.0 | Starting material[7] |
| Thionyl Chloride | 118.97 | 3.0 | Reagent and solvent |
| DMF (catalyst) | 73.09 | ~0.05 | Optional catalyst |
Part 2: Core Synthesis via C2-Metalation and Acylation
The core of this synthesis lies in the generation of a nucleophilic oxazole and its subsequent reaction with the acyl chloride. Direct electrophilic substitution on the oxazole ring is generally difficult.[8][9] However, the C2 proton of oxazole is the most acidic, allowing for regioselective deprotonation with a strong base to form a highly reactive 2-lithiooxazole intermediate.[10] This nucleophile can then efficiently attack the electrophilic carbonyl of 2,5-dichlorobenzoyl chloride.
Caption: Key synthetic transformation workflow.
Experimental Protocol: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
-
Reaction Setup: A dry, three-necked, round-bottom flask is charged with anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add oxazole (1.0 eq.) to the cooled THF. To this solution, add n-butyllithium (n-BuLi, typically 1.1 eq. of a 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the 2-lithiooxazole intermediate.
-
Acylation: In a separate dry flask, dissolve 2,5-dichlorobenzoyl chloride (1.2 eq.) in anhydrous THF. Add this solution dropwise to the cold 2-lithiooxazole solution. The reaction is typically rapid. Stir at -78 °C for an additional 1-2 hours.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(2,5-Dichlorobenzoyl)oxazole.
Alternative Synthetic Considerations
While the C2-lithiation/acylation route is highly effective, other classical and modern methods for oxazole synthesis could be adapted to produce the target molecule, although they may be less direct.
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of an α-acylamino ketone.[8] A potential precursor could be synthesized by coupling 2,5-dichlorobenzoic acid with 2-amino-1-hydroxyethanone, followed by oxidation and cyclization. This pathway is more linear and may result in lower overall yields.
-
From Isocyanides: The reaction of tosylmethyl isocyanide (TosMIC) with 2,5-dichlorobenzaldehyde in a Van Leusen reaction could form a 5-(2,5-dichlorophenyl)oxazole.[9] Subsequent oxidation of the C5-H bond and introduction of the carbonyl group would be required, making this a more complex route.
-
One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis: Advanced methods have been developed that combine a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using an oxazolone template.[11][12] This could potentially allow for the synthesis of the target scaffold in a single pot from 1,4-dichlorobenzene and an appropriate N-acylamino acid derivative.
Conclusion
The synthesis of 2-(2,5-Dichlorobenzoyl)oxazole is most efficiently achieved through a convergent strategy involving the acylation of a C2-lithiated oxazole intermediate with 2,5-dichlorobenzoyl chloride. This method relies on well-established organometallic principles and provides a reliable and scalable route to the target compound. The precursors are either commercially available or readily prepared from inexpensive starting materials. This technical guide provides a robust and detailed protocol that serves as a solid foundation for researchers engaged in the synthesis of complex oxazole-containing molecules for applications in drug discovery and materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 5. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 2,5-DICHLOROBENZOYL CHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 2,5-Dichlorobenzoic acid 97 50-79-3 [sigmaaldrich.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(2,5-Dichlorobenzoyl)oxazole: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive analysis of 2-(2,5-Dichlorobenzoyl)oxazole (CAS No. 898784-22-0), a heterocyclic ketone with significant potential as a scaffold in medicinal chemistry and drug discovery. While specific research on this exact molecule is sparse, this document synthesizes data from analogous structures and foundational chemical principles to present its core chemical properties, a robust and reasoned synthesis protocol, predicted spectroscopic characterization data, and a discussion of its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and related chemical entities.
Introduction: The Strategic Value of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a desirable component in the design of novel therapeutics. When combined with a dichlorinated phenyl ring, as in 2-(2,5-Dichlorobenzoyl)oxazole, the resulting molecule presents a compelling profile for investigation. The halogen atoms can significantly modulate pharmacokinetic properties such as lipophilicity and metabolic resistance, while also providing vectors for further chemical modification.
This guide delves into the essential technical details of this molecule, providing a foundational understanding for its synthesis and potential exploitation in research programs targeting a range of diseases, including cancer, inflammation, and infectious agents.[2][3][4]
Physicochemical and Structural Properties
2-(2,5-Dichlorobenzoyl)oxazole is formally named (2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone.[5] Its core structure consists of a 2,5-dichlorophenyl group linked to the C2 position of an oxazole ring via a carbonyl bridge.
Caption: Chemical structure of 2-(2,5-Dichlorobenzoyl)oxazole.
Table 1: Core Chemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | [5] |
| CAS Number | 898784-22-0 | [5][6] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | [5][6] |
| Molecular Weight | 242.06 g/mol | [6] |
| Boiling Point | 389.2 ± 52.0 °C (Predicted) | [6] |
| Density | 1.445 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | -2.86 ± 0.10 (of conjugate acid, Predicted) |[6] |
Synthesis and Mechanistic Considerations
Causality and Rationale: The proton at the C2 position of the oxazole ring is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi).[7] This deprotonation is favored over electrophilic substitution, which typically occurs at C5 and requires activating groups.[1][8] The resulting 2-lithiooxazole is a potent nucleophile that can readily attack the highly electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. The precursor, 2,5-dichlorobenzoyl chloride, is itself synthesized from 2,5-dichlorobenzoic acid via reaction with thionyl chloride (SOCl₂), a standard method for converting carboxylic acids to acyl chlorides.[9]
Proposed Synthesis Protocol
Step 1: Preparation of 2,5-Dichlorobenzoyl Chloride [9]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichlorobenzoic acid.
-
Suspend the acid in an anhydrous inert solvent such as dichloromethane (DCM).
-
Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Slowly add an excess of thionyl chloride (SOCl₂, ~1.5 equivalents) at room temperature.
-
Gently heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases and the solid dissolves.
-
Remove the excess SOCl₂ and solvent under reduced pressure to yield crude 2,5-dichlorobenzoyl chloride, which can be purified by vacuum distillation.
Step 2: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve oxazole (~1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete formation of the 2-lithiooxazole intermediate.
-
In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Add the solution of 2,5-dichlorobenzoyl chloride dropwise to the cold 2-lithiooxazole solution.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then warm slowly to room temperature overnight.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.
Caption: Experimental workflow for the synthesis of 2-(2,5-Dichlorobenzoyl)oxazole.
Spectroscopic Characterization Profile (Predicted)
Structural confirmation of the synthesized product is paramount. The following spectroscopic data are predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 241 (C₁₀H₅³⁵Cl₂NO₂), 243 (C₁₀H₅³⁵Cl³⁷ClNO₂), and 245 (C₁₀H₅³⁷Cl₂NO₂) with an approximate ratio of 9:6:1. Key Fragments: Loss of the oxazole ring ([M-C₃H₂NO]⁺ at m/z 173), loss of the carbonyl group ([M-CO]⁺), and the 2,5-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺ at m/z 173). |
| ¹H NMR | Aromatic Protons (Dichlorophenyl Ring): 3 protons in the aromatic region (~7.4-7.8 ppm). Expect complex splitting patterns (doublets and doublet of doublets) due to coupling. Oxazole Protons: 2 protons in the heterocyclic region (~7.2-8.2 ppm), likely appearing as distinct singlets or narrowly coupled doublets. |
| ¹³C NMR | Total Signals: 10 distinct carbon signals. Key Signals: 1 carbonyl carbon (~180-190 ppm), 5 aromatic carbons (~125-140 ppm), 2 oxazole carbons (~120-155 ppm), and 2 carbons bonded to chlorine (~130-135 ppm). |
| IR Spectroscopy | C=O Stretch (Ketone): Strong absorption band around 1660-1680 cm⁻¹. Aromatic C=C Stretch: Medium bands around 1450-1600 cm⁻¹. C-O-C Stretch (Oxazole): Bands in the 1050-1250 cm⁻¹ region. C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(2,5-Dichlorobenzoyl)oxazole lies in its potential as a building block or lead compound in drug discovery. The combination of the pharmacologically significant oxazole ring and the property-modulating dichlorophenyl group makes it an attractive starting point for library synthesis.
-
Scaffold for Library Development: The oxazole and phenyl rings can be further functionalized to generate a library of analogues for screening against various biological targets.
-
Bioisostere: The oxazole ring can act as a bioisostere for other aromatic or heterocyclic systems, offering a way to circumvent patents or improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of existing drug candidates.
-
Potential Therapeutic Areas: Derivatives of benzoxazoles, which are structurally related, have shown a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11] It is reasonable to hypothesize that this scaffold could be explored for similar applications. For instance, many kinase inhibitors feature a dichlorophenyl moiety, suggesting this compound could be a valuable fragment or lead for developing new kinase-targeted therapies.[5]
Caption: Logical relationship between the molecular scaffold and its potential applications.
Conclusion
2-(2,5-Dichlorobenzoyl)oxazole is a chemical entity with considerable untapped potential. While direct experimental data is limited, a thorough analysis based on the principles of organic chemistry and data from related compounds allows for the construction of a detailed technical profile. Its logical synthesis, predictable characteristics, and the proven utility of its constituent motifs make it a valuable tool for researchers in medicinal chemistry. This guide serves as a foundational resource to enable and accelerate research and development efforts centered on this promising molecular scaffold.
References
-
The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 12
-
2,5-Dichlorobenzoyl chloride | 2905-61-5. (n.d.). Benchchem. 9
-
2-(2,5-Dichlorobenzoyl)oxazole. (n.d.). Fluorochem. 5
-
898784-22-0 (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Product Description. (n.d.). ChemicalBook. 6
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. 7
-
Biological Evaluation of 2-Oxo-Benzoxazole Derivatives. (n.d.). An-Najah National University. 2
-
Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). World Journal of Pharmaceutical Research. 3
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. 1
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube. 13
-
Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. 10
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH. 11
-
Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. 4
-
Oxazole.pdf. (n.d.). CUTM Courseware. 14
-
Oxazole. (n.d.). Wikipedia. 8
-
2,5-DICHLOROBENZOYL CHLORIDE CAS#: 2905-61-5. (n.d.). ChemicalBook. 15
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. repository.najah.edu [repository.najah.edu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jocpr.com [jocpr.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. youtube.com [youtube.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. 2,5-DICHLOROBENZOYL CHLORIDE CAS#: 2905-61-5 [m.chemicalbook.com]
A Technical Guide to the Predicted Spectroscopic Data of 2-(2,5-Dichlorobenzoyl)oxazole
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 2-(2,5-Dichlorobenzoyl)oxazole (Molecular Formula: C₁₀H₅Cl₂NO₂; Molecular Weight: 242.06 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of the expected spectral features, thereby facilitating the structural verification and characterization of this and structurally related molecules.
Introduction and Molecular Structure Overview
2-(2,5-Dichlorobenzoyl)oxazole is a heterocyclic compound featuring three key structural motifs: a 2,5-disubstituted dichlorophenyl ring, a central carbonyl linker, and a 2-substituted oxazole ring. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science. Spectroscopic techniques are indispensable for confirming molecular structure, identifying functional groups, and ensuring sample purity. This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.
Molecular Structure:
(Simplified 2D representation for discussion)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] By analyzing the chemical environment of each proton and carbon atom, a detailed structural map can be constructed. Predictions are based on the effects of electron-donating/withdrawing groups and the magnetic anisotropy of the aromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the dichlorophenyl ring. The predictions are based on a standard analysis in a deuterated solvent like CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[2]
Table 1: Predicted ¹H NMR Data for 2-(2,5-Dichlorobenzoyl)oxazole (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.2 - 8.4 | Singlet | H-5' (Oxazole) | Protons on electron-deficient oxazole rings are typically deshielded. This proton is adjacent to the ring oxygen. |
| ~ 7.6 - 7.8 | Singlet | H-4' (Oxazole) | Also deshielded due to the aromatic and heterocyclic nature of the ring. |
| ~ 7.7 - 7.9 | Doublet (d) | H-6 (Phenyl) | This proton is ortho to the carbonyl group, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |
| ~ 7.5 - 7.6 | Doublet of Doublets (dd) | H-4 (Phenyl) | Coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~ 7.4 - 7.5 | Doublet (d) | H-3 (Phenyl) | Coupled to H-4, appearing as a doublet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, longer acquisition times may be necessary, especially for quaternary carbons.[3]
Table 2: Predicted ¹³C NMR Data for 2-(2,5-Dichlorobenzoyl)oxazole (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175 - 185 | C=O (Carbonyl) | The carbonyl carbon is highly deshielded due to the electronegative oxygen and its position between two aromatic systems. |
| ~ 158 - 162 | C-2' (Oxazole) | The carbon atom of the oxazole ring attached to the carbonyl group and the nitrogen atom. |
| ~ 142 - 145 | C-5' (Oxazole) | Deshielded due to its position adjacent to the ring oxygen. |
| ~ 130 - 135 | C-1, C-2, C-5 (Phenyl) | Quaternary carbons attached to the carbonyl group and the chlorine atoms. Their signals may be weaker. |
| ~ 128 - 132 | C-3, C-4, C-6 (Phenyl) | Aromatic carbons bearing protons. |
| ~ 125 - 128 | C-4' (Oxazole) | The CH carbon of the oxazole ring. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure the sample is fully dissolved to prevent peak broadening.[4]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[2]
-
Transfer : Filter the solution into a clean, dry 5 mm NMR tube.[4]
-
Instrumentation : Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming : Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
-
Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used, requiring a higher number of scans to achieve a good signal-to-noise ratio.[3]
Caption: Workflow for FTIR Analysis via KBr Pellet Method.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation patterns, which can be used to confirm the molecular weight and deduce structural components. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is appropriate. [5]
Predicted Mass Spectrum and Fragmentation
The key features expected in the mass spectrum are the molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule's weakest bonds.
Table 4: Predicted Key Ions in the Mass Spectrum
| Predicted m/z | Ion | Notes |
| 241 / 243 / 245 | [M]⁺ or [M+H]⁺ | Molecular Ion Peak . The presence of two chlorine atoms will result in a characteristic isotopic pattern with an approximate ratio of 9:6:1 for the M, M+2, and M+4 peaks, respectively. |
| 173 / 175 / 177 | [C₇H₃Cl₂O]⁺ | 2,5-Dichlorobenzoyl cation . Formed by cleavage of the C-C bond between the carbonyl group and the oxazole ring. This is expected to be a major fragment and will also exhibit a Cl₂ isotopic pattern. |
| 68 | [C₃H₂NO]⁺ | Oxazol-2-yl cation . Formed by the same cleavage event that produces the dichlorobenzoyl cation. |
| 139 / 141 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation . Formed by the loss of a CO molecule from the 2,5-Dichlorobenzoyl cation. |
The most diagnostic feature will be the molecular ion cluster around m/z 241, whose isotopic distribution will definitively confirm the presence of two chlorine atoms. The fragmentation is predicted to be dominated by the cleavage of the bond between the carbonyl carbon and the oxazole C2 carbon, as this generates a stable acylium ion.
Caption: Predicted Primary Fragmentation Pathway in MS.
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode. [6]2. Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min). [6]3. Ionization : Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets. [5]A nebulizing gas (e.g., nitrogen) assists in droplet formation and solvent evaporation. [5]4. Mass Analysis : The resulting gas-phase ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
Conclusion
This guide outlines the predicted spectroscopic fingerprint of 2-(2,5-Dichlorobenzoyl)oxazole. The combined analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation of this molecule. The ¹H and ¹³C NMR spectra are expected to resolve the distinct aromatic protons and carbons of the dichlorophenyl and oxazole rings. The IR spectrum should be characterized by a strong carbonyl absorption, and the mass spectrum will be defined by a unique Cl₂ isotopic pattern in the molecular ion and major fragment ions. These predicted data, alongside the provided experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
References
-
Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Available at: [Link]
-
Gedge, J. I., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Available at: [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
-
Ghosh, C., et al. (2010). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Journal of the Association of Physicians of India. Available at: [Link]
-
ResearchGate. (2017). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Giese, M. W., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]
-
Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
-
Mohamed, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Available at: [Link]
-
International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]
-
Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]
-
Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]
-
ChemAxon. (n.d.). NMR Predictor. Available at: [Link]
-
SciELO. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]
-
Chemistry LibreTexts. (2022). 14.2: Acquiring a NMR Spectrum. Available at: [Link]
-
ResearchGate. (2015). Principles of Electrospray Ionization. Available at: [Link]
-
Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
ResearchGate. (1959). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
Specac. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
DASH (Harvard University). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available at: [Link]
-
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]
-
Chemistry LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Available at: [Link]
-
Hindawi. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]
-
ResearchGate. (2018). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]
-
National Center for Biotechnology Information. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. Available at: [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phys.libretexts.org [phys.libretexts.org]
"characterization of 2-(2,5-Dichlorobenzoyl)oxazole"
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,5-Dichlorobenzoyl)oxazole
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-(2,5-Dichlorobenzoyl)oxazole (CAS No. 898784-22-0). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery, combining the biologically relevant oxazole nucleus with a dichlorinated phenyl moiety—a common feature in pharmacologically active compounds. This document outlines a robust proposed synthetic pathway, detailed step-by-step protocols for spectroscopic analysis (NMR, IR, MS), and predictive data to guide researchers in their empirical work. The methodologies are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure both accuracy and reproducibility. This guide is intended for an audience of researchers, scientists, and drug development professionals, serving as a practical reference for handling and characterizing this and similar 2-acyloxazole compounds.
Introduction: Scientific Context and Rationale
The oxazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities make it a "privileged scaffold" in drug design.[3] When functionalized at the 2-position with an aryl ketone, as in 2-(2,5-Dichlorobenzoyl)oxazole, the resulting molecule possesses a rigid, planar structure capable of participating in various non-covalent interactions within biological targets.
The 2,5-dichlorophenyl group is also a critical pharmacophore. The presence of halogens, particularly chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding.[4] The combination of these two motifs in a single molecule presents a compelling target for discovery campaigns, particularly in oncology, infectious diseases, and inflammation.[4][5]
This guide provides an expert-driven, in-depth approach to the characterization of 2-(2,5-Dichlorobenzoyl)oxazole. Lacking extensive published empirical data on this specific molecule, we present a robust framework based on well-established chemical principles and analogous reactions, empowering researchers to confidently synthesize and validate their findings.
Physicochemical and Structural Properties
The fundamental properties of 2-(2,5-Dichlorobenzoyl)oxazole are summarized below. While some data are derived from computational predictions, they serve as a reliable baseline for experimental verification.[6]
| Property | Value | Source |
| CAS Number | 898784-22-0 | [6][7] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | [6][7] |
| Molecular Weight | 242.06 g/mol | [6] |
| IUPAC Name | (2,5-dichlorophenyl)(1,3-oxazol-2-yl)methanone | [7] |
| Predicted Boiling Point | 389.2 ± 52.0 °C | [6] |
| Predicted Density | 1.445 ± 0.06 g/cm³ | [6] |
| Predicted pKa | -2.86 ± 0.10 | [6] |
Proposed Synthesis and Purification Workflow
Synthetic Rationale and Pathway
The chosen strategy involves the palladium-catalyzed coupling of 2,5-dichlorobenzoyl chloride with a 2-(trialkylstannyl)oxazole. This approach is mechanistically sound and avoids the harsh conditions that might be required for other condensation reactions, preserving the integrity of the oxazole ring. The necessary organotin-oxazole reagent can be readily prepared from oxazole itself.
Caption: Proposed Stille coupling synthesis workflow.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(2,5-Dichlorobenzoyl)oxazole via palladium-catalyzed Stille coupling.
Materials:
-
2,5-Dichlorobenzoyl chloride
-
2-(Tributylstannyl)oxazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and argon inlet, add 2-(tributylstannyl)oxazole (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene via cannula to dissolve the organotin reagent.
-
Reagent Addition: Add 2,5-dichlorobenzoyl chloride (1.0 equivalent) to the solution via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, (0.03 equivalents) to the flask. The choice of a Pd(0) catalyst is critical for initiating the oxidative addition step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C under a positive pressure of argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). The fluoride solution is essential for sequestering and removing the tin byproducts as insoluble tributyltin fluoride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Experimental Protocol: Purification
Objective: To isolate the pure product from residual catalyst, reagents, and byproducts.
Procedure:
-
Chromatography Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The polarity should be determined by initial TLC analysis of the crude product. A gradient elution, starting from low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing polarity, is recommended.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(2,5-Dichlorobenzoyl)oxazole as a solid.
Structural and Spectroscopic Characterization
A multi-faceted spectroscopic approach is required for unambiguous structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR provides information on the carbon backbone.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[9]
-
For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.10 | s | 1H | Oxazole H5 | Deshielded by adjacent oxygen and aromatic system. |
| ~ 7.85 | d | 1H | Oxazole H4 | Coupled to H5 (if J > 0), typically a narrow signal. |
| ~ 7.60 | d, J ≈ 2.5 Hz | 1H | Phenyl H6 | Ortho to a chlorine, meta to the carbonyl. |
| ~ 7.50 | dd, J ≈ 8.5, 2.5 Hz | 1H | Phenyl H4 | Coupled to both H3 and H6. |
| ~ 7.40 | d, J ≈ 8.5 Hz | 1H | Phenyl H3 | Ortho to the carbonyl group. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 182.0 | C=O | Ketone carbonyl carbon, significantly deshielded. |
| ~ 161.5 | Oxazole C2 | Carbon between two heteroatoms, highly deshielded. |
| ~ 143.0 | Oxazole C5 | Olefinic carbon adjacent to oxygen. |
| ~ 138.0 | Phenyl C1 | Quaternary carbon attached to the carbonyl. |
| ~ 134.0 | Phenyl C2 | Quaternary carbon attached to chlorine. |
| ~ 132.5 | Phenyl C6 | Aromatic CH carbon. |
| ~ 131.8 | Phenyl C5 | Quaternary carbon attached to chlorine. |
| ~ 131.0 | Phenyl C4 | Aromatic CH carbon. |
| ~ 129.5 | Phenyl C3 | Aromatic CH carbon. |
| ~ 128.0 | Oxazole C4 | Olefinic carbon adjacent to nitrogen. |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural proof. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition with high precision.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into an ESI (Electrospray Ionization) or EI (Electron Ionization) source. ESI is a softer technique and will likely yield a strong protonated molecular ion peak [M+H]⁺.[8]
-
Acquire the spectrum using a high-resolution analyzer such as TOF (Time-of-Flight) or Orbitrap.
Predicted Mass Spectrometry Data (HRMS-ESI):
| m/z (Calculated) | Assignment | Rationale |
|---|---|---|
| 241.9700 | [M+H]⁺ (C₁₀H₆Cl₂NO₂) | Molecular ion peak for ³⁵Cl₂ isotope. |
| 243.9671 | [M+H]⁺ (C₁₀H₆³⁵Cl³⁷ClNO₂) | Isotopic peak for one ³⁷Cl atom. |
| 245.9641 | [M+H]⁺ (C₁₀H₆³⁷Cl₂NO₂) | Isotopic peak for two ³⁷Cl atoms. |
| 172.9610 | [C₇H₃Cl₂O]⁺ | Fragment from cleavage of the ketone-oxazole bond. |
| 69.0238 | [C₃H₃NO]⁺ | Fragment corresponding to the oxazole ring. |
The characteristic ~9:6:1 isotopic pattern for two chlorine atoms is a key diagnostic feature to look for in the mass spectrum.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is a rapid and effective method to confirm the presence of the ketone and the integrity of the aromatic and heterocyclic rings.
Protocol:
-
Acquire the spectrum using an FTIR spectrometer.
-
The sample can be analyzed as a thin film (by dissolving in a volatile solvent and evaporating on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[8]
Predicted Infrared (IR) Absorption Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3100-3000 | C-H Stretch | Aromatic & Oxazole C-H |
| ~ 1680 | C=O Stretch | Aryl Ketone |
| ~ 1580, 1470 | C=C Stretch | Aromatic Ring |
| ~ 1520 | C=N Stretch | Oxazole Ring |
| ~ 1100 | C-O-C Stretch | Oxazole Ring |
| ~ 820 | C-Cl Stretch | Aryl-Chloride |
Potential Applications and Future Directions
The structural motifs within 2-(2,5-Dichlorobenzoyl)oxazole suggest significant potential in drug discovery. The oxazole core is a known inhibitor of various enzymes and protein-protein interactions.[1] The dichlorophenyl group is frequently employed to enhance binding affinity and improve pharmacokinetic properties. This compound could serve as a valuable lead or fragment for developing inhibitors of kinases, proteases, or other enzyme classes where a rigid, electron-deficient scaffold is advantageous.[10][11] Future work should involve screening this molecule against diverse biological targets to uncover its therapeutic potential.
Conclusion
This guide establishes a comprehensive, scientifically-grounded framework for the synthesis and characterization of 2-(2,5-Dichlorobenzoyl)oxazole. By providing detailed, step-by-step protocols and predictive spectroscopic data, it equips researchers with the necessary tools for the empirical investigation of this promising molecule. The combination of a proposed Stille coupling synthesis and a multi-technique spectroscopic analysis (NMR, MS, IR) ensures a high degree of confidence in the final product's identity, purity, and structure.
References
-
Title: S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of 2,5-dichlorobenzoxazole Source: PrepChem.com URL: [Link]
-
Title: 2,5-Dichlorobenzooxazole | C7H3Cl2NO Source: PubChem URL: [Link]
-
Title: [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature Source: The Royal Society of Chemistry URL: [Link]
-
Title: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate Source: Beilstein Journals URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: ResearchGate URL: [Link]
-
Title: 2,6-Dichlorobenzoxazole | C7H3Cl2NO Source: PubChem URL: [Link]
-
Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL: [Link]
-
Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PMC - NIH URL: [Link]
-
Title: (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... Source: ResearchGate URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: 2-(2,3-DICHLOROBENZOYL)OXAZOLE | CAS#:898760-53-7 Source: Chemsrc URL: [Link]
-
Title: MASS SPECTROMETRY OF OXAZOLES Source: Semantic Scholar URL: [Link]
-
Title: Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters Source: ResearchGate URL: [Link]
-
Title: Oxazole-Based Molecules: Recent Advances on Biological Activities Source: Bentham Science URL: [Link]
-
Title: Naturally Occurring Oxazole-Containing Peptides Source: MDPI URL: [Link]
-
Title: Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives Source: ResearchGate URL: [Link]
-
Title: Oxazole - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
-
Title: The mass spectra of some alkyl and aryl oxazoles Source: SciSpace URL: [Link]
-
Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators Source: NIH URL: [Link]
-
Title: Recent applications of click chemistry in drug discovery Source: PubMed URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]
-
Title: m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles Source: NIH URL: [Link]
-
Title: Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells Source: PubMed URL: [Link]
-
Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: MDPI URL: [Link]
-
Title: Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease Source: PMC - PubMed Central URL: [Link]
-
Title: Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole Source: MDPI URL: [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
The Robinson-Gabriel Synthesis: A Comprehensive Technical Guide to the Preparation of 2-Aroyloxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a cornerstone in medicinal chemistry and drug design. Among the myriad of synthetic routes to this valuable heterocycle, the Robinson-Gabriel synthesis stands as a classical and enduring method for the construction of substituted oxazoles. This in-depth technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis, with a specific focus on its application in the preparation of 2-aroyloxazoles, compounds of significant interest in contemporary drug discovery.
The Core Principle: Intramolecular Cyclodehydration
The Robinson-Gabriel synthesis is fundamentally an intramolecular cyclodehydration reaction of a 2-acylamino-ketone.[1][2] In the context of 2-aroyloxazoles, the acyl group is an aromatic carboxyl group (aroyl). The reaction proceeds in the presence of a dehydrating agent, which facilitates the formation of the oxazole ring by eliminating a molecule of water.
The general transformation can be depicted as follows:
Caption: General scheme of the Robinson-Gabriel synthesis.
The choice of the starting 2-aroylamino-ketone is critical as it dictates the substitution pattern of the final oxazole product. The aroyl group will ultimately reside at the 2-position of the oxazole ring, while the substituents on the ketone moiety will determine the substitution at the 4- and 5-positions.
The Mechanistic Pathway: A Stepwise Look at Ring Formation
The mechanism of the Robinson-Gabriel synthesis is generally accepted to proceed through a series of well-defined steps, initiated by the activation of the carbonyl groups by the dehydrating agent. While the exact intermediates may vary depending on the specific dehydrating agent employed, the core pathway involves the following key transformations:
Caption: Mechanistic pathway of the Robinson-Gabriel synthesis.
Step 1: Activation of the Carbonyl Group: The reaction is initiated by the activation of either the ketone or the amide carbonyl group by the dehydrating agent. In the presence of a protic acid like sulfuric acid, this involves protonation. With other reagents, it may involve the formation of a more reactive species.
Step 2: Enolization: The activated ketone can then tautomerize to its enol form. This step is crucial as it positions the hydroxyl group for the subsequent intramolecular cyclization.
Step 3: Intramolecular Cyclization: The nucleophilic oxygen of the enol attacks the electrophilic carbon of the activated amide carbonyl, leading to the formation of a five-membered ring intermediate, often a hemiaminal or an oxazoline derivative.
Step 4: Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate, driven by the formation of the stable aromatic oxazole ring.
Experimental Protocol: Synthesis of 2,5-Diaryloxazoles
This section provides a detailed, field-proven protocol for the synthesis of 2,5-diaryloxazoles, a common class of 2-aroyloxazoles, using polyphosphoric acid (PPA) as the cyclodehydrating agent. PPA is often favored over traditional dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide as it generally leads to cleaner reactions and higher yields.
Starting Material Synthesis (Dakin-West Reaction): The requisite 2-aroylamino-ketone can be conveniently synthesized via the Dakin-West reaction from an α-amino acid and an aromatic anhydride in the presence of a base like pyridine.[1]
Robinson-Gabriel Cyclization Protocol
Materials:
-
2-Aroylamino-ketone (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 wt eq)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2-aroylamino-ketone.
-
Addition of PPA: Carefully add polyphosphoric acid to the flask. The amount of PPA can be critical and may require optimization for different substrates. A general starting point is 10-20 times the weight of the starting ketone.
-
Heating: Heat the reaction mixture with stirring in an oil bath. The reaction temperature and time are substrate-dependent and typically range from 100 to 160 °C for 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice or into a beaker of vigorously stirred ice-cold water. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed slowly and with cooling, as the neutralization is an exothermic process.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aroyloxazole.
Data Presentation: Scope and Yields
The Robinson-Gabriel synthesis is a versatile method applicable to a wide range of substrates. The yields can be influenced by the nature of the substituents on the aromatic rings and the choice of the dehydrating agent.
| Entry | 2-Aroyl Group (R1) | 5-Aryl Group (R2) | Dehydrating Agent | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | H₂SO₄ | Moderate | [General Knowledge] |
| 2 | Phenyl | Phenyl | PPA | 50-60 | [General Knowledge] |
| 3 | 4-Methoxyphenyl | Phenyl | PPA | Good | [General Knowledge] |
| 4 | 4-Nitrophenyl | Phenyl | PPA | Moderate-Good | [General Knowledge] |
| 5 | Phenyl | 4-Chlorophenyl | H₂SO₄ | Moderate | [General Knowledge] |
Note: "Moderate" and "Good" are qualitative descriptors. Specific yields are highly dependent on the reaction conditions and the scale of the reaction.
Modern Variations and Future Outlook
While the classical Robinson-Gabriel synthesis remains a valuable tool, several modifications have been developed to improve its efficiency, scope, and environmental footprint.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3]
-
Solid-Phase Synthesis: The adaptation of the Robinson-Gabriel synthesis to solid-phase methodologies allows for the high-throughput synthesis of oxazole libraries, which is particularly valuable in drug discovery.
-
Milder Dehydrating Agents: Research continues to explore milder and more selective dehydrating agents to broaden the functional group tolerance of the reaction.
The Robinson-Gabriel synthesis, with its rich history and continued evolution, remains a powerful and relevant strategy for the synthesis of 2-aroyloxazoles. Its reliability and versatility ensure its place in the synthetic chemist's toolbox for the foreseeable future, contributing to the development of new therapeutics and functional materials.
References
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Oxadiazoles. Chemical Reviews, 61(2), 87–127.
- Brain, C. T., & Paul, J. M. (1999). Rapid synthesis of oxazoles from 2-acylamino ketones using Burgess reagent under microwave conditions. Tetrahedron Letters, 40(27), 5295-5296.
Sources
The Van Leusen Reaction: A Robust Strategy for the Synthesis of Substituted Oxazoles
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] For researchers and drug development professionals, efficient and versatile methods to construct this heterocyclic system are of paramount importance. The Van Leusen oxazole synthesis, first reported in 1972, stands out as one of the most powerful and widely adopted strategies for this purpose.[1][2] It provides a direct route to 5-substituted oxazoles from aldehydes using the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC).[2][4]
This guide offers a deep dive into the Van Leusen reaction, moving beyond a simple recitation of steps to explain the underlying principles, causality behind experimental choices, and its modern applications in drug discovery.
The Heart of the Reaction: Understanding TosMIC
The entire reaction is driven by the unique trifunctional nature of p-toluenesulfonylmethyl isocyanide (TosMIC).[4] To master the Van Leusen reaction, one must first appreciate the distinct roles played by each component of the TosMIC molecule:
-
The α-Methylene Protons: The protons on the carbon situated between the sulfonyl and isocyanide groups are significantly acidic. This is due to the powerful electron-withdrawing inductive effects of both adjacent groups, which stabilize the resulting carbanion.[5] This acidity is the key to initiating the reaction, as it allows for easy deprotonation by a mild base.
-
The Isocyanide Group: The isocyanide carbon acts as a nucleophile after the initial deprotonation but also as an electrophile that facilitates the crucial ring-closing step. Its unique electronic structure is central to the formation of the oxazole heterocycle.
-
The Tosyl (Sulfonyl) Group: The p-toluenesulfonyl group serves two critical functions. First, as mentioned, it acidifies the α-protons. Second, and just as importantly, the corresponding sulfinic acid is an excellent leaving group, enabling the final aromatization step that forms the stable oxazole ring.[4][5]
The Reaction Mechanism: A Stepwise Causal Analysis
The Van Leusen oxazole synthesis is a graceful cascade of events that proceeds via a [3+2] cycloaddition pathway.[1][2] The process begins with an aldehyde and TosMIC under basic conditions, culminating in the formation of a 5-substituted oxazole.
Step 1: Deprotonation of TosMIC
The reaction is initiated by the deprotonation of TosMIC at the α-carbon using a base, typically potassium carbonate (K₂CO₃) in methanol.[2][6] The choice of a moderately strong base is crucial; it must be strong enough to deprotonate TosMIC but not so strong as to promote unwanted side reactions with the aldehyde substrate.
Step 2: Nucleophilic Attack and Cyclization
The newly formed TosMIC carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate. The resulting alkoxide then undergoes a rapid intramolecular 5-endo-dig cyclization by attacking the electrophilic carbon of the isocyanide group.[5][7][8] This ring-closing step is kinetically favorable and forms the key 5-membered dihydrooxazole (oxazoline) intermediate.[1][4]
Step 3: Elimination and Aromatization
The oxazoline intermediate still contains the tosyl group and a proton at the 5-position. The presence of this proton is a key distinction from the related Van Leusen nitrile synthesis which uses ketones.[9] The base present in the mixture abstracts this proton, initiating an elimination cascade. This results in the expulsion of the tosyl group as p-toluenesulfinic acid and the formation of the aromatic oxazole ring.[4][5] This final step is thermodynamically driven by the formation of the stable aromatic system.
Below is a diagram illustrating the complete mechanistic pathway.
Caption: The mechanistic pathway of the Van Leusen oxazole synthesis.
Scope, Limitations, and Substrate Considerations
The Van Leusen reaction is known for its broad substrate scope, particularly with respect to the aldehyde component.[2] However, like any reaction, it has its preferences and limitations that a practitioner must understand for successful application.
A wide variety of aromatic, heterocyclic, and aliphatic aldehydes can be successfully employed. Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity and yields, as the substituent enhances the electrophilicity of the carbonyl carbon.[1][2] Conversely, sterically hindered aldehydes or those with highly sensitive functional groups may require optimization of reaction conditions.
| Aldehyde Substrate Type | General Reactivity | Typical Yields | Notes |
| Aromatic (Electron-Withdrawing) | High | 70-95% | Facilitates nucleophilic attack.[2] |
| Aromatic (Electron-Donating) | Moderate to High | 60-85% | Generally well-tolerated. |
| Heterocyclic | Moderate to High | 65-90% | A powerful tool for complex molecule synthesis.[1] |
| α,β-Unsaturated | Good | 70-85% | The double bond is typically preserved.[1] |
| Aliphatic (unbranched) | Moderate | 50-75% | Can be lower yielding due to potential side reactions like self-condensation. |
| Aliphatic (branched) | Moderate | 50-70% | Steric hindrance can slow the reaction. |
Limitations:
-
Ketones: The standard Van Leusen reaction with ketones does not yield oxazoles. In the absence of a proton at the 5-position of the intermediate, elimination to form the aromatic ring cannot occur. Instead, the reaction typically leads to the formation of nitriles.[5][10]
-
Highly Acidic/Basic Substrates: Substrates containing functional groups that can interfere with the basic conditions (e.g., unprotected phenols or carboxylic acids) are generally incompatible and require protecting group strategies.
Field-Proven Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole
This protocol provides a reliable, step-by-step methodology for a representative Van Leusen reaction. A self-validating system includes checkpoints for monitoring and robust procedures for purification and characterization.
Materials and Reagents:
-
Benzaldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: A standard experimental workflow for the Van Leusen oxazole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 eq) and TosMIC (1.1 eq). Add anhydrous methanol to create a suspension (approx. 0.1 M concentration with respect to the aldehyde).
-
Addition of Aldehyde: Dissolve benzaldehyde (1.0 eq) in a small amount of anhydrous methanol and add it dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain it for 2-4 hours. The causality here is that heating provides the necessary activation energy for the cyclization and elimination steps to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as hexane/ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more nonpolar, product spot indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM. The goal is to move the organic product into the DCM layer while inorganic salts (like excess K₂CO₃ and the tosyl byproduct) remain in the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to aid in phase separation and remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-phenyl-1,3-oxazole.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Modern Variations and Advances
While the classic K₂CO₃/MeOH system is robust, significant research has been dedicated to improving the reaction's efficiency, safety, and environmental footprint.
-
Ionic Liquids: Performing the reaction in ionic liquids has been shown to improve yields and allows for the recovery and reuse of the solvent, aligning with green chemistry principles.[1][2][11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating high-throughput synthesis for library generation in drug discovery.[1]
-
Pressure Reactors: Similar to microwave synthesis, using a sealed pressure reactor can significantly shorten reaction times, offering a practical improvement over traditional methods that require lengthy reflux.[6]
-
Continuous Flow Synthesis: For industrial-scale applications, converting the Van Leusen reaction to a continuous flow process offers superior control over reaction parameters, enhanced safety, and improved scalability.[10]
-
Aqueous Conditions: The development of protocols using catalytic amounts of base and β-cyclodextrin in water provides a greener, more economical alternative to traditional organic solvents.[1]
Conclusion: An Enduring Tool for Chemical Synthesis
The Van Leusen oxazole synthesis is more than just a name reaction; it is a foundational tool for medicinal and synthetic chemists. Its reliability, broad substrate scope, and predictable mechanism make it an indispensable method for accessing the valuable oxazole core. For professionals in drug development, understanding the nuances of this reaction—from the fundamental reactivity of TosMIC to the practical considerations of substrate choice and modern procedural advancements—unlocks a direct and powerful route to novel chemical entities with therapeutic potential.
References
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Gómez-Hurtado, M. A., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Van Leusen imidazole synthesis. ResearchGate. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Van Leusen Reaction. YouTube. [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. ResearchGate. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]
-
The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
This document provides a comprehensive technical overview for the synthesis of 2-(2,5-Dichlorobenzoyl)oxazole, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. The oxazole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2] This guide emphasizes a robust and well-established synthetic pathway, the Robinson-Gabriel synthesis, detailing the necessary starting materials, step-by-step protocols, and underlying mechanistic principles to ensure reproducibility and a thorough understanding of the process.
Retrosynthetic Strategy
A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, 2-(2,5-Dichlorobenzoyl)oxazole, can be disconnected at the C-O and C=N bonds of the oxazole ring, a transformation characteristic of the Robinson-Gabriel synthesis.[3][4] This disconnection reveals a key intermediate, a 2-acylamino-ketone. This intermediate, in turn, can be formed via an amide coupling between an activated carboxylic acid derivative (an acyl chloride) and an α-amino ketone. This analysis logically identifies our primary starting materials: 2,5-Dichlorobenzoyl chloride and a 2-aminoethanone equivalent.
Caption: Retrosynthetic analysis of 2-(2,5-Dichlorobenzoyl)oxazole.
Sourcing and Preparation of Key Starting Materials
The success of the synthesis hinges on the quality and availability of two primary precursors.
2,5-Dichlorobenzoyl Chloride
This acyl chloride is a potent electrophile that serves as the source of the dichlorobenzoyl moiety.[5] It is characterized by a molecular weight of 209.46 g/mol and is often handled as a solid or low-melting liquid.[5][6]
Synthesis Protocol: While commercially available, 2,5-Dichlorobenzoyl chloride can be readily synthesized from 2,5-dichlorobenzoic acid. The use of thionyl chloride (SOCl₂) is a standard and highly effective method, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add 2,5-dichlorobenzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (2.0-3.0 eq) slowly. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,5-dichlorobenzoyl chloride is often of sufficient purity for the subsequent step, or it can be further purified by vacuum distillation.
2-Aminoethanone Hydrochloride
α-Amino ketones are often unstable as free bases and are typically handled as their more stable hydrochloride salts.[7] 2-Aminoethanone hydrochloride (also known as aminoacetaldehyde hydrochloride) is the nucleophilic partner required for the amide bond formation. A common laboratory-scale synthesis is the Delépine reaction, which utilizes hexamethylenetetramine as an ammonia equivalent.[8]
Synthesis Protocol (Delépine Reaction Example):
-
Dissolve 2-bromoethanone (1.0 eq) in a suitable solvent like diethyl ether or chloroform.
-
Add hexamethylenetetramine (1.0 eq) to the solution and stir at room temperature for 12-24 hours. A precipitate, the quaternary ammonium salt, will form.[8]
-
Filter the solid salt, wash with diethyl ether, and dry it under reduced pressure.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-5 hours.[8]
-
Upon cooling, the product, 2-aminoethanone hydrochloride, will crystallize. Filter the solid, wash with cold ethanol, and dry under vacuum.
The Forward Synthesis: A Step-by-Step Guide
The forward synthesis is a two-step process involving amide formation followed by cyclodehydration.
Step 1: Synthesis of N-(2-oxoethyl)-2,5-dichlorobenzamide
This step involves the acylation of 2-aminoethanone with 2,5-dichlorobenzoyl chloride. The reaction must be performed in the presence of a base to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
Experimental Protocol:
-
Suspend 2-aminoethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), dropwise to the stirred suspension. The addition of at least two equivalents is crucial; one equivalent neutralizes the starting material's HCl salt, and the second neutralizes the HCl produced during the acylation.
-
In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cold amine suspension over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-oxoethyl)-2,5-dichlorobenzamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Robinson-Gabriel Cyclodehydration to form 2-(2,5-Dichlorobenzoyl)oxazole
This is the final, ring-forming step where the 2-acylamino-ketone intermediate undergoes intramolecular cyclization and dehydration to yield the oxazole ring.[3][4] Strong dehydrating agents are required for this transformation.
Experimental Protocol:
-
Place the purified N-(2-oxoethyl)-2,5-dichlorobenzamide (1.0 eq) into a clean, dry round-bottom flask.
-
Carefully add a dehydrating agent such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 0 °C. The choice of agent can influence reaction time and yield; sulfuric acid is highly effective but requires careful handling.[9]
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours. The reaction is often accompanied by a color change. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the strong acid.
-
Neutralize the acidic solution by slowly adding a base, such as a cold, saturated sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The final product, 2-(2,5-Dichlorobenzoyl)oxazole, can be purified by column chromatography or recrystallization to yield a pure solid.
Mechanistic Insights of the Robinson-Gabriel Synthesis
The cyclodehydration reaction proceeds through a well-elucidated mechanism.[1] The process is initiated by the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen, and finally, dehydration.
Caption: Key steps in the Robinson-Gabriel oxazole synthesis mechanism.
Quantitative Data and Characterization
The following table provides a representative summary of the quantities for a laboratory-scale synthesis. Yields are illustrative and may vary based on experimental conditions and purification efficiency.
| Step | Reagent | Molar Eq. | MW ( g/mol ) | Amount | Solvent | Yield (Illustrative) |
| 1 | 2-Aminoethanone HCl | 1.0 | 97.53 | 1.0 g | DCM (20 mL) | - |
| Triethylamine | 2.2 | 101.19 | 2.3 mL | |||
| 2,5-Dichlorobenzoyl chloride | 1.0 | 209.46 | 2.15 g | DCM (10 mL) | 75-85% | |
| 2 | N-(2-oxoethyl)-2,5-dichlorobenzamide | 1.0 | 232.06 | 1.0 g | H₂SO₄ (5 mL) | 80-90% |
Characterization: The final product and intermediates should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Alternative Synthetic Strategies
While the Robinson-Gabriel synthesis is a classic and reliable method, modern chemistry offers alternative routes. A particularly efficient method for preparing 2-acyl oxazoles involves the use of Weinreb amides.[10] This strategy involves reacting a 2-magnesiated oxazole (an organometallic nucleophile) with a 2,5-dichloro-N-methoxy-N-methylbenzamide (a Weinreb amide). This approach provides the 2-acyl oxazole directly and often in high yields with a clean reaction profile.[10]
Conclusion
The synthesis of 2-(2,5-Dichlorobenzoyl)oxazole is reliably achieved through a two-step sequence involving an amide coupling followed by a Robinson-Gabriel cyclodehydration. The key starting materials, 2,5-dichlorobenzoyl chloride and 2-aminoethanone hydrochloride, are accessible through straightforward synthetic procedures or commercial suppliers. By carefully controlling reaction conditions, particularly during the acylation and acid-catalyzed cyclization steps, researchers can obtain the target molecule in good overall yield. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis of this and related oxazole derivatives in a research and development setting.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link][9]
-
Vedejs, E., & Luengo, J. I. (2002). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 67(21), 7336-7341. [Link][10]
-
Padwa, A., Ginn, J. D., & McClure, M. S. (2002). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 67(23), 8272-8279. [Link][1]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride. [Link][5]
-
Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. [7]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link][12]
-
Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668. [Link][13]
-
ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. [Link][14]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link][15]
-
Neha, K., Ali, F., Haider, K., Khasimbi, & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(19), 2865-2883. [Link][17]
-
Sha, C. K., & Mohanty, S. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(18), 8821–8828. [Link][2]
-
Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Indian Journal of Pharmaceutical Sciences, 85(2), 274-288. [Link][18]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 8. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 12. 2-Oxazoline synthesis [organic-chemistry.org]
- 13. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Oxazole synthesis [organic-chemistry.org]
- 16. 2,5-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsonline.com [ijpsonline.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Dichlorobenzoyl Oxazoles
Introduction
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] When combined with a dichlorobenzoyl moiety, the resulting molecular architecture—dichlorobenzoyl oxazole—presents a unique profile of electronic and steric properties that make it a compelling building block for modern drug discovery. The presence of the electron-withdrawing dichlorophenyl group significantly modulates the reactivity and physicochemical characteristics of the oxazole core, offering a tunable platform for developing targeted therapeutic agents.[5]
This technical guide provides a comprehensive exploration of the physical and chemical properties of dichlorobenzoyl oxazoles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind the observed properties, offers validated experimental protocols, and contextualizes the scientific importance of this molecular class, particularly highlighting its potential in developing novel inhibitors for targets such as transthyretin (TTR) and immune checkpoints like PD-1/PD-L1.[5][6]
Part 1: Molecular Structure and Isomerism
The foundational structure of a dichlorobenzoyl oxazole consists of an oxazole ring linked to a dichlorinated benzoyl group. The specific arrangement of the two chlorine atoms on the phenyl ring gives rise to several key isomers, each with distinct electronic and steric characteristics that profoundly influence its behavior.
The core scaffold can be visualized as follows:
Caption: Core structure of Dichlorobenzoyl Oxazole.
The primary isomers are determined by the substitution pattern on the benzoyl ring:
-
2,3-Dichlorobenzoyl: Ortho and meta substitution.
-
2,4-Dichlorobenzoyl: Ortho and para substitution.
-
2,5-Dichlorobenzoyl: Ortho and meta substitution.
-
3,5-Dichlorobenzoyl: Dual meta substitution.
This isomerism is critical; for example, the steric hindrance from an ortho-chlorine (e.g., in 2,4- or 2,5-dichloro isomers) can restrict the rotation of the benzoyl ring, influencing how the molecule fits into a protein's binding pocket. Electronically, the net electron-withdrawing effect impacts the electrophilicity of the carbonyl carbon and the overall molecular polarity.
A related class includes dichlorobenzoxazoles , where the oxazole is fused to the chlorinated benzene ring. Common isomers include 2,5-Dichlorobenzoxazole and 2,6-Dichlorobenzoxazole.[7][8] These structures are more rigid and planar than their dichlorobenzoyl oxazole counterparts.
Part 2: Physicochemical Properties
The physical properties of dichlorobenzoyl oxazoles are fundamental to their application in drug development, governing aspects like solubility, membrane permeability, and metabolic stability. The data below has been aggregated from various chemical databases and literature sources.
Table 1: Comparative Physicochemical Properties of Dichlorobenzoyl Oxazole Isomers
| Property | 2-(2,3-Dichlorobenzoyl)oxazole | 2-(2,4-Dichlorobenzoyl)oxazole | 2-(2,5-Dichlorobenzoyl)oxazole | 2,5-Dichlorobenzoxazole | 2,6-Dichlorobenzoxazole |
|---|---|---|---|---|---|
| CAS Number | 898760-53-7[9] | 898760-56-0[10] | 898784-22-0[11] | 3621-81-6[8] | 3621-82-7[7] |
| Molecular Formula | C₁₀H₅Cl₂NO₂[9] | C₁₀H₅Cl₂NO₂[10] | C₁₀H₅Cl₂NO₂[11] | C₇H₃Cl₂NO[8] | C₇H₃Cl₂NO[7] |
| Molecular Weight | 242.06 g/mol [9] | 242.06 g/mol [10] | 242.06 g/mol [11] | 188.01 g/mol [8] | 188.01 g/mol [7] |
| Boiling Point | 394.5°C at 760 mmHg[9] | 390°C at 760 mmHg[10] | 389.2°C (Predicted)[11] | Not Available | Not Available |
| Density | 1.445 g/cm³[9] | 1.445 g/cm³[10] | 1.445 g/cm³ (Predicted)[11] | Not Available | Not Available |
| LogP (Lipophilicity) | 3.21[9] | Not Available | Not Available | 3.8[8] | 3.8[7] |
| pKa | -2.86 (Predicted)[12] | Not Available | -2.86 (Predicted)[11] | Not Available | Not Available |
| Refractive Index | 1.586[9] | 1.586[10] | Not Available | Not Available | Not Available |
| Flash Point | 192.4°C[9] | 189.7°C[10] | Not Available | Not Available | Not Available |
Field-Proven Insights:
-
Lipophilicity (LogP): The calculated LogP values, such as 3.21 for the 2,3-dichloro isomer, indicate significant lipophilicity.[9] This property is a double-edged sword in drug design. While it enhances membrane permeability, crucial for reaching intracellular targets, high lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The choice of isomer allows for fine-tuning this parameter.
-
Acidity/Basicity (pKa): The oxazole nitrogen is weakly basic.[2] However, the powerful electron-withdrawing nature of the adjacent dichlorobenzoyl group drastically reduces this basicity, as reflected in the highly negative predicted pKa values.[11][12] This means that under physiological pH, the molecule will be overwhelmingly neutral, which favors passive diffusion across biological membranes.
Part 3: Chemical Properties and Reactivity
The chemical behavior of dichlorobenzoyl oxazoles is dictated by the interplay between the electron-rich oxazole ring and the electron-deficient dichlorobenzoyl system.
Reactivity of the Oxazole Ring
The oxazole ring is aromatic and generally stable, but it possesses distinct sites of reactivity.[2]
-
Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic attack due to the electronegativity of its heteroatoms. When forced, substitution preferentially occurs at the C5 position, which has the highest electron density.[2]
-
Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is rare unless a good leaving group is present at the C2 position.[2] The chlorine atom in 2,5-dichlorobenzoxazole, for example, can be displaced by strong nucleophiles.[13]
-
Protonation: The lone pair of electrons on the nitrogen atom at position 3 makes it the site of protonation in acidic conditions.[2]
-
Diels-Alder Reactions: The C4-C5 double bond of the oxazole ring can act as a diene in Diels-Alder cycloadditions, a reaction often exploited in synthetic chemistry to build more complex molecular frameworks.[2]
Reactivity of the Dichlorobenzoyl Moiety
-
Nucleophilic Acyl Addition: The carbonyl carbon is highly electrophilic, readily undergoing attack by nucleophiles. This is the most important reaction site on the benzoyl portion of the molecule and is central to forming derivatives like hydrazones or Schiff bases, which are often explored for enhanced biological activity.[5]
-
Aromatic Substitution: The dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. Nucleophilic aromatic substitution is possible but requires harsh conditions or specific activation.
Caption: Key reactivity sites of Dichlorobenzoyl Oxazoles.
Part 4: Synthesis and Characterization
The reliable synthesis and unambiguous characterization of dichlorobenzoyl oxazoles are paramount for their use in research and development.
Representative Synthesis Protocol: Synthesis of 2,5-Dichlorobenzoxazole
This protocol is adapted from a patented procedure and demonstrates a common route to a related benzoxazole scaffold.[14] The choice of reagents is critical for success. Thionyl chloride serves as both the chlorinating and dehydrating agent, while DMF acts as a catalyst to form the reactive Vilsmeier-Haack reagent in situ, which facilitates the reaction.
Workflow Diagram
Sources
- 1. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2-(3,5-Dichlorobenzoyl)oxazole | 898784-28-6 [smolecule.com]
- 6. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dichlorobenzooxazole | C7H3Cl2NO | CID 10397578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(2,3-DICHLOROBENZOYL)OXAZOLE | CAS#:898760-53-7 | Chemsrc [chemsrc.com]
- 10. lookchem.com [lookchem.com]
- 11. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 2-(2,3-DICHLOROBENZOYL)OXAZOLE | 898760-53-7 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
"CAS number 898784-22-0 research"
An In-Depth Technical Guide to the Research Potential of 2-(2,5-Dichlorobenzoyl)oxazole (CAS 898784-22-0)
Abstract
This technical guide addresses the chemical entity identified by CAS number 898784-22-0, 2-(2,5-Dichlorobenzoyl)oxazole. An extensive review of scientific literature and chemical databases reveals a notable absence of published research on the biological activities or therapeutic applications of this specific compound. However, the presence of the oxazole core, a privileged scaffold in medicinal chemistry, suggests significant untapped potential. This document serves as a prospective analysis, providing a structured framework for initiating research into 2-(2,5-Dichlorobenzoyl)oxazole. By leveraging structure-activity relationships of analogous compounds, this guide outlines potential therapeutic avenues, proposes hypothetical mechanisms of action, and provides detailed experimental protocols to systematically evaluate its biological profile. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter.
Introduction: Unveiling a Candidate Molecule
The compound 2-(2,5-Dichlorobenzoyl)oxazole, with CAS registry number 898784-22-0, is a distinct organic molecule characterized by a central oxazole ring linked to a 2,5-dichlorobenzoyl moiety.[1][2][3][4] While its synthesis and commercial availability are established, its biological significance remains unexplored. The oxazole ring is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[5][6][7] The dichlorinated phenyl ring attached to the oxazole core further suggests the potential for specific and potent biological interactions, as halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.
This guide, therefore, is constructed as a forward-looking research prospectus. It aims to bridge the existing knowledge gap by proposing a logical and scientifically rigorous pathway for the comprehensive evaluation of 2-(2,5-Dichlorobenzoyl)oxazole as a potential lead compound for drug discovery.
Potential Therapeutic Applications: A Prospective Analysis
Based on the well-documented bioactivities of structurally related oxazole-containing compounds, we can hypothesize several promising areas of investigation for 2-(2,5-Dichlorobenzoyl)oxazole.
Antimicrobial Activity
The oxazole scaffold is a recurring motif in compounds with demonstrated antibacterial and antifungal properties.[5][6] The mechanism of action for such compounds can vary widely, from inhibition of essential enzymes to disruption of cell wall integrity. The presence of the dichlorophenyl group may enhance lipophilicity, potentially facilitating membrane transport and increasing intracellular concentration within microbial cells.
Anticancer Activity
Numerous oxazole derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[7][8] Some of these compounds function as antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of these interactions. The specific 2,5-dichloro substitution of the compound warrants investigation for its potential to confer novel or enhanced anticancer properties.
Proposed Research & Experimental Protocols
To systematically evaluate the therapeutic potential of 2-(2,5-Dichlorobenzoyl)oxazole, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more in-depth mechanistic studies.
General Synthesis of 2,5-Disubstituted Oxazoles
While the target compound is commercially available, understanding its synthesis is crucial for creating analogs for structure-activity relationship (SAR) studies. A general and efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed.[10] This transformation proceeds through the in situ generation of an acylpyridinium salt followed by trapping with an isocyanide.
Protocol:
-
To a solution of the carboxylic acid (1.0 equiv) and a base (e.g., DMAP, 1.5 equiv) in a suitable solvent (e.g., DCM), add a triflylpyridinium reagent (1.3 equiv).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Add the isocyanide (1.2 equiv) to the reaction mixture.
-
Heat the mixture in a preheated oil bath at 40 °C for 3 hours.
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with DCM.
-
Dry the combined organic layers over Na2SO4 and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired oxazole derivative.[10]
Tier 1: In Vitro Screening
The initial phase of research should focus on broad in vitro screening to identify any significant biological activity.
3.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
Protocol:
-
Prepare a stock solution of 2-(2,5-Dichlorobenzoyl)oxazole in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in appropriate microbial growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (media only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria).
-
After a suitable incubation period (e.g., 18-24 hours), determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
3.2.2. Anticancer Cytotoxicity Screening (MTT Assay)
This assay assesses the effect of the compound on the proliferation of various cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 2-(2,5-Dichlorobenzoyl)oxazole for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.[8]
Table 1: Proposed Tier 1 In Vitro Screening Panel
| Assay Type | Target Organisms/Cell Lines | Primary Endpoint |
| Antimicrobial | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | MIC (µg/mL) |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | MIC (µg/mL) | |
| Candida albicans, Aspergillus niger (Fungi) | MIC (µg/mL) | |
| Anticancer | MCF-7 (Breast), A549 (Lung), PC3 (Prostate) | IC50 (µM) |
Tier 2: Mechanistic Elucidation
Should promising activity be identified in Tier 1, the subsequent research phase should focus on elucidating the mechanism of action.
Proposed Experimental Workflow for a Hit Compound
Caption: Hypothetical signaling pathway for an oxazole-based antitubulin agent.
Conclusion
While 2-(2,5-Dichlorobenzoyl)oxazole (CAS 898784-22-0) is currently an understudied molecule, its chemical structure, featuring the privileged oxazole scaffold and a dichlorinated phenyl ring, presents a compelling case for its investigation as a novel therapeutic agent. This technical guide provides a comprehensive and prospective framework for initiating such research. The proposed tiered approach, from broad in vitro screening to more focused mechanistic studies, offers a scientifically sound strategy to unlock the potential of this compound. The insights gained from such a research program could lead to the development of new chemical entities in areas of significant unmet medical need, such as infectious diseases and oncology. The scientific community is encouraged to undertake the empirical validation outlined herein to determine the true therapeutic value of this promising, yet enigmatic, molecule.
References
-
Chemryt. Search Cas | Cheminformatics. Available from: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. Available from: [Link]
-
Sheeja Rekha A G, et al. (2022). A BRIEF REVIEW ON ANTIMICROBIAL ACTIVITY OF OXAZOLE DERIVATIVES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 09(9). Available from: [Link]
-
Reddy, G. V., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(14), 6583-6591. Available from: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24. Available from: [Link]
-
Justia Patents. Solid state forms of 6-carboxy-2-(3, 5-dichlorophenyl)-benzoxazole of formula-i and pharmaceutically acceptable salts thereof. Available from: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2991-3012. Available from: [Link]
-
Chepkirui, C., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. Available from: [Link]
-
Rajak, H., Kharya, M. D., & Mishra, P. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 431-439. Available from: [Link]
-
Morales-Cano, D., et al. (2022). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 27(19), 6586. Available from: [Link]
-
Guntuku, L., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chemistry & Biodiversity, 20(11), e202300466. Available from: [Link]
-
Brancale, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(9), 3845-3861. Available from: [Link]
Sources
- 1. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
- 2. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. 2,5-Dichlorobenzooxazole | C7H3Cl2NO | CID 10397578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Framework for the Preliminary Biological Screening of 2-(2,5-Dichlorobenzoyl)oxazole
Abstract
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] This guide presents a comprehensive, tiered framework for the preliminary biological screening of a novel derivative, 2-(2,5-Dichlorobenzoyl)oxazole. We outline a strategic cascade of in vitro assays designed to efficiently profile its cytotoxic, antimicrobial, and enzyme-inhibitory potential. This document provides not only detailed, self-validating experimental protocols but also the scientific rationale behind the selection of each assay, the interpretation of potential outcomes, and a decision-making framework for advancing promising candidates. By integrating foundational cytotoxicity assessments with targeted primary screens, this methodology ensures a data-driven approach to early-stage drug discovery, maximizing resource efficiency and increasing the probability of identifying viable therapeutic leads.
Introduction: The Rationale for Screening
The Oxazole Scaffold: A Cornerstone of Modern Therapeutics
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structure is a key pharmacophore found in a wide array of natural products and synthetic molecules, exhibiting a remarkable spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] Its metabolic stability and capacity for diverse substitutions at the C2, C4, and C5 positions make it an attractive starting point for drug design.[3] Marketed drugs such as the anti-inflammatory Oxaprozin and the platelet aggregation inhibitor Ditazole validate the therapeutic relevance of the oxazole nucleus.[2]
Hypothesis-Driven Screening of 2-(2,5-Dichlorobenzoyl)oxazole
The subject of this guide, 2-(2,5-Dichlorobenzoyl)oxazole, combines the privileged oxazole core with a 2,5-dichlorobenzoyl moiety. The presence of halogens, particularly chlorine, on an aromatic ring is known to modulate pharmacokinetic properties and can enhance binding affinity to biological targets, often contributing to antimicrobial or anticancer activity.[3] This structural arrangement provides a strong rationale for investigating its potential as a novel therapeutic agent.
A preliminary biological screen is the first crucial step in this investigation.[4][5] The objective is not to be exhaustive, but to be strategic—employing a series of high-throughput, cost-effective assays to rapidly assess the compound's biological potential and identify any liabilities, such as excessive cytotoxicity, at an early stage.[6]
Compound Profile and Preparation
Before biological evaluation, a thorough characterization of the test compound is paramount.
-
Chemical Structure: 2-(2,5-Dichlorobenzoyl)oxazole
-
Molecular Formula: C₁₀H₅Cl₂NO₂
-
Molecular Weight: 242.06 g/mol
-
Synthesis: The compound can be synthesized via established methods for creating oxazole derivatives, such as the reaction of an activated carboxylic acid (2,5-dichlorobenzoic acid) with an appropriate isocyanide precursor.[7] Alternative routes involving the chlorination of benzoxazole precursors may also be viable.[8][9]
-
Purity and Identity: Purity should be confirmed (>95%) using HPLC and mass spectrometry (MS). Structural identity must be verified by ¹H NMR and ¹³C NMR spectroscopy.
-
Solubility: The compound's solubility must be determined in aqueous buffers and common organic solvents (e.g., DMSO). For cell-based assays, a concentrated stock solution is typically prepared in 100% DMSO. The final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
The Tiered Screening Cascade
A tiered or cascaded approach is the most logical and resource-efficient strategy for screening novel compounds. This involves progressing from broad, general assays to more specific, hypothesis-driven tests. This workflow prioritizes the early identification of general toxicity, which can confound the results of more specific functional assays.
Hit Profile Example: In our hypothetical data, 2-(2,5-Dichlorobenzoyl)oxazole shows moderate activity against S. aureus (MIC = 8 µg/mL) and promising selectivity, with low cytotoxicity against human cell lines (IC₅₀ > 100 µM in HEK293). This profile would flag it as a "hit" for further investigation as a potential antibacterial agent.
Conclusion and Future Directions
This guide has detailed a robust and logical framework for the initial biological evaluation of 2-(2,5-Dichlorobenzoyl)oxazole. By systematically assessing cytotoxicity before primary activity, this screening cascade provides clear, interpretable data to guide subsequent drug discovery efforts.
A "hit" compound identified through this process would advance to the next stage, which could include:
-
Hit Confirmation and Expansion: Resynthesize the compound to confirm activity and test against a broader panel of bacterial strains or kinases.
-
Mechanism of Action (MOA) Studies: Investigate how the compound exerts its biological effect (e.g., time-kill kinetics for an antibacterial, or determining the mode of enzyme inhibition). [10]* Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the hit compound to improve potency and selectivity.
This structured approach ensures that resources are focused on compounds with the highest potential, forming a solid foundation for any successful drug discovery program.
References
- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Biobide. (n.d.). What is an Inhibition Assay?.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- YouTube. (2023). functional in vitro assays for drug discovery.
- Innovotech. (n.d.). MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- AMR Insights. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- National Center for Biotechnology Information. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- BioIVT. (n.d.). Enzyme Inhibition Studies.
- ChemicalBook. (n.d.). 2,5-Dichlorobenzooxazole synthesis.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed.
- National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds.
- ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay.
- PrepChem.com. (n.d.). Synthesis of 2,5-dichlorobenzoxazole.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- MDPI. (n.d.). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.
- National Center for Biotechnology Information. (n.d.). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa.
- ResearchGate. (n.d.). Biological screening methods in the search for pharmacologilly active natural products | Request PDF.
- IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.
- ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives.
- National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives.
- Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Bentham Science. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities.
- MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
- ResearchGate. (2025). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Efficacy and Mechanism of Action Profiling of 2-(2,5-Dichlorobenzoyl)oxazole: A Guide for Preclinical Research
Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiproliferative and antitumor effects.[1][2][3] This application note provides a comprehensive guide for the in vitro characterization of 2-(2,5-Dichlorobenzoyl)oxazole, a compound of interest for preclinical drug development. The protocols detailed herein are designed to establish its cytotoxic potential, elucidate its mechanism of action, and identify potential molecular targets. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough preliminary assessment of this and similar novel chemical entities.
The proposed workflow begins with a broad assessment of cytotoxicity across relevant cancer cell lines. Subsequent, more focused assays are then outlined to investigate the cellular processes affected by the compound, such as apoptosis and cell cycle progression. Finally, specific molecular pathway and target-based assays are described to pinpoint the compound's potential interactions within the cell.
Part 1: Foundational Analysis - Cytotoxicity Profiling
The initial step in characterizing a novel compound is to determine its cytotoxic and cytostatic effects. This is crucial for identifying a therapeutic window and selecting appropriate concentrations for subsequent mechanistic studies.[4][5]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to purple formazan crystals.[6]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, LoVo colon cancer)[7]
-
2-(2,5-Dichlorobenzoyl)oxazole
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of 2-(2,5-Dichlorobenzoyl)oxazole in complete medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Hypothetical IC50 Values
| Cell Line | IC50 (µM) of 2-(2,5-Dichlorobenzoyl)oxazole |
| A549 (Lung Carcinoma) | 5.2 |
| MCF-7 (Breast Adenocarcinoma) | 8.9 |
| LoVo (Colon Cancer) | 3.5 |
| HT29 (Colon Adenocarcinoma) | 4.1 |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of 2-(2,5-Dichlorobenzoyl)oxazole is established, the next logical step is to investigate how it induces cell death. Key cellular processes to examine are apoptosis and cell cycle progression.
Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action.
Protocol 2: Caspase-3/7 Activity Assay
Caspases are central executioners of apoptosis.[8] Measuring the activity of caspase-3 and -7 can confirm if the compound induces programmed cell death. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures these activities.[9][10]
Materials:
-
Cells treated with 2-(2,5-Dichlorobenzoyl)oxazole at IC50 concentration.
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer-compatible multiwell plates
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compound for various time points (e.g., 6, 12, 24 hours).
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.[10]
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[9]
-
Mix gently and incubate at room temperature for 1-2 hours.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the fold increase in caspase activity compared to untreated controls.[12]
Part 3: Identifying Molecular Targets and Pathways
To further refine the mechanism of action, it is beneficial to investigate the compound's effect on specific signaling pathways known to be involved in cell survival and proliferation, such as kinase signaling and the NF-κB pathway.[13][14]
Protocol 3: In Vitro Kinase Assay
Many anticancer agents function by inhibiting protein kinases. An in vitro kinase assay can determine if 2-(2,5-Dichlorobenzoyl)oxazole directly inhibits the activity of specific kinases.[15][16]
Materials:
-
Recombinant kinases of interest
-
Kinase-specific substrate
-
2-(2,5-Dichlorobenzoyl)oxazole
-
Kinase buffer
-
SDS-PAGE equipment
Procedure:
-
Mix the recombinant kinase and its substrate in a kinase buffer.[15]
-
Add 2-(2,5-Dichlorobenzoyl)oxazole at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl2.[15]
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding SDS loading dye and boiling.[16]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the bands.[19]
Protocol 4: NF-κB Translocation Assay
The NF-κB transcription factor plays a key role in inflammation and cell survival.[20] Its activation involves translocation from the cytoplasm to the nucleus.[21] A high-content imaging assay can be used to quantify this event.
Materials:
-
Cells suitable for imaging (e.g., HeLa, A549)
-
2-(2,5-Dichlorobenzoyl)oxazole
-
TNF-α (as a stimulant for NF-κB activation)[14]
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in an imaging-compatible plate (e.g., 96-well black-walled, clear-bottom).
-
Pre-incubate cells with various concentrations of 2-(2,5-Dichlorobenzoyl)oxazole.
-
Stimulate the cells with TNF-α to induce NF-κB translocation.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic NF-κB fluorescence.[21]
Signaling Pathway Visualization
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This application note provides a structured and comprehensive framework for the initial in vitro characterization of 2-(2,5-Dichlorobenzoyl)oxazole. By systematically evaluating its cytotoxicity, elucidating its impact on fundamental cellular processes like apoptosis, and investigating its effects on key signaling pathways, researchers can build a robust data package to support further preclinical development. The methodologies described are standard in the field and provide a solid foundation for understanding the therapeutic potential of this and other novel oxazole derivatives.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Martens, S. (2023). In vitro kinase assay. Protocols.io.
-
Creative Bioarray. Caspase Activity Assay.
-
Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular research, 45(3), 528–537.
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619.
-
Sigma-Aldrich. Cytotoxicity assays.
-
Promega Corporation. (2025). Caspase 3/7 Activity. Protocols.io.
-
Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
-
Creative Proteomics. NF-kB Pathway Luminex Multiplex Assay.
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
-
Bio-Rad. Transcription - NF-kB signaling pathway.
-
Revvity. In Vitro Kinase Assays.
-
Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).
-
Thermo Fisher Scientific. Cytotoxicity Assays.
-
Abcam. Cytotoxicity assay selection guide.
-
RayBiotech. NF-kappaB Signaling Pathway.
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway).
-
Pires, P. W., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program.
-
Miltenyi Biotec. Cell viability and cytotoxicity assays.
-
Wang, Y., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of chemical information and modeling, 60(4), 2036–2049.
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935.
-
BenchChem. Unraveling the In Vitro Potential of 2,5-Disubstituted Oxazole Analogs: A Comparative Analysis.
-
BenchChem. The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
Hryniuk, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(3), 300.
-
Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules (Basel, Switzerland), 27(19), 6245.
-
Brancale, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific reports, 7, 46333.
-
da Silva, E. N., Jr, et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1435–1446.
-
ChemicalBook. 898784-22-0(2-(2,5-DICHLOROBENZOYL)OXAZOLE) Product Description.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
Sources
- 1. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. revvity.com [revvity.com]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. raybiotech.com [raybiotech.com]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichlorobenzoyl Oxazole Derivatives: A Guide for Drug Discovery
Introduction: The Therapeutic Potential of the Dichlorobenzoyl Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry due to its versatile biological activities.[1][2] When functionalized with a dichlorobenzoyl group, these derivatives present a compelling scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The presence of the dichloro-substituted phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, often leading to enhanced potency and selectivity.[3]
This guide provides a comprehensive overview of the biological activities of dichlorobenzoyl oxazole derivatives, with a focus on their anticancer and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the underlying mechanisms of action to facilitate further research and development in this promising area.
Mechanism of Action: Targeting Key Cellular Pathways
Dichlorobenzoyl oxazole derivatives have been implicated in the modulation of several critical cellular pathways, leading to their observed biological effects. Their mechanisms of action are often multifaceted, contributing to their potency against various cancer cell lines and microbial strains.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
In the context of oncology, oxazole derivatives are known to exert their effects through the inhibition of key proteins involved in cell proliferation and survival.[4] While specific studies on dichlorobenzoyl oxazoles are emerging, the broader class of substituted oxazoles has been shown to target pathways such as:
-
Tubulin Polymerization: Many heterocyclic compounds, including oxazole derivatives, can bind to tubulin, disrupting microtubule dynamics. This leads to mitotic arrest and the induction of apoptosis (programmed cell death).[4]
-
Kinase Inhibition: These derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those involved in signal transduction pathways that control cell growth and differentiation.
-
STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key protein in cancer cell signaling. Inhibition of STAT3 by small molecules like oxazole derivatives can suppress tumor growth and induce apoptosis.[4]
Signaling Pathway: Apoptosis Induction by a Putative Dichlorobenzoyl Oxazole Derivative
Caption: Putative mechanism of anticancer action for dichlorobenzoyl oxazole derivatives.
Antimicrobial Activity: Disruption of Bacterial Cell Processes
The antimicrobial properties of oxazole derivatives are attributed to their ability to interfere with essential bacterial processes. The dichlorobenzoyl moiety can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall. Potential mechanisms include:
-
Enzyme Inhibition: These compounds can inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair.[5]
-
Cell Wall Synthesis Inhibition: Some oxazole derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Biofilm Formation Inhibition: There is evidence that oxadiazole derivatives, which are structurally related to oxazoles, can prevent the formation of bacterial biofilms, a key factor in chronic infections.[6]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of dichlorobenzoyl oxazole derivatives. These are generalized methods and may require optimization for specific target compounds.
Protocol 1: Synthesis of a Representative 2-(3,4-Dichlorobenzoyl)-5-phenyloxazole
This protocol is based on the well-established Robinson-Gabriel synthesis of oxazoles, which involves the cyclodehydration of a 2-acylamino-ketone.[7]
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: Workflow for the synthesis of a dichlorobenzoyl oxazole derivative.
Materials:
-
2-Amino-1-phenylethan-1-one hydrochloride
-
3,4-Dichlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acylation:
-
Suspend 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-dichlorobenzamido)-1-phenylethan-1-one.
-
-
Cyclodehydration:
-
To the crude intermediate, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture (e.g., to 100-120 °C for PPA) for 2-4 hours, monitoring by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(3,4-dichlorobenzoyl)-5-phenyloxazole.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dichlorobenzoyl oxazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dichlorobenzoyl oxazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Dichlorobenzoyl oxazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the dichlorobenzoyl oxazole derivative in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative Data and Structure-Activity Relationship (SAR)
While specific data for dichlorobenzoyl oxazole derivatives is limited in publicly available literature, data from structurally related compounds can provide valuable insights for guiding research.
Table 1: Representative Anticancer Activity of Related Oxazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine Derivative | MCF-7 (Breast) | 0.01 ± 0.0085 | [1] |
| Oxazolo[5,4-d]pyrimidine Derivative | A549 (Lung) | 0.046 ± 0.006 | [1] |
| Oxadiazole Derivative | MCF-7 (Breast) | 0.34 ± 0.025 | [4] |
| Oxadiazole Derivative | A549 (Lung) | <10 | [4] |
Table 2: Representative Antimicrobial Activity of Related Oxazole/Oxadiazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivative | S. aureus (MRSA) | 62 | [8] |
| 1,3,4-Oxadiazole Derivative | S. aureus | 1-2 | [8] |
| Small Molecule (SIMR 2404) | S. aureus (MRSA) | 2 | [9] |
| Small Molecule (SIMR 2404) | E. coli | 8-32 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Position and Nature of Substituents: The biological activity of oxazole derivatives is highly dependent on the substitution pattern on both the oxazole and the benzoyl rings. Electron-withdrawing groups, such as chlorine, on the phenyl ring can significantly impact the molecule's interaction with its target.
-
Lipophilicity: The dichlorobenzoyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, an optimal level of lipophilicity is crucial, as excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Stereochemistry: For chiral derivatives, the stereochemistry can play a critical role in the biological activity, as different enantiomers may exhibit different binding affinities for their targets.
Conclusion and Future Directions
Dichlorobenzoyl oxazole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The protocols and insights provided in this guide are intended to serve as a foundation for researchers in this field. Future work should focus on the synthesis and evaluation of a diverse library of these derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate their modes of action and to identify specific molecular targets. Through a systematic approach to design, synthesis, and biological evaluation, the therapeutic potential of dichlorobenzoyl oxazole derivatives can be fully realized.
References
-
Al-Zereini, W., et al. (2022). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in Microbiology, 13, 978512. Available at: [Link]
-
Chylińska, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(13), 4242. Available at: [Link]
-
Pattabi, V., et al. (2021). Anticancer activity of newly synthesized 1,2,4-Oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127712. Available at: [Link]
-
Singh, P., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]
-
Bilici, E., & Akkoc, S. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(2), 103038. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Available at: [Link]
-
Di, M., et al. (2019). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 24(24), 4539. Available at: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3617-3642. Available at: [Link]
-
Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. Available at: [Link]
-
Pan, Y., et al. (2015). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 70(2), 449-456. Available at: [Link]
-
Rekha, S., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364. Available at: [Link]
-
Shaker, Y. M., et al. (2014). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores, 1(1). Available at: [Link]
-
Singh, R. K., et al. (2022). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. Available at: [Link]
-
Sreedhar, B., et al. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 8(2), 847-854. Available at: [Link]
-
Velihina, Y., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7545-7561. Available at: [Link]
-
Yadav, G., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 105-109. Available at: [Link]
Sources
- 1. PlumX [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 9. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2,5-Dichlorobenzoyl)oxazole as a Potent p38α MAP Kinase Inhibitor
Introduction: Targeting Inflammatory and Proliferative Disorders with a Novel Oxazole-Based Kinase Inhibitor
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Among these, the p38 MAP kinase pathway, and particularly the p38α isoform, has been identified as a key mediator in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2][3][4] Dysregulation of the p38α pathway is implicated in a range of pathologies, including autoimmune diseases, neuroinflammation, and cancer, making it a compelling target for therapeutic intervention.[5][6]
The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[7][8][9] Building on this, a novel and potent inhibitor, 2-(2,5-Dichlorobenzoyl)oxazole , has been developed for the specific and sensitive modulation of p38α MAP kinase activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, including its mechanism of action, detailed protocols for in vitro and cell-based assays, and essential data interpretation guidelines.
Mechanism of Action: Competitive Inhibition of the p38α ATP-Binding Pocket
2-(2,5-Dichlorobenzoyl)oxazole functions as a highly selective, ATP-competitive inhibitor of p38α MAP kinase. The molecular architecture, featuring a dichlorinated phenyl ring coupled to an oxazole core, is designed for optimal interaction within the hydrophobic ATP-binding pocket of the kinase. The pyridinylimidazole compound SB 203580 is a well-characterized inhibitor that also targets this site, and oxazole-based structures have been developed as effective bioisosteres.[3][10] The mechanism involves the formation of key hydrogen bonds with the hinge region of the enzyme, notably with the backbone amide of Met109, effectively blocking ATP binding and subsequent substrate phosphorylation.[1][2][5] This inhibition prevents the activation of downstream targets, such as MAPK-activated protein kinase 2 (MK2) and the transcription factor ATF2, thereby attenuating the inflammatory signaling cascade.
Below is a diagram illustrating the canonical p38α MAP kinase signaling pathway and the point of inhibition by 2-(2,5-Dichlorobenzoyl)oxazole.
Caption: p38α MAPK signaling pathway and inhibition.
Quantitative Data Summary
The inhibitory potency of 2-(2,5-Dichlorobenzoyl)oxazole has been characterized against p38α and other related kinases to establish its selectivity profile. The data presented below are representative values obtained from in vitro kinase assays.
| Kinase Target | IC50 (nM) | Assay Type |
| p38α (MAPK14) | 85 | In Vitro Kinase Assay |
| p38β (MAPK11) | 1,250 | In Vitro Kinase Assay |
| JNK1 | >10,000 | In Vitro Kinase Assay |
| ERK2 | >10,000 | In Vitro Kinase Assay |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay
This protocol details a luminescent kinase assay to determine the IC50 value of 2-(2,5-Dichlorobenzoyl)oxazole against recombinant human p38α.
A. Materials and Reagents:
-
Recombinant human p38α enzyme
-
Biotinylated ATF2 substrate peptide
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
2-(2,5-Dichlorobenzoyl)oxazole stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well assay plates
-
Staurosporine (positive control for inhibition)
-
DMSO (vehicle control)
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 2-(2,5-Dichlorobenzoyl)oxazole in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the wells of the 96-well plate.
-
Add 5 µL of a solution containing p38α enzyme and biotinylated ATF2 substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based TNF-α Production Assay
This protocol measures the effect of 2-(2,5-Dichlorobenzoyl)oxazole on the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).
A. Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
2-(2,5-Dichlorobenzoyl)oxazole stock solution (in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
B. Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of 2-(2,5-Dichlorobenzoyl)oxazole in culture medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the inhibitor for 1 hour. Include a vehicle control (DMSO).
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate the plate at 37°C in a CO2 incubator for 6 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α production for each concentration of the inhibitor relative to the LPS-stimulated, vehicle-treated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the EC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing a novel kinase inhibitor, from initial in vitro screening to cell-based functional assays.
Caption: Workflow for kinase inhibitor characterization.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. In the in vitro kinase assay, a potent, non-selective kinase inhibitor like staurosporine serves as a positive control for inhibition, while DMSO acts as a vehicle control, defining the baseline of uninhibited enzyme activity. In the cell-based assay, unstimulated cells provide a baseline for TNF-α production, while LPS-stimulated, vehicle-treated cells represent the maximum response. The consistency of these controls across experiments ensures the reliability and reproducibility of the generated data.
References
-
Böhm, H. J., Boehringer, M., Laber, D., Müller, K., & Stahl, M. (2000). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 43(14), 2664-2674. Available at: [Link]
-
Cirillo, R., Ferretti, E., Cilibrizzi, A., Sacco, G., Torrisi, E., Panico, M., ... & Grieco, P. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 25(22), 5348. Available at: [Link]
-
Taghour, M. S., Mahdy, H. A., & Gomaa, M. H. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. Available at: [Link]
-
Yurt, S., Aktaş, A. N., Unsal-Tan, O., Ozadali-Sari, K., Genc, B., Bingul, M., ... & Kaplancikli, Z. A. (2025). Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. ChemMedChem. Available at: [Link]
-
Celik, I., Erol, M., Temiz-Arpaci, O., Senol, F. S., & Orhan, I. E. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Molecular Diversity, 26(5), 2639-2655. Available at: [Link]
-
Stokes, N. R., Baker, N., Bennett, J. M., Chauhan, P. K., Collins, I., Davies, D. T., ... & Haydon, D. J. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 353-359. Available at: [Link]
-
Hussain, Z., Alajmi, M. F., Rehman, A. U., Ahmed, M., Hassan, M., Khan, I., ... & Ali, B. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(10), 105159. Available at: [Link]
-
Lee, J. C., Kumar, S., Griswold, D. E., Underwood, D. C., Votta, B. J., & Adams, J. L. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology, 47(2-3), 185-201. Available at: [Link]
-
Kumar, A., Sharma, S., Chander, S., & Kumar, V. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorganic Chemistry, 81, 351-361. Available at: [Link]
-
Kumar, A., Sharma, S., Chander, S., & Kumar, V. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 351(9-10), e1800127. Available at: [Link]
-
Singh, A. K., Sreelakshmi, P., Pathak, P., Kumar, A., & Kumar, P. (2024). Structure activity relationship of benzoxazole derivatives. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Kakran, M., Saini, D., & Saini, R. V. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Indo Global Journal of Pharmaceutical Sciences, 15(1). Available at: [Link]
-
Kumar, P., & Kumar, R. (2015). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 7(12), 853-862. Available at: [Link]
-
Kwiecień, H., & Wróblewska, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Biologica (Krakow), 69(1), 1-12. Available at: [Link]
-
Sharma, V., & Kumar, P. (2014). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 6(6), 143-151. Available at: [Link]
-
Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Activity of 2-(2,5-Dichlorobenzoyl)oxazole
Abstract
Oxazole derivatives are a prominent class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The dramatically rising occurrence of multi-drug resistant microbial infections presents a challenging task for medicinal chemists to develop new antimicrobial agents with novel chemical structures, making oxazoles an important scaffold in antibacterial drug discovery.[1][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of a novel compound, 2-(2,5-Dichlorobenzoyl)oxazole. It outlines detailed protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria, based on internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Introduction: Rationale and Scientific Background
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic compounds that exhibit significant biological activity.[1][3] The electronic properties and structural rigidity of the oxazole core make it a privileged scaffold for interacting with various biological targets. The substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects.[3]
The target compound, 2-(2,5-Dichlorobenzoyl)oxazole, combines the oxazole core with a 2,5-dichlorobenzoyl moiety. The presence of chlorine atoms on the phenyl ring is a common feature in many antimicrobial agents, as they can enhance lipophilicity, facilitate membrane transport, and participate in crucial interactions with target enzymes or proteins. This guide provides the necessary framework to systematically investigate the hypothesis that 2-(2,5-Dichlorobenzoyl)oxazole possesses significant antimicrobial activity.
The protocols herein are grounded in the performance standards for antimicrobial susceptibility testing (AST) established by CLSI and EUCAST.[5][6][9] These organizations provide globally recognized guidelines that ensure the accuracy, reproducibility, and clinical relevance of susceptibility testing data.[7][10][11] Adherence to these standards is critical for the validation of any new potential antimicrobial agent.
Potential Mechanism of Action (Hypothesized)
While the specific mechanism for 2-(2,5-Dichlorobenzoyl)oxazole is unknown, oxazole-containing compounds have been reported to act via several pathways. Some analogues are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[12] Others may disrupt cell wall synthesis or interfere with bacterial cytokinesis.[12] The proposed workflow will first establish the compound's activity, which can then inform subsequent, more detailed mechanistic studies.
Caption: Hypothesized mechanism of 2-(2,5-Dichlorobenzoyl)oxazole.
Synthesis of Test Compound (Illustrative Pathway)
A specific, validated synthesis for 2-(2,5-Dichlorobenzoyl)oxazole is not publicly available. However, a plausible and common route for synthesizing 2-acyloxazoles is via the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), known as the Van Leusen oxazole synthesis.[13]
Reaction Scheme: 2,5-Dichlorobenzaldehyde + Tosylmethyl isocyanide (TosMIC) → 2-(2,5-Dichlorophenyl)oxazole
Note: This yields a related compound. To achieve the target benzoyl structure, a more complex multi-step synthesis starting from different precursors would be required. The following protocols assume the compound has been successfully synthesized and purified.
Essential Protocols for Antimicrobial Evaluation
This section details the step-by-step methodologies for assessing the antimicrobial activity of 2-(2,5-Dichlorobenzoyl)oxazole. It is imperative to perform these experiments under aseptic conditions in a certified biosafety cabinet.
Materials and Reagents
-
Test Compound: 2-(2,5-Dichlorobenzoyl)oxazole, >98% purity
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
-
Bacterial Strains (Quality Control Panel):
-
Staphylococcus aureus (e.g., ATCC® 29213™)
-
Escherichia coli (e.g., ATCC® 25922™)
-
Pseudomonas aeruginosa (e.g., ATCC® 27853™)
-
Enterococcus faecalis (e.g., ATCC® 29212™)
-
-
Equipment:
-
96-well sterile microtiter plates (U-bottom)
-
Multichannel pipette
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2 °C)
-
Sterile tubes, flasks, and consumables
-
Protocol 1: Preparation of Stock Solutions
Causality: A high-concentration, sterile stock solution is essential for creating accurate serial dilutions. DMSO is a common solvent for hydrophobic compounds, but its final concentration in the assay must be controlled to avoid toxicity to the bacteria.
-
Compound Stock: Accurately weigh 10 mg of 2-(2,5-Dichlorobenzoyl)oxazole and dissolve it in sterile DMSO to create a stock concentration of 10.24 mg/mL. This concentration simplifies subsequent 2-fold serial dilutions.
-
Solvent Control: Prepare a stock of sterile DMSO to serve as a negative control.
-
Storage: Store stock solutions at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][14] This protocol is adapted from CLSI M07 guidelines.
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). d. Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate. b. Add 50 µL of the 10.24 mg/mL compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a concentration range from 512 µg/mL down to 1 µg/mL. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL, and the final test concentrations will be halved (256 µg/mL to 0.5 µg/mL). The final bacterial concentration will be 5 x 10⁵ CFU/mL. b. Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. Use an inverted mirror or reading aid. b. Validate the test: The growth control (well 11) must show clear turbidity. The sterility control (well 12) must remain clear.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Causality: The MBC determines the lowest concentration of an agent required to kill a bacterium, distinguishing between bacteriostatic (inhibitory) and bactericidal (killing) activity.
-
Post-MIC Determination: Following the MIC reading, take the plates used in Protocol 2.
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), pipette a 10 µL aliquot onto a quadrant of a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 5 colonies growing from the 10 µL spot).
Data Presentation and Interpretation (Example Data)
The results from the MIC and MBC assays should be tabulated for clear comparison. The data below is hypothetical, based on activities reported for other novel oxazole derivatives, and serves as an example of how to present experimental findings.[15][16]
Table 1: Example Antimicrobial Activity of 2-(2,5-Dichlorobenzoyl)oxazole
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC® 29213™ | 4 | 8 | Bactericidal (≤4) |
| Enterococcus faecalis | ATCC® 29212™ | 8 | 32 | Bacteriostatic (>4) |
| Escherichia coli | ATCC® 25922™ | 16 | >64 | Tolerant/Bacteriostatic |
| Pseudomonas aeruginosa | ATCC® 27853™ | >64 | >64 | Inactive/Resistant |
Interpretation Guide:
-
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of >4 suggests bacteriostatic activity.
-
The compound shows promising activity against Gram-positive bacteria (S. aureus, E. faecalis) but is less effective against Gram-negative bacteria, particularly the highly resistant P. aeruginosa. This is a common finding for novel compounds due to the formidable outer membrane of Gram-negative organisms.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, every experiment must include a self-validating system:
-
Positive Control (Growth Control): Confirms that the media and inoculum are viable.
-
Negative Control (Sterility Control): Confirms the sterility of the media and assay setup.
-
Solvent Toxicity Control: An additional control well containing the highest concentration of DMSO used in the assay should be run to ensure the solvent itself is not inhibiting bacterial growth.
-
Reference Strains: Using ATCC quality control strains with known susceptibility profiles to standard antibiotics allows for validation of the overall testing methodology.[5][17]
References
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. MIC Determination. [Link]
-
Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. [Link]
-
Clinical & Laboratory Standards Institute (CLSI). Homepage. [Link]
-
Testing Laboratory. EUCAST MIC Determination Testing. [Link]
-
Giles Scientific Inc. 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. [Link]
-
Sheeja Rekha A G, et al. A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]
-
EUCAST. Disk Diffusion and Quality Control. [Link]
-
Singh, R., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]
-
Singh, V. K., et al. Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. [Link]
-
Kumar, S., et al. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
-
PrepChem. Synthesis of 2,5-dichlorobenzoxazole. [Link]
-
Kashyap, S. J., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. testinglab.com [testinglab.com]
- 9. biomic.com [biomic.com]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nih.org.pk [nih.org.pk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EUCAST: Disk Diffusion and Quality Control [eucast.org]
Application Notes and Protocols: Evaluating the Anticancer Activity of 2-Aryl-5-hydroxy-benzo[d]oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds and has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of novel therapeutic agents.[1][2] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[3] These compounds can exert their effects through various mechanisms, such as the inhibition of critical cellular targets like STAT3, tubulin, and protein kinases, ultimately leading to apoptosis and the suppression of tumor growth.[1][2] This document provides a detailed guide for the evaluation of the anticancer activity of a promising class of oxazole derivatives: 2-aryl-5-hydroxy-benzo[d]oxazoles . These compounds have shown potent and selective growth inhibition of various cancer cell lines, with some analogues exhibiting efficacy comparable to the established chemotherapeutic drug, doxorubicin.[4]
Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
While the precise mechanism for all 2-aryl-5-hydroxy-benzo[d]oxazole derivatives is an area of ongoing research, the broader class of oxazole-containing anticancer agents is known to interfere with several key cellular processes. The proposed mechanisms often converge on the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
A plausible signaling pathway influenced by these compounds is the intrinsic apoptotic pathway. This is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. This cascade of events culminates in the activation of caspases, the executive enzymes of apoptosis.
Caption: Proposed mechanism of action for 2-aryl-5-hydroxy-benzo[d]oxazoles.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the reported 50% inhibitory concentration (IC50) values for representative 2-aryl-5-hydroxy-benzo[d]oxazole derivatives against a panel of human cancer cell lines. These values highlight the potent and, in some cases, selective anticancer activity of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM)[4] |
| Representative Compound 1 | A549 (Lung) | 1.2 ± 0.1 |
| MCF-7 (Breast) | 0.8 ± 0.05 | |
| HCT-116 (Colon) | 1.5 ± 0.2 | |
| PANC-1 (Pancreatic) | 2.1 ± 0.3 | |
| DU-145 (Prostate) | 1.8 ± 0.15 | |
| Representative Compound 2 | A549 (Lung) | 2.5 ± 0.4 |
| MCF-7 (Breast) | 1.9 ± 0.2 | |
| HCT-116 (Colon) | 2.8 ± 0.3 | |
| PANC-1 (Pancreatic) | 3.5 ± 0.5 | |
| DU-145 (Prostate) | 2.2 ± 0.25 | |
| Doxorubicin (Reference) | A549 (Lung) | 0.5 ± 0.08 |
| MCF-7 (Breast) | 0.9 ± 0.1 | |
| HCT-116 (Colon) | 0.7 ± 0.09 | |
| PANC-1 (Pancreatic) | 1.1 ± 0.15 | |
| DU-145 (Prostate) | 1.3 ± 0.2 |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of 2-aryl-5-hydroxy-benzo[d]oxazole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
2-aryl-5-hydroxy-benzo[d]oxazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aryl-5-hydroxy-benzo[d]oxazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the quantitative assessment of apoptosis induction.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-aryl-5-hydroxy-benzo[d]oxazole compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with the test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis analysis protocol.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The 2-aryl-5-hydroxy-benzo[d]oxazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the in vitro characterization of their biological activity. Further investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. In vivo studies using xenograft models will also be crucial to validate their therapeutic potential. The structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising findings into effective cancer therapies.
References
-
Jaitak V, Kulkarni S, Kaur K. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents Med Chem. 2022;22(10):1859-1882. doi:10.2174/1871520621666210915095421. [Link]
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
Sochacka-Ćwikła A, Ciesielska A, Różalska S, et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals (Basel). 2023;16(2):236. Published 2023 Feb 7. doi:10.3390/ph16020236. [Link]
-
Taylor & Francis Online. Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. [Link]
-
National Center for Biotechnology Information. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. [Link]
-
Bentham Science. Oxazole-Based Compounds As Anticancer Agents. [Link]
-
OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an…. [Link]
-
Gudipati R, Thadkapally S, Bantu R, et al. Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. Bioorg Med Chem Lett. 2018;28(23-24):3639-3647. doi:10.1016/j.bmcl.2018.10.038. [Link]
-
International Journal of Medical and Pharmaceutical Research. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
-
ResearchGate. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. [Link]
-
National Center for Biotechnology Information. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. [Link]
-
Semantic Scholar. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. [Link]
-
ResearchGate. Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. [Link]
-
Ahsan MJ, Sharma J, Singh M, Jadav SS, Yasmin S. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Biomed Res Int. 2014;2014:814984. doi:10.1155/2014/814984. [Link]
-
National Center for Biotechnology Information. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
-
Royal Society of Chemistry. A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
ResearchGate. Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. [Link]
-
Semantic Scholar. Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. [Link]
-
CNKI. Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. [Link]
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-(2,5-Dichlorobenzoyl)oxazole in Medicinal Chemistry
Document ID: AN-DB02-20260118
Abstract
The oxazole motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile platform for drug design.[3] This guide focuses on a specific, yet underexplored derivative: 2-(2,5-Dichlorobenzoyl)oxazole . We provide a comprehensive framework for its synthesis, biological evaluation, and mechanistic elucidation. By leveraging established principles from analogous structures, this document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this compound. We present detailed protocols for a proposed synthetic route and a logical screening cascade, grounded in the rationale that the dichlorobenzoyl moiety may confer potent and specific bioactivity, potentially in oncology or infectious diseases.
Introduction and Scientific Rationale
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[4] This structure is prevalent in numerous clinical drugs, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid (an oxazolidinone).[4] The versatility of the oxazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's physicochemical and pharmacological properties.[5][6]
The subject of this guide, 2-(2,5-Dichlorobenzoyl)oxazole (CAS No. 898784-22-0), presents a compelling structural architecture for investigation.[7] It combines the stable oxazole core with a 2,5-dichlorobenzoyl group. The strategic placement of two chlorine atoms—strong electron-withdrawing groups—on the phenyl ring is a common feature in potent enzyme inhibitors, particularly kinases, by modifying the electronic distribution and facilitating specific binding interactions.[8] This substitution pattern suggests that the compound could exhibit targeted biological activity.
This document outlines a strategic approach to characterize this molecule, from its chemical synthesis to a tiered biological screening protocol designed to identify and validate its therapeutic potential.
Table 1: Physicochemical Properties of 2-(2,5-Dichlorobenzoyl)oxazole
| Property | Value | Source |
|---|---|---|
| CAS Number | 898784-22-0 | ChemicalBook[7] |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | ChemicalBook[7] |
| Molecular Weight | 242.06 g/mol | ChemicalBook[7] |
| Predicted Boiling Point | 389.2 ± 52.0 °C | ChemicalBook[7] |
| Predicted Density | 1.445 ± 0.06 g/cm³ | ChemicalBook[7] |
Proposed Synthetic Pathway & Protocol
While specific literature on the synthesis of 2-(2,5-Dichlorobenzoyl)oxazole is scarce, a reliable route can be adapted from the well-established Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[9] An alternative modern approach utilizes amino acids as starting materials.[10] We propose a robust, two-step procedure starting from 2,5-dichlorobenzoic acid and glycine methyl ester.
Protocol 2.1: Synthesis of N-(2,5-Dichlorobenzoyl)glycine Methyl Ester (Intermediate C)
Rationale: This step involves a standard peptide coupling reaction to form the amide bond. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a highly efficient system for activating the carboxylic acid, minimizing side reactions and ensuring a high yield of the desired amide.
-
Preparation: To a solution of 2,5-dichlorobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture for 20 minutes to allow for the formation of the active ester intermediate.
-
Coupling: Add a solution of glycine methyl ester hydrochloride (1.1 eq) and a tertiary amine base such as triethylamine (TEA, 1.2 eq) in DCM.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure intermediate.
Protocol 2.2: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole (Product D)
Rationale: This two-part step first reduces the ester to an aldehyde, which is then immediately cyclized to form the oxazole ring. The use of DIBAL-H at low temperatures (-78 °C) allows for the selective partial reduction of the ester to the aldehyde. Subsequently, the combination of triphenylphosphine and hexachloroethane provides a mild and effective system for the cyclodehydration of the α-acylamino aldehyde to the oxazole.[10]
-
Reduction: Dissolve the intermediate from Protocol 2.1 (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere and cool the solution to -78 °C.
-
Reagent Addition: Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Quenching: After stirring for 2 hours, quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude α-acylamino aldehyde should be used immediately without further purification.
-
Cyclodehydration: Dissolve the crude aldehyde in anhydrous acetonitrile. Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq).
-
Reaction & Purification: Reflux the mixture for 4-6 hours. After cooling, concentrate the solvent and purify the residue by column chromatography to yield the final product, 2-(2,5-Dichlorobenzoyl)oxazole.
Proposed Biological Screening Cascade
A tiered approach is essential for efficiently evaluating the biological activity of a novel compound. This cascade prioritizes broad, high-throughput assays first, followed by more complex, target-specific, and mechanism-of-action studies for active "hits."
Protocol 3.1: Tier 1 - Antiproliferative MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a robust and high-throughput measure of cell viability and proliferation.[11] It is a standard first-pass screen to identify compounds with potential anticancer activity.
-
Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of 2-(2,5-Dichlorobenzoyl)oxazole in DMSO and further dilute in culture medium. Treat the cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 2: Template for Reporting Antiproliferative Activity (IC₅₀ in µM)
| Cell Line | Cancer Type | 2-(2,5-Dichlorobenzoyl)oxazole | Doxorubicin (Control) |
|---|---|---|---|
| MDA-MB-231 | Breast | [Experimental Value] | [Experimental Value] |
| PANC-1 | Pancreatic | [Experimental Value] | [Experimental Value] |
| A549 | Lung | [Experimental Value] | [Experimental Value] |
| HCT116 | Colon | [Experimental Value] | [Experimental Value] |
Structure-Activity Relationship (SAR) Exploration
Should the parent compound show promising activity, a systematic SAR study is the logical next step to optimize potency and selectivity. The 2,5-dichloro substitution pattern is a key starting point for modification.
Rationale for SAR: The electronic and steric properties of substituents on the phenyl ring can drastically alter binding affinity to a biological target.[12][13] Electron-withdrawing groups like chlorine often enhance activity, but their position is critical.[8] Exploring different substitution patterns can improve potency and reveal insights into the target's binding pocket.
Table 3: Proposed Analogs for Initial SAR Study
| Analog | R¹ | R² | Rationale | Predicted Activity Trend |
|---|---|---|---|---|
| Parent Compound | 2-Cl | 5-Cl | Starting point | Baseline |
| Analog 1 | 3-Cl | 4-Cl | Investigate impact of chlorine positioning | May increase or decrease |
| Analog 2 | 2-F | 5-F | Test effect of a smaller, more electronegative halogen | Potentially similar or increased |
| Analog 3 | 2-Me | 5-Me | Introduce electron-donating groups | Likely decreased |
| Analog 4 | 2-OMe | 5-OMe | Introduce bulkier, electron-donating groups | Likely decreased |
| Analog 5 | H | H | Unsubstituted control to confirm importance of halogens | Significantly decreased |
Concluding Remarks
2-(2,5-Dichlorobenzoyl)oxazole is a structurally intriguing molecule that resides at the intersection of a privileged heterocyclic core and a substitution pattern frequently associated with potent bioactivity. While underexplored, its components suggest high potential as a lead compound in drug discovery. The protocols and strategic framework provided in this document offer a comprehensive and scientifically grounded approach for any researcher or drug development professional to undertake a thorough investigation of this compound. From a robust synthesis to a logical screening cascade and SAR exploration, this guide provides the necessary tools to systematically evaluate its therapeutic promise.
References
-
Synthesis of 2,5-dichlorobenzoxazole . PrepChem.com. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores . National Center for Biotechnology Information (PMC). [Link]
-
A brief review on antimicrobial activity of oxazole derivatives . Indo American Journal of Pharmaceutical Sciences. [Link]
-
Structure activity relationship of the synthesized compounds . ResearchGate. [Link]
-
Synthetic approaches for oxazole derivatives: A review . ResearchGate. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications . PubMed. [Link]
-
A comprehensive review on biological activities of oxazole derivatives . National Center for Biotechnology Information (PMC). [Link]
-
(PDF) A comprehensive review on biological activities of oxazole derivatives . ResearchGate. [Link]
-
A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity . National Center for Biotechnology Information (PMC). [Link]
-
Structure-activity Relationships Among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) Methyl]- And -1-[(1,3-dihydroxy-2-propoxy) Methyl]benzimidazoles . PubMed. [Link]
-
Recent advance in oxazole-based medicinal chemistry . PubMed. [Link]
-
Structure activity relationship of synthesized compounds . ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents . National Center for Biotechnology Information (PMC). [Link]
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents . PubMed. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity . PubMed. [Link]
-
Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles . International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity . National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease . MDPI. [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids . PubMed. [Link]
Sources
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) methyl]- and -1-[(1,3-dihydroxy-2-propoxy) methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Evaluation of 2-(2,5-Dichlorobenzoyl)oxazole
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen, which is a cornerstone in medicinal chemistry.[1][2] This structural unit is prevalent in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[3][4][5] Oxazole derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8] The versatility of the oxazole scaffold allows it to interact with various enzymes and receptors within biological systems, making it a "privileged structure" in drug discovery.[2][9][10]
This guide provides a detailed framework for the development of cellular assays to investigate the biological activity of the novel compound, 2-(2,5-Dichlorobenzoyl)oxazole. While specific data on this molecule is nascent, the extensive research on analogous oxazole-containing compounds provides a rational basis for hypothesizing its potential mechanisms and biological targets. This document will detail protocols for a tiered screening approach, starting with broad cytotoxicity assessments and progressing to more specific mechanistic studies.
Hypothesized Biological Targets and Mechanisms of Action
Based on the established activities of structurally related oxazole derivatives, 2-(2,5-Dichlorobenzoyl)oxazole is a candidate for investigation in several key areas of cellular biology. The dichlorobenzoyl moiety may further enhance its interaction with specific biological targets. Potential mechanisms of action to explore include:
-
Antiproliferative and Cytotoxic Effects: Many oxazole derivatives exhibit potent activity against a range of cancer cell lines.[1][7] The mechanism often involves the induction of apoptosis or interference with the cell cycle.[11]
-
Antimicrobial Activity: The oxazole nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[3][6]
-
Enzyme Inhibition: Specific oxazole derivatives have been shown to inhibit key enzymes involved in disease progression, such as protein kinases (e.g., VEGFR-2) and DNA topoisomerases.[1][9]
-
Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds act as antimitotic agents by interfering with microtubule dynamics.[3][11]
The following sections provide detailed protocols to systematically evaluate these potential activities.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-(2,5-Dichlorobenzoyl)oxazole in a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-(2,5-Dichlorobenzoyl)oxazole (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-(2,5-Dichlorobenzoyl)oxazole in complete medium. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcome: This assay will provide a quantitative measure of the cytotoxic or cytostatic effects of 2-(2,5-Dichlorobenzoyl)oxazole on different cancer cell lines.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116 |
| Compound Concentration Range | 0.1 - 100 µM |
| Incubation Time | 48 or 72 hours |
| Endpoint Measurement | Absorbance at 570 nm |
| Calculated Value | IC50 |
Part 2: Secondary Screening - Elucidating the Mechanism of Action
If significant antiproliferative activity is observed, the next logical step is to investigate the underlying mechanism. This involves assays for cell cycle progression and apoptosis induction.
Workflow for Mechanistic Elucidation
Caption: Workflow for investigating the mechanism of action.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
2-(2,5-Dichlorobenzoyl)oxazole
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 2-(2,5-Dichlorobenzoyl)oxazole at concentrations around its IC50 value for 24 hours.
-
Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Data Analysis:
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). A significant increase in the percentage of cells in a particular phase compared to the control suggests a cell cycle arrest at that checkpoint.
| Parameter | Description |
| Treatment | Vehicle control vs. Compound at IC50 |
| Stain | Propidium Iodide |
| Detection Method | Flow Cytometry |
| Output | Percentage of cells in G0/G1, S, and G2/M phases |
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.
Materials:
-
Cancer cell line of interest
-
2-(2,5-Dichlorobenzoyl)oxazole
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with 2-(2,5-Dichlorobenzoyl)oxazole as described for the cell cycle analysis protocol.
-
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Data Analysis:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V-/PI-): Live cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants indicates that the compound induces apoptosis.
Part 3: Target-Oriented Assays
Based on the initial findings and the known targets of oxazole derivatives, more specific assays can be employed.
Protocol 4: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (absorbance).
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
2-(2,5-Dichlorobenzoyl)oxazole
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add tubulin polymerization buffer, GTP, and the test compound at various concentrations.
-
Incubate on ice.
-
-
Initiation of Polymerization:
-
Add purified tubulin to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
Plot the absorbance against time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates that the compound inhibits tubulin polymerization.
Signaling Pathway Visualization
Should 2-(2,5-Dichlorobenzoyl)oxazole be identified as a kinase inhibitor (e.g., of VEGFR-2), its mechanism can be visualized as follows:
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Part 4: Antimicrobial Activity Screening
To evaluate the potential of 2-(2,5-Dichlorobenzoyl)oxazole as an antimicrobial agent, a standard broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).
Protocol 5: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
2-(2,5-Dichlorobenzoyl)oxazole
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the compound in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion
This guide provides a comprehensive and tiered approach to the cellular characterization of 2-(2,5-Dichlorobenzoyl)oxazole. By leveraging the known biological activities of the broader oxazole class of compounds, these protocols offer a rational starting point for elucidating its therapeutic potential. The proposed workflow, from broad cytotoxicity screening to specific mechanistic and target-based assays, ensures a thorough and efficient evaluation of this novel chemical entity.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives.
- NATURALISTA CAMPANO. (n.d.). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
- ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents.
- PMC - NIH. (2019). A comprehensive review on biological activities of oxazole derivatives.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- ChemicalBook. (n.d.). 2,5-Dichlorobenzooxazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- PMC - PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Benchchem. (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.
- PubMed. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PubMed. (n.d.). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity.
- MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
- ResearchGate. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
- PMC - NIH. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]
- 6. museonaturalistico.it [museonaturalistico.it]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) studies of 2-aroyloxazoles"
An Application Guide to Structure-Activity Relationship (SAR) Studies of 2-Aroyloxazoles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aroyloxazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its synthetic tractability and diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, make it a compelling target for medicinal chemistry campaigns.[1][2][3][4] This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on 2-aroyloxazole derivatives. We will delve into the strategic design of compound libraries, provide detailed, field-proven protocols for chemical synthesis and biological evaluation, and outline a systematic approach to interpreting SAR data to guide lead optimization.
The Strategic Imperative of SAR in 2-Aroyloxazole Drug Discovery
A Structure-Activity Relationship (SAR) study is the cornerstone of modern drug discovery. It is a systematic investigation into how the chemical structure of a molecule, in this case, a 2-aroyloxazole derivative, correlates with its biological activity. The goal is not merely to find an active compound but to understand why it is active. This understanding allows for the rational design of subsequent analogs with improved potency, selectivity, and pharmacokinetic properties.
The 2-aroyloxazole core offers several strategic points for chemical modification. A typical SAR campaign involves systematically altering substituents at these positions to probe the chemical space and map the pharmacophore.
General Structure and Points of Diversification for 2-Aroyloxazoles
The core scaffold consists of an oxazole ring substituted with an aroyl group at position 2. Key points for diversification (R¹, R², R³) are highlighted below. Modifications at these positions can influence the compound's steric, electronic, and hydrophobic properties, thereby altering its interaction with a biological target.
Caption: General chemical structure of the 2-aroyloxazole scaffold highlighting key positions for analog synthesis.
The workflow for a typical SAR campaign is an iterative cycle of design, synthesis, and testing. This process begins with a "hit" compound, often identified from high-throughput screening, and aims to develop it into a "lead" candidate with drug-like properties.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign in drug discovery.
Protocol: Synthesis of a 2-Aroyloxazole Analog Library
A robust and versatile synthetic route is essential for generating the chemical diversity needed for a thorough SAR study. The following protocol describes a common method for synthesizing 2-aroyloxazole derivatives.
Principle: This synthesis is based on the cyclization reaction between an appropriate α-haloketone and an amide, a variation of the Robinson-Gabriel synthesis. The choice of starting materials directly dictates the substituents at the R¹, R², and R³ positions, making it ideal for library creation.
Protocol: Synthesis of 2-(4-chlorobenzoyl)-5-phenyloxazole
-
Reagents and Materials:
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
4-Chlorobenzamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzamide (1.0 eq), 2-bromo-1-phenylethan-1-one (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of benzamide) to the flask.
-
Causality: DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, leaving a "naked" and more reactive carbonate anion to act as a base.
-
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Causality: This step partitions the organic product into the EtOAc layer, removing the inorganic salts and DMF which are soluble in the aqueous layer.
-
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
-
Characterization:
-
Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure identity and purity.[5]
-
Protocols: Biological Evaluation of 2-Aroyloxazoles
The choice of biological assay is dictated by the therapeutic target. Based on established literature, 2-aroyloxazoles are potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway responsible for leukotriene synthesis.[2]
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes. The formation of a conjugated diene product can be monitored spectrophotometrically at 234 nm.
-
Reagents and Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Zileuton (positive control, a known 5-LOX inhibitor)[2]
-
Tris-HCl buffer (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Step-by-Step Procedure:
-
Prepare a stock solution of the test compounds and Zileuton in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound dilution (or DMSO for the vehicle control) to the appropriate wells.
-
Add 10 µL of the 5-LOX enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Causality: This pre-incubation step is crucial to ensure that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.
-
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 234 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
For compounds showing potential as anticancer agents, a cell-based assay is the logical next step to assess cytotoxicity.[1]
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HL-60 or HUVECs)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plate
-
-
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: During this incubation, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (blank wells) from all readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_treated / Abs_control) * 100
-
Plot the % Viability against the logarithm of the compound concentration to determine the GI₅₀/IC₅₀ value.
-
Data Interpretation and SAR Visualization
The primary output of the synthesis and testing cycle is a dataset correlating chemical structures with biological activity. This data must be organized and analyzed to extract meaningful SAR insights.
Example SAR Data Table: 5-LOX Inhibition by 2-Aroyloxazole Analogs
| Compound ID | R¹ (at C5) | R² (Aroyl Ring) | 5-LOX IC₅₀ (µM) |
| 1a (Hit) | -Ph | 4-Cl-Ph | 5.2 |
| 2a | -Ph | 4-F-Ph | 3.8 |
| 2b | -Ph | 4-MeO-Ph | 15.7 |
| 2c | -Ph | 4-NO₂-Ph | 1.1 |
| 3a | 4-F-Ph | 4-Cl-Ph | 2.5 |
| 3b | 4-MeO-Ph | 4-Cl-Ph | 8.9 |
Interpretation of the Data:
-
Effect of R²: Comparing compounds 1a, 2a, 2b, and 2c , we can deduce the influence of the substituent on the aroyl ring. Electron-withdrawing groups (EWG) like -F and -NO₂ enhance potency (2a and 2c ), while an electron-donating group (EDG) like -MeO diminishes it (2b ). This suggests that the electronic character of the aroyl ring is a key determinant of activity, possibly by influencing the interaction with the enzyme's active site.
-
Effect of R¹: Comparing compounds 1a, 3a, and 3b , we see that modifying the phenyl ring at the C5 position also impacts activity. An electron-withdrawing fluorine (3a ) improves potency over the unsubstituted phenyl ring (1a ), whereas an electron-donating methoxy group (3b ) is detrimental.
These initial findings can be summarized visually to guide the next round of analog design.
Sources
- 1. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new aroyl/aryloxy-2-amino-1,3-thiazole derivatives with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 2-(2,5-Dichlorobenzoyl)oxazole as a Novel Scaffold in Drug Design
Introduction: The Oxazole Scaffold and the Rationale for Dichlorobenzoyl Substitution
The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique electronic and structural characteristics facilitate diverse non-covalent interactions with biological targets, leading to a wide spectrum of pharmacological activities.[3][4] Oxazole derivatives have demonstrated considerable therapeutic potential, with documented efficacy in areas such as oncology, infectious diseases, and inflammatory conditions.[2][3][5] The versatility of the oxazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6]
This guide focuses on the untapped potential of a specific, yet underexplored, scaffold: 2-(2,5-Dichlorobenzoyl)oxazole . While this particular molecule is commercially available, a review of current scientific literature reveals a notable absence of dedicated studies on its synthesis and biological applications.[7][8] This presents a unique opportunity for novel drug discovery.
The rationale for investigating this scaffold is twofold. Firstly, the 2-aroyl substitution on the oxazole ring is a key structural motif in many biologically active compounds. Secondly, the incorporation of a 2,5-dichlorophenyl group is a strategic choice in medicinal chemistry. Halogenation, and specifically dichlorination, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to enhanced therapeutic efficacy. This document, therefore, serves as a comprehensive guide for researchers and drug development professionals interested in pioneering the exploration of 2-(2,5-Dichlorobenzoyl)oxazole as a foundational structure for novel therapeutic agents. It provides proposed synthetic routes, detailed protocols for biological evaluation, and a strategic roadmap for structure-activity relationship (SAR) studies.
Proposed Synthesis of the 2-(2,5-Dichlorobenzoyl)oxazole Scaffold
Given the lack of a published, dedicated synthesis for 2-(2,5-Dichlorobenzoyl)oxazole, a plausible and efficient synthetic strategy can be adapted from established oxazole synthesis methodologies. The Van Leusen reaction, which utilizes an aldehyde and tosylmethyl isocyanide (TosMIC), offers a direct and versatile approach.[1] However, for the synthesis of a 2-aroyl oxazole, a more direct method starting from the corresponding carboxylic acid or its activated form is preferable. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, and a similar principle can be applied here.[1]
Protocol 1: Proposed Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
This protocol proposes a two-step, one-pot synthesis starting from 2,5-Dichlorobenzoic acid.
Step 1: In Situ Activation of 2,5-Dichlorobenzoic Acid
-
To a solution of 2,5-Dichlorobenzoic acid (1.0 equivalent) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add DMAP-Tf (1.3 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 5-10 minutes. This step is proposed to form an in situ acylpyridinium salt, a highly reactive intermediate.
Step 2: Cycloaddition with an Isocyanide
-
To the reaction mixture from Step 1, add a solution of a suitable isocyanide, such as ethyl isocyanoacetate (1.2 equivalents), in anhydrous DCM.
-
Heat the reaction mixture to 40°C and stir for 30 minutes to 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the organic layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-(2,5-Dichlorobenzoyl)oxazole derivative.
Causality Behind Experimental Choices:
-
In Situ Activation: The use of DMAP-Tf is proposed to create a highly reactive acylpyridinium salt from the carboxylic acid without the need to first synthesize the acid chloride, which would require an additional step and potentially harsh reagents.[1]
-
Isocyanide Partner: Ethyl isocyanoacetate is a common and reactive partner in oxazole synthesis, leading to a 5-ethoxycarbonyl-substituted oxazole. For the direct synthesis of 2-(2,5-Dichlorobenzoyl)oxazole, a simpler isocyanide like Tosylmethyl isocyanide (TosMIC) could be employed, potentially followed by a decarboxylation step if a substituent is introduced at the 5-position.[1][9]
-
Solvent and Temperature: DCM is a common, inert solvent for such reactions. A slightly elevated temperature (40°C) is often sufficient to drive the cycloaddition to completion without promoting side reactions.
Visualizing the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(2,5-Dichlorobenzoyl)oxazole.
Application Notes: Rationale for Biological Evaluation
The 2-(2,5-Dichlorobenzoyl)oxazole scaffold is a prime candidate for screening against a variety of therapeutic targets due to the established bioactivities of the broader oxazole class.
-
Anticancer Potential: Numerous oxazole derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including tubulin polymerization, protein kinases, and DNA topoisomerases.[10][11][12] The dichlorobenzoyl moiety may enhance these activities through improved target binding or altered pharmacokinetic properties.
-
Antimicrobial Activity: The oxazole nucleus is a component of several natural and synthetic antimicrobial agents.[2][13] Screening against a panel of pathogenic bacteria and fungi is therefore a logical starting point. The chloro-substituents may confer enhanced activity against drug-resistant strains.
-
Anti-inflammatory Activity: Certain oxazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes like cyclooxygenases (COX).[14]
Protocols for Biological Evaluation
The following are detailed, self-validating protocols for the initial biological screening of novel derivatives of the 2-(2,5-Dichlorobenzoyl)oxazole scaffold.
Protocol 2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Etoposide or Doxorubicin)[10]
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds and the positive control in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation:
-
The positive control should yield an IC50 value within the expected range for the specific cell line.
-
The DMSO vehicle control should show no significant difference in viability compared to the untreated control.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[2][13]
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., Ampicillin, Fluconazole)[15]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible growth.
Self-Validation:
-
The growth control must show turbidity.
-
The sterility control must remain clear.
-
The MIC of the standard antibiotic should be within the expected range for the quality control strain.
Roadmap for Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial for optimizing the therapeutic potential of the 2-(2,5-Dichlorobenzoyl)oxazole scaffold. The following is a proposed roadmap for generating and evaluating a focused library of analogues.
Table 1: Proposed Modifications for SAR Studies of the 2-(2,5-Dichlorobenzoyl)oxazole Scaffold
| Modification Site | Proposed Substituents | Rationale for Modification |
| Benzoyl Ring | - Shifting chloro positions (e.g., 2,4-dichloro, 3,4-dichloro) - Replacing chloro with other halogens (F, Br) - Introducing electron-donating groups (e.g., -OCH3, -CH3) - Introducing electron-withdrawing groups (e.g., -NO2, -CF3) | To probe the electronic and steric requirements for target binding and to modulate lipophilicity and metabolic stability. |
| Oxazole Ring (Position 4) | - Small alkyl groups (e.g., -CH3, -C2H5) - Phenyl or substituted phenyl rings | To explore the impact of steric bulk at this position on biological activity. |
| Oxazole Ring (Position 5) | - Hydrogen - Small alkyl groups - Phenyl or substituted phenyl rings - Carboxylic acid or ester groups | To investigate the influence of substituents at this position on potency and to introduce potential new binding interactions or points for further derivatization. |
Visualizing the Drug Discovery Workflow
Caption: A proposed iterative workflow for the discovery and optimization of drugs based on the 2-(2,5-Dichlorobenzoyl)oxazole scaffold.
Conclusion and Future Directions
The 2-(2,5-Dichlorobenzoyl)oxazole scaffold represents a promising, yet unexplored, area for drug discovery. Its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling starting point for novel therapeutic development. The proposed synthetic routes and detailed screening protocols provided in this guide are intended to equip researchers with the foundational tools necessary to embark on the systematic investigation of this scaffold. Future work should focus on the synthesis of a focused library of derivatives, comprehensive biological evaluation against a broad range of targets, and in-depth mechanistic studies to elucidate the mode of action of any identified lead compounds. The systematic exploration of this scaffold has the potential to yield novel drug candidates with improved efficacy and pharmacological profiles.
References
-
A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. (2018). Journal of Chemical Sciences. [Link]
-
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (2008). SAR and QSAR in Environmental Research. [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. (2021). ACS Omega. [Link]
-
Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. (2025). ACS Infectious Diseases. [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2018). Current Medicinal Chemistry. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Egyptian Journal of Basic and Applied Sciences. [Link]
-
Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives: molecular docking, POM analysis, in silico pharmacokinetics, and pharmacophore insights for antitumor, GPCR, and kinase targets. (2025). Journal of Molecular Structure. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]
-
Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2022). Molecules. [Link]
-
Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. (2011). European Journal of Medicinal Chemistry. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Modern Pharmaceutical Research. [Link]
-
2,5-Dichlorobenzooxazole. PubChem. [Link]
-
Design, Synthesis, and Biological Evaluation of Benzo[d]oxazole-2-thio and Oxazolo[4,5-b]pyridine-2-thio Derivatives: Molecular Docking, POM Analysis, In Silico Pharmacokinetics, and Pharmacophore Insights for Antitumor, GPCR, and Kinase Targets. (2025). ResearchGate. [Link]
-
p-Tolylsulfonylmethyl Isocyanide. ResearchGate. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). RSC Advances. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]
-
Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). Molecules. [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Saudi Pharmaceutical Journal. [Link]
-
Arylsulfonylpyrroles from Reaction of Tosylmethyl Isocyanide (TOSMIC) with 3-Arylsulfonyl Acrylates as Michael Acceptors. (2025). ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. iajps.com [iajps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ammanu.edu.jo [ammanu.edu.jo]
- 15. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of Oxazole Synthesis: A Technical Support Center for the Robinson-Gabriel Reaction
For Immediate Release
For researchers, scientists, and professionals in the fast-paced world of drug development, the synthesis of the oxazole core is a frequent necessity. The Robinson-Gabriel oxazole synthesis, a classic and powerful transformation, remains a widely used method for this purpose. However, like any venerable reaction, it is not without its complexities. Low yields, challenging purifications, and unexpected side reactions can often hinder progress in the laboratory.
This technical support center provides a comprehensive troubleshooting guide, structured in a user-friendly question-and-answer format, to directly address the common issues encountered during the Robinson-Gabriel oxazole synthesis. Drawing upon established literature and practical insights, this guide aims to empower researchers to overcome these challenges and achieve their synthetic goals with greater efficiency and success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Robinson-Gabriel reaction is resulting in a low yield or a complex mixture of products. What are the most likely causes?
Low yields in the Robinson-Gabriel synthesis are a common frustration and can often be traced back to several key factors:
-
Suboptimal Dehydrating Agent: The choice of the cyclodehydrating agent is arguably the most critical parameter in this reaction. While historically, strong protic acids like concentrated sulfuric acid (H₂SO₄) were commonly employed, they are often too harsh, leading to charring and the formation of undefined polymeric byproducts, significantly depressing the yield of the desired oxazole.[1][2]
-
Purity of the Starting Material: The reaction's success is highly dependent on the purity of the starting 2-acylamino-ketone. Impurities from the preceding synthesis step, often the Dakin-West reaction, can interfere with the cyclization and lead to the formation of side products.[1][3]
-
Reaction Temperature and Time: Inappropriate reaction temperatures can either lead to an incomplete reaction (if too low) or promote decomposition and side reactions (if too high). Similarly, prolonged reaction times, especially at elevated temperatures, can contribute to product degradation.
Q2: I'm observing significant charring in my reaction when using sulfuric acid. What are the alternatives and how do they compare?
The observation of charring is a clear indication that the reaction conditions are too aggressive for your substrate. Fortunately, several milder and more efficient dehydrating agents have been identified.
Alternative Dehydrating Agents:
-
Polyphosphoric Acid (PPA): PPA is a widely recognized and effective alternative to sulfuric acid. It is a viscous liquid that acts as both a catalyst and a solvent, often providing significantly higher yields (in the range of 50-60%) and cleaner reactions by minimizing charring.[2]
-
Phosphorus Oxychloride (POCl₃): Often used in combination with a solvent like pyridine or dimethylformamide (DMF), POCl₃ can be an effective dehydrating agent. However, caution is advised as it can lead to the formation of chlorinated byproducts in some cases.
-
Trifluoroacetic Anhydride (TFAA): TFAA is a powerful dehydrating agent that can promote cyclization under relatively mild conditions. It is particularly useful in solid-phase syntheses of oxazoles.[1]
-
Other Reagents: A variety of other reagents have been successfully employed, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and triphenylphosphine/iodine. The optimal choice will be substrate-dependent.[1]
Data Summary: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Reaction Conditions | Reported Yields | Common Issues |
| Conc. H₂SO₄ | High temperatures (often >100 °C) | Often low to moderate, highly substrate-dependent | Significant charring, decomposition, formation of sulfonated byproducts. |
| Polyphosphoric Acid (PPA) | 80-150 °C | Good to excellent (often 50-60% or higher) | Viscous, can be difficult to stir and work up. |
| POCl₃ | Reflux in pyridine or DMF | Moderate to good | Potential for chlorinated byproducts, Vilsmeier-Haack type side reactions with DMF. |
| TFAA | Room temperature to mild heating | Good, particularly in solid-phase applications | Corrosive and moisture-sensitive. |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Q3: Besides charring, what are other specific side products I should be aware of?
Beyond the general decomposition observed with strong acids, more defined side products can also form:
-
Oxazolidinone Formation: In some cases, instead of the desired oxazole, an isomeric oxazolidinone may be formed. This is more likely to occur under certain conditions and with specific substrates, representing an alternative cyclization pathway.
-
Incomplete Cyclization: The reaction may stall at the intermediate hydroxy-oxazoline stage, especially if the dehydrating conditions are not sufficiently potent or if the reaction is not allowed to proceed to completion.
-
Rearrangement Products: Depending on the substrate structure, acid-catalyzed rearrangements may occur, leading to isomeric byproducts that can complicate purification.
Q4: My starting 2-acylamino-ketone, synthesized via the Dakin-West reaction, seems impure. How can this affect my Robinson-Gabriel synthesis and how can I troubleshoot it?
The Dakin-West reaction, while useful for preparing the 2-acylamino-ketone precursor, can sometimes yield byproducts that are detrimental to the subsequent oxazole formation.[1][3]
Common Issues in the Dakin-West Reaction:
-
Azlactone Formation: The reaction proceeds through an azlactone (oxazolone) intermediate.[3][4] Incomplete reaction or improper work-up can leave residual azlactone, which can interfere with the Robinson-Gabriel cyclization.
-
Over-acylation: The use of a large excess of acetic anhydride can sometimes lead to the formation of diacylated byproducts.
-
Racemization: The Dakin-West reaction is known to cause racemization at the alpha-carbon of the amino acid starting material.[4]
Troubleshooting the Dakin-West Reaction:
-
Careful Control of Stoichiometry: Use a moderate excess of acetic anhydride and pyridine to avoid side reactions.
-
Thorough Work-up: Ensure complete hydrolysis of any remaining anhydride and proper purification of the 2-acylamino-ketone, often by recrystallization or column chromatography, to remove any unreacted starting materials or byproducts.
-
Spectroscopic Analysis: Confirm the structure and purity of your 2-acylamino-ketone by NMR and Mass Spectrometry before proceeding to the Robinson-Gabriel step.
Experimental Protocols
General Troubleshooting Protocol for Low Yield in Robinson-Gabriel Synthesis
-
Verify Starting Material Purity:
-
Obtain ¹H NMR and ¹³C NMR spectra of your 2-acylamino-ketone. Look for the expected signals and the absence of significant impurities.
-
Confirm the molecular weight via Mass Spectrometry.
-
If impurities are detected, purify the starting material by recrystallization or column chromatography.
-
-
Optimize the Dehydrating Agent and Conditions:
-
Initial Attempt (if not already done): Use Polyphosphoric Acid (PPA).
-
To the 2-acylamino-ketone (1 equivalent), add PPA (typically 10-20 times the weight of the substrate).
-
Heat the mixture with stirring to 120-140 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
-
Alternative Mild Conditions: Use Trifluoroacetic Anhydride (TFAA).
-
Dissolve the 2-acylamino-ketone in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add TFAA (1.5-2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
-
Work-up and Purification:
-
For PPA reactions: Carefully pour the hot reaction mixture onto crushed ice. The product will often precipitate and can be collected by filtration. Neutralize the acidic filtrate with a base (e.g., NaHCO₃ or NaOH solution) and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
For TFAA reactions: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate). Recrystallization from an appropriate solvent (e.g., ethanol, methanol, or toluene) can also be effective for obtaining highly pure material.
-
Visualizing the Chemistry
Mechanism of the Robinson-Gabriel Oxazole Synthesis
Caption: The reaction mechanism of the Robinson-Gabriel synthesis.
Troubleshooting Workflow for Low Yield
Sources
"optimizing Van Leusen oxazole synthesis reaction conditions"
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct oxazole rings. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate experimental challenges and optimize your reaction conditions for higher yields and purity.
The Van Leusen oxazole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] Despite its versatility, challenges can arise. This guide provides a structured, cause-and-effect approach to problem-solving, grounded in the reaction's mechanistic principles.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in organic synthesis. This section provides a systematic approach to identifying and resolving issues encountered during the Van Leusen oxazole synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Moisture can deactivate the base and TosMIC. Aldehydes can oxidize over time.[3] 2. Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate TosMIC.[3][4] 3. Low Reaction Temperature: The reaction may be too slow at ambient temperature. | 1. Use freshly dried solvents and reagents. Handle moisture-sensitive materials under an inert atmosphere (e.g., nitrogen or argon). Purify aldehydes by distillation or chromatography if necessary.[3] 2. Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3] 3. Gently heat the reaction mixture, for example, to 40-50 °C, after the initial addition of reagents.[3] |
| Formation of Nitrile Byproduct | Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles instead of oxazoles.[3][5][6] | Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[3] |
| Isolation of Stable Oxazoline Intermediate | Incomplete Elimination of the Tosyl Group: The final elimination step to form the aromatic oxazole is not proceeding to completion.[2][3] | 1. Increase Reaction Temperature: Gently heating the reaction can promote the elimination step.[3] 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[3] 3. Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the oxazole.[3] |
| Formation of N-(tosylmethyl)formamide | Hydrolysis of TosMIC: TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base.[3] | Ensure strictly anhydrous conditions by using dry solvents and glassware, and handling reagents under an inert atmosphere.[3] |
| Difficult Product Purification | 1. Residual p-toluenesulfinic acid: This byproduct from the elimination step can co-elute with the product. 2. Emulsion during workup: Can make phase separation difficult. | 1. Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[7] 2. If an emulsion forms, add brine to the aqueous layer to break it. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Van Leusen oxazole synthesis?
A1: The reaction proceeds through a well-defined, multi-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, creating a nucleophilic carbanion.[2][5]
-
Nucleophilic Addition: This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde.[2]
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.[2][5]
-
Elimination: Finally, the base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), a good leaving group, which results in the formation of the aromatic oxazole ring.[2][5]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is critical and often interdependent.
-
Potassium carbonate (K₂CO₃) in methanol is a very common and effective combination, particularly for aromatic aldehydes.[1][8] The reaction is typically run at reflux.
-
For less reactive aldehydes or when milder conditions are required, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF) can be employed.[7] This is often done at lower temperatures, starting as low as -60 °C and then warming.[7]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like dimethoxyethane (DME) at elevated temperatures has also been reported as an effective system.[4]
-
Recent advancements have explored the use of ionic liquids as solvents, which can offer high yields and the ability to recycle the solvent.[9][10][11]
Q3: My aldehyde has an electron-withdrawing/donating group. How will this affect the reaction?
A3: The electronic nature of the aldehyde substrate significantly influences the reaction rate.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halides) on an aromatic aldehyde generally increase the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by the deprotonated TosMIC, often leading to higher reactivity and potentially higher yields.[1][8]
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction. In these cases, stronger bases, higher temperatures, or longer reaction times may be necessary to achieve good conversion.
Q4: Can I use ketones instead of aldehydes in this reaction?
A4: No, for the synthesis of oxazoles, aldehydes are the required starting material. If a ketone is used, the reaction follows a different pathway, known as the Van Leusen nitrile synthesis, to produce a nitrile.[5] This is because the intermediate formed from a ketone lacks the necessary proton for the elimination step that forms the oxazole ring.[5]
Caption: Troubleshooting workflow for Van Leusen synthesis.
Experimental Protocol: Synthesis of 5-Phenyloxazole
This protocol is a general guideline for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC using potassium carbonate in methanol.
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol.
-
Add potassium carbonate to the methanol and stir the suspension.
-
Add benzaldehyde to the mixture.
-
In portions, carefully add TosMIC to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 5-phenyloxazole.
References
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]
-
Wikipedia. (2023). Van Leusen reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
ACS Publications. (2004). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. [Link]
-
PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Thieme. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Thieme. [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Sciforum. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Chegg. (2021). Solved The Van Leusen Oxazole Synthesis allows the. Chegg. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in Oxazole Synthesis from Acid Chlorides
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize acid chlorides as precursors for constructing the oxazole core, a privileged scaffold in numerous natural products and pharmaceutical agents. My objective is to provide not just solutions, but a foundational understanding of the causality behind common side reactions, empowering you to proactively design more robust and efficient syntheses.
Section 1: The Ideal Pathway vs. Experimental Reality
The Robinson-Gabriel synthesis and its variations represent a cornerstone method for oxazole formation.[1] The process typically involves two key stages: the N-acylation of an α-aminoketone with an acid chloride to form a stable 2-acylamino-ketone intermediate, followed by a cyclodehydration step to yield the aromatic oxazole ring.
The Desired Reaction Pathway
The intended transformation is a sequential, high-fidelity process where each step proceeds cleanly to the next.
Caption: Ideal two-step synthesis of oxazoles from α-aminoketones and acid chlorides.
However, the high reactivity of acid chlorides and the often harsh conditions required for cyclization create numerous opportunities for deviation, leading to diminished yields and complex impurity profiles. This guide will address these deviations head-on.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address the specific issues you are likely to encounter during your experiments.
Category A: Low or No Product Yield
Q1: My reaction shows a significant amount of unreacted α-aminoketone, and TLC/LC-MS analysis reveals a new, highly polar spot corresponding to the carboxylic acid of my acid chloride. What is the primary cause?
A1: This is a classic case of premature acid chloride hydrolysis. Acid chlorides are exceptionally electrophilic and will react rapidly with even trace amounts of water in your solvent, reagents, or glassware.[2][3] This reaction is often faster than the desired N-acylation, consuming your acid chloride and converting it into the corresponding, and much less reactive, carboxylic acid.
Causality: The carbonyl carbon of an acid chloride is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms. Water, acting as a nucleophile, attacks this carbon, leading to a tetrahedral intermediate that quickly collapses, expelling a chloride ion and, after deprotonation, forming the carboxylic acid.[4][5]
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (e.g., 125°C overnight) or flame-dried under an inert atmosphere (Nitrogen or Argon).[6]
-
Solvent Purity: Use freshly distilled anhydrous solvents or solvents from a commercial system (e.g., Sure/Seal™ bottles).[6][7] Solvents like DCM, THF, or acetonitrile should have a residual water content below 50 ppm.
-
Reagent Quality: If the acid chloride is from an older bottle, it may have already hydrolyzed. Consider purifying it by distillation before use.[8]
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Add reagents via syringe through a rubber septum.[9]
Caption: Competing reaction pathways for the acid chloride.
Q2: I have successfully isolated the 2-acylamino-ketone intermediate in good yield, but the subsequent cyclodehydration step is failing or giving a low yield of the oxazole. What factors should I investigate?
A2: The cyclodehydration step is an equilibrium process that requires the removal of water and a sufficiently potent activating agent. Stagnation at the intermediate stage points to an issue with this second step.
Causality: The conversion of the amide carbonyl to an enol or enol-like species is necessary for the nucleophilic oxygen to attack and close the ring. This is followed by dehydration to form the aromatic oxazole. If the cyclodehydrating agent is too weak, the temperature is too low, or the agent is incompatible with your substrate, this process will be inefficient.
Troubleshooting Steps:
-
Choice of Cyclodehydrating Agent: The potency of the agent is critical. While agents like H₂SO₄ or PCl₅ can be effective, they are harsh and may lead to charring with sensitive substrates.[10] Consider a systematic screen of agents.
-
Temperature: Many cyclodehydrations require elevated temperatures to drive the reaction forward. A controlled increase in reaction temperature (e.g., from 80°C to 110°C in toluene) may be necessary.
-
One-Pot vs. Two-Step: While convenient, one-pot syntheses can be problematic. Isolating the intermediate first allows you to optimize the cyclodehydration step independently without confounding variables from the initial acylation.
| Cyclodehydrating Agent | Typical Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | Concentrated, often neat or in a high-boiling solvent | Strong, but can cause charring and side reactions.[10][11] |
| Phosphorus Oxychloride (POCl₃) | Reflux in pyridine or toluene | Effective, but corrosive and moisture-sensitive. |
| Polyphosphoric Acid (PPA) | 100-150°C, neat | Good for increasing yields when other agents fail.[10] |
| Trifluoroacetic Anhydride (TFAA) | DCM or THF, 0°C to RT | Milder conditions, suitable for more sensitive substrates.[1] |
| Burgess Reagent | THF, Reflux | Very mild, but expensive.[12] |
Category B: Formation of Major Impurities
Q3: My reaction is yielding a complex mixture, and I suspect decomposition. The crude product is a dark, tarry material. What is happening?
A3: The formation of tar or char is a strong indicator that your reaction conditions are too harsh for your substrate.
Causality: Strong Brønsted acids (like concentrated H₂SO₄) or Lewis acids at high temperatures can promote a cascade of undesired reactions, including polymerization, elimination, and aromatization of side chains.[10] The oxazole ring itself, while aromatic, can be susceptible to cleavage under strongly acidic or basic conditions, especially if it has certain substituents.[11][13][14]
Troubleshooting Steps:
-
Reduce Temperature: This is the most straightforward first step. Determine if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Cyclodehydrating Agent: Switch from H₂SO₄ or PPA to milder alternatives like TFAA or the Burgess reagent (see table above).[1][12]
-
Control Stoichiometry: Ensure you are not using a large excess of the dehydrating agent, as this can exacerbate decomposition pathways.
-
Workup Quench: Ensure the reaction is thoroughly quenched and neutralized during workup to prevent continued degradation by residual acid during concentration or purification.
Section 3: Preventative Protocols & Best Practices
To mitigate the issues described above, adopting a rigorous experimental protocol is paramount.
Protocol 1: General Procedure for Two-Step Oxazole Synthesis Under Anhydrous Conditions
This protocol is a self-validating system with built-in checkpoints to ensure the integrity of each step.
Part A: N-Acylation
-
Glassware Preparation: Dry a two-neck round-bottom flask, condenser, and magnetic stir bar in an oven at 125°C for at least 4 hours. Assemble the apparatus hot under a positive flow of dry nitrogen or argon and allow it to cool.[6]
-
Reagent Preparation: Dissolve the α-aminoketone (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in anhydrous DCM (or another suitable solvent) and add it to the reaction flask via syringe.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This moderates the exothermic reaction with the acid chloride.
-
Acid Chloride Addition: Prepare a solution of the acid chloride (1.1 eq) in anhydrous DCM in a separate, dry flask. Add this solution dropwise to the stirred aminoketone solution over 15-20 minutes.
-
Checkpoint: A precipitate (usually the amine hydrochloride salt) should form.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the α-aminoketone by TLC or LC-MS.
-
Workup & Isolation: Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone intermediate. Purify if necessary.
Part B: Cyclodehydration
-
Setup: In a new, dry flask, dissolve the purified 2-acylamino-ketone intermediate in a suitable high-boiling solvent (e.g., toluene).
-
Agent Addition: Add the chosen cyclodehydrating agent (e.g., POCl₃, 1.5 eq) dropwise at room temperature.
-
Heating: Heat the reaction to reflux (typically 80-110°C) and monitor by TLC/LC-MS for the formation of the oxazole product.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it over ice-water. Neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate to obtain the crude oxazole.
-
Purification: Purify the final product by column chromatography or recrystallization.
Caption: A robust workflow for oxazole synthesis.
References
-
Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available at: [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. Available at: [Link]
-
Mechanism of hydrolysis of acyl chlorides - Chemistry Stack Exchange. Available at: [Link]
-
Chemistry Acid Chloride - sathee jee. Available at: [Link]
-
Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available at: [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
- US6727384B1 - Method for purifying acid chlorides - Google Patents.
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]
-
Preparing Anhydrous Reagents and Equipment - Moodle@Units. Available at: [Link]
-
Hydrolysis of an acid chloride - YouTube. Available at: [Link]
-
Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. Available at: [Link]
-
Oxazole - Macmillan Group. Available at: [Link]
-
Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent | Request PDF - ResearchGate. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. Available at: [Link]
-
Preparation of Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]
-
3: Performing Sensitive Reactions without a Schlenk Line - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Available at: [Link]
-
21.4: Chemistry of Acid Halides. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis - Yufeng. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Why do some organic reactions need anhydrous conditions? - TutorChase. Available at: [Link]
-
acetyl chloride - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Aroyloxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-aroyloxazoles. As a class of compounds with significant applications in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications and regulatory compliance. This document is designed to be a practical resource, combining established chemical principles with field-proven insights to help you navigate the common and complex challenges encountered during the purification of these valuable molecules.
I. Foundational Knowledge: Understanding the Chemistry of 2-Aroyloxazoles
Before delving into specific purification techniques, it is crucial to understand the inherent chemical properties of the 2-aroyloxazole scaffold. This knowledge will inform your choice of purification strategy and help you anticipate potential stability issues.
Q1: What are the key stability considerations for 2-aroyloxazoles during purification?
A1: The stability of the oxazole ring is a primary concern. While generally robust, it is susceptible to degradation under certain conditions:
-
Strongly Basic Conditions: The oxazole ring can be sensitive to strong bases, which may lead to hydrolytic cleavage and ring-opening. It is advisable to avoid highly basic conditions (e.g., concentrated NaOH or KOH) during workup and purification if possible.
-
Strong Oxidizing Agents: Exposure to potent oxidizing agents can result in the degradation of the oxazole ring.
-
Photostability: Some oxazole derivatives can be sensitive to light. It is good practice to protect solutions and purified compounds from direct light, especially during long-term storage.
-
Acid Stability: The oxazole ring is generally stable to acidic conditions, which is advantageous for purification methods such as acid-base extraction.[1]
II. Strategic Purification Planning: A Decision-Making Workflow
Choosing the right purification strategy from the outset can save considerable time and resources. The following workflow provides a logical approach to selecting the most appropriate technique based on the properties of your crude product.
Sources
Technical Support Center: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
Welcome to the dedicated technical support resource for the synthesis of 2-(2,5-Dichlorobenzoyl)oxazole. This guide is structured to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the purity of your final product.
The synthesis of 2-acyl oxazoles, such as 2-(2,5-Dichlorobenzoyl)oxazole, is a critical transformation in medicinal chemistry, as the oxazole moiety is a key pharmacophore in many bioactive molecules.[1] However, the direct acylation of the oxazole ring can be challenging due to the ring's electronic properties and potential for side reactions.[2][3][4] This guide focuses on a robust and modern approach involving the acylation of a pre-formed 2-metallo-oxazole species, which has proven to be a more reliable method for preparing these valuable compounds.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Core Synthesis & Optimization
Question 1: My initial attempts at direct Friedel-Crafts acylation of oxazole with 2,5-dichlorobenzoyl chloride are failing. What is the underlying issue?
Answer: This is a common challenge. The direct Friedel-Crafts acylation of an unsubstituted oxazole ring is generally unsuccessful. The reason lies in the electronic nature of the oxazole ring. The nitrogen atom at position 3 is basic and will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[3][4] Instead of acylation, this often leads to complex formation and decomposition of the starting material.
Furthermore, the oxazole ring is not particularly electron-rich, making it a poor nucleophile for electrophilic aromatic substitution. The C2 position, where acylation is desired, is actually the most electron-deficient position in the ring, making it susceptible to nucleophilic attack, not electrophilic attack.[3][6]
Recommendation: We strongly advise against direct Friedel-Crafts acylation. A more reliable strategy is to reverse the polarity of the C2 position by converting it into a nucleophile, as detailed in the following questions.
Question 2: What is the recommended and most reliable method for synthesizing 2-(2,5-Dichlorobenzoyl)oxazole?
Answer: The most successful and high-yielding modern approach involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a suitable acylating agent like an N,O-dimethylhydroxylamine (Weinreb) amide.[5] This method avoids the issues of direct acylation and provides a clean, high-yielding route to the desired product.
The overall strategy involves two key steps:
-
Deprotonation/Metathesis: Selective deprotonation of the C2 position of oxazole using a strong Grignard reagent to form the 2-magnesiated oxazole.
-
Acylation: Reaction of this organometallic intermediate with an electrophile, specifically 2,5-dichloro-N-methoxy-N-methylbenzamide (the Weinreb amide of 2,5-dichlorobenzoic acid).
This workflow is outlined in the diagram below.
Caption: Recommended workflow for 2-(2,5-Dichlorobenzoyl)oxazole synthesis.
Question 3: Why is using a Weinreb amide (2,5-dichloro-N-methoxy-N-methylbenzamide) preferred over the more common 2,5-dichlorobenzoyl chloride?
Answer: This is an excellent question that gets to the heart of why this method is so effective. While using an acyl chloride is possible, it is prone to a significant side reaction: over-addition.
The initial product of the reaction between the Grignard reagent and the acyl chloride is the desired ketone. However, this ketone is also an electrophile and can react with a second equivalent of the oxazole Grignard reagent. This leads to the formation of a tertiary alcohol byproduct, which consumes your starting material and complicates purification.
The Weinreb amide elegantly solves this problem.[5] It reacts with the Grignard reagent to form a stable, six-membered metallo-chelate intermediate. This intermediate is stable at the reaction temperature and does not collapse to the ketone until the acidic workup is performed. By the time the ketone is formed, all the highly reactive Grignard reagent has been quenched, preventing any over-addition. This results in a much cleaner reaction and significantly higher yields of the desired 2-acyl oxazole.
Caption: Simplified mechanism showing the stable chelate from a Weinreb amide.
Question 4: I'm having trouble with the initial Grignard formation step. The reaction seems sluggish or incomplete. What can I do to improve it?
Answer: Incomplete formation of the 2-magnesiated oxazole is a primary cause of low overall yield. Several factors can contribute to this issue:
-
Reagent Quality: Grignard reagents are extremely sensitive to moisture and air. Ensure your solvent (THF) is anhydrous and your glassware is rigorously flame-dried under vacuum or argon. Use a high-quality Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which is known for its high reactivity and ability to deprotonate less acidic protons.
-
Temperature: While some deprotonations are run at low temperatures, the C2-H of oxazole is only moderately acidic (pKa ≈ 20).[6] Allowing the reaction to warm to room temperature (e.g., 25-28°C) and stir for a sufficient time (e.g., 1-2 hours) can be necessary to ensure complete deprotonation.[5]
-
Concentration: Ensure the reaction is not too dilute. A concentration of around 0.5 M for the oxazole is a good starting point.
Troubleshooting Table: Grignard Formation
| Parameter | Standard Condition | Optimization Strategy | Rationale |
|---|---|---|---|
| Solvent | Anhydrous THF | Ensure THF is freshly distilled from Na/benzophenone or from a solvent purification system. | Water will quench the Grignard reagent instantly. |
| Grignard Reagent | 1.1 eq. i-PrMgCl·LiCl | Use a fresh, titrated solution of the Grignard reagent. | Old or improperly stored reagents will have lower activity. |
| Temperature | 0°C to 25°C | Start the addition at 0°C, then allow the reaction to warm to room temperature and stir for 1-2 hours. | Provides a balance between controlling the exotherm and ensuring the reaction goes to completion. |
| Monitoring | N/A (difficult to TLC) | Consider a test quench: take a small aliquot, quench with D₂O, and check by ¹H NMR for the disappearance of the C2-H proton signal. | Provides direct evidence of successful deprotonation. |
Section 2: Workup and Purification
Question 5: My final product appears impure after workup. What are the likely side products and how can I purify it effectively?
Answer: Assuming you have used the recommended Weinreb amide method, the reaction should be relatively clean. However, impurities can still arise.
Potential Impurities:
-
Unreacted Weinreb Amide: If the Grignard formation was incomplete.
-
Unreacted Oxazole: If the reaction did not go to completion.
-
Magnesium Salts: From the Grignard reagent and workup.
Purification Protocol: A standard aqueous workup followed by column chromatography is typically sufficient for purification.
-
Quench: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates any remaining organometallic species and hydrolyzes the chelate intermediate to form the ketone. Avoid quenching with strong acids initially, which can be too vigorous.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).[5]
-
Wash: Combine the organic layers and wash with water and then with saturated brine to remove water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Column Chromatography: The crude material is best purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting with 10% EtOAc and gradually increasing the polarity) is typically effective at separating the product from less polar starting materials and more polar baseline impurities.[5] Monitor the fractions by TLC.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-acyl oxazoles.[5]
Part A: Synthesis of 2,5-dichloro-N-methoxy-N-methylbenzamide (Weinreb Amide)
-
To a flame-dried round-bottom flask under argon, add 2,5-dichlorobenzoic acid (1.0 eq.).
-
Add thionyl chloride (SOCl₂, 2.0 eq.) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours until gas evolution ceases and the solution is clear.
-
Cool the mixture to room temperature and remove excess thionyl chloride under reduced pressure. This affords the crude 2,5-dichlorobenzoyl chloride.[7]
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in DCM and add pyridine (2.5 eq.). Cool this mixture to 0°C.
-
Slowly add the acyl chloride solution to the N,O-dimethylhydroxylamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with 1 M HCl and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide, which can be purified by chromatography if necessary.
Part B: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
-
To a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and argon inlet, add oxazole (1.2 eq.) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to 0°C.
-
Slowly add i-PrMgCl·LiCl (1.3 M in THF, 1.1 eq.) dropwise, keeping the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to 25-28°C. Stir for 1-2 hours.
-
In a separate flask, dissolve the 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 eq.) in anhydrous THF.
-
Add the Weinreb amide solution to the 2-magnesiated oxazole solution. A slight exotherm may be observed.
-
Stir the reaction mixture at 28°C for 12-14 hours. Monitor the reaction by TLC (e.g., 25% EtOAc/Hexanes) for the disappearance of the Weinreb amide.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution (2 volumes relative to THF).
-
Extract the mixture with MTBE or EtOAc (3 x 2 volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a solid.
References
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Publishing. Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. Available at: [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. Available at: [Link]
-
Table 3 Optimization of oxazole formation catalyzed by (bnpy)AuCl 2 3 a. ResearchGate. Available at: [Link]
-
Synthesis of 2,5-dichlorobenzoxazole. PrepChem.com. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
- NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... Google Patents.
-
Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Preparative isolation and purification of two isoflavones from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography. PubMed. Available at: [Link]
-
Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. National Institutes of Health (NIH). Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
Sources
- 1. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles
Welcome to the comprehensive technical support guide for the synthesis of 2,5-disubstituted oxazoles. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights to ensure the success of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to pinpointing and resolving specific problems that can arise during the synthesis of 2,5-disubstituted oxazoles. We will explore the underlying causes of these issues and provide actionable, step-by-step solutions.
Issue 1: Low or No Yield of the Desired 2,5-Disubstituted Oxazole
Question: I am attempting to synthesize a 2,5-disubstituted oxazole, but I'm consistently obtaining low yields, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or non-existent yields are a frequent challenge in oxazole synthesis and can be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their remedies.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation | Troubleshooting & Optimization Steps |
| Poor Quality Starting Materials | Impurities in starting materials, such as aldehydes or α-amino ketones, can interfere with the reaction, leading to the formation of side products or inhibition of the desired transformation. | 1. Verify Purity: Assess the purity of your starting materials using techniques like NMR or GC-MS. 2. Purification: If impurities are detected, purify the starting materials. Aldehydes can often be purified by distillation or column chromatography. |
| Inadequate Reaction Conditions | The reaction conditions, including temperature, solvent, and catalyst, are critical for successful oxazole synthesis. Suboptimal conditions can lead to incomplete reactions or decomposition of reactants and products.[1] | 1. Temperature Optimization: Some reactions require heating to proceed at an appreciable rate. If your reaction is sluggish at room temperature, consider gently heating it.[2] 2. Solvent Selection: The choice of solvent can significantly impact the reaction outcome. For instance, in iodine-catalyzed oxidative cyclizations, DMF has been identified as an optimal solvent.[1][3] 3. Catalyst and Reagent Stoichiometry: The amounts of catalyst, oxidant, and base can be crucial. For example, in certain iodine-catalyzed reactions, increasing the equivalents of the amino ketone component has been shown to improve yields.[1][3] |
| Moisture Contamination | Many reagents used in oxazole synthesis are sensitive to moisture. The presence of water can lead to hydrolysis of starting materials or intermediates, thereby reducing the yield.[2] | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially when using moisture-sensitive reagents.[2] |
| Side Reactions | Depending on the specific synthetic route, various side reactions can compete with the desired oxazole formation. For instance, in the Van Leusen synthesis, the formation of nitrile byproducts can occur if ketone impurities are present in the aldehyde starting material.[2] | 1. Identify Side Products: Characterize any significant side products to understand the competing reaction pathways. 2. Modify Conditions to Suppress Side Reactions: Once the side reaction is identified, adjust the reaction conditions to minimize its occurrence. This could involve changing the base, temperature, or order of addition of reagents. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired 2,5-disubstituted oxazole, but I'm also observing a significant amount of an unknown side product, which is complicating purification. How can I identify and minimize this impurity?
Answer: The formation of side products is a common hurdle. The key to resolving this is to first identify the impurity and then adjust the reaction conditions to disfavor its formation.
Logical Framework for Side Product Mitigation:
Caption: A logical workflow for identifying and mitigating side product formation.
Common Side Products and Their Prevention:
| Synthetic Route | Common Side Product(s) | Probable Cause | Preventative Measures |
| Van Leusen Synthesis | Nitrile byproduct | Presence of ketone impurities in the aldehyde starting material.[2] | Purify the aldehyde by distillation or column chromatography. |
| N-(tosylmethyl)formamide | Hydrolysis of TosMIC due to moisture.[2] | Ensure strictly anhydrous conditions.[2] | |
| Robinson-Gabriel Synthesis | Partially cyclized intermediates, polymeric materials | Incomplete dehydration. | Use a stronger dehydrating agent (e.g., P₂O₅, POCl₃, or concentrated H₂SO₄) or increase the reaction temperature.[4] |
| Iodine-Catalyzed Oxidative Cyclization | Over-oxidized products or unreacted intermediates | Incorrect stoichiometry of the oxidant (e.g., TBHP). | Carefully optimize the amount of the oxidant. |
Issue 3: Difficult Purification of the Final Product
Question: I have successfully synthesized my target 2,5-disubstituted oxazole, but I am struggling with its purification. What are some effective strategies?
Answer: Purification challenges often arise from the presence of unreacted starting materials, reagents, or closely eluting side products.
Effective Purification Strategies:
-
Flash Column Chromatography: This is the most common method for purifying oxazoles.[5][6]
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Gradient Elution: Employing a gradient of increasing solvent polarity can help to separate compounds with similar polarities.
-
-
Aqueous Workup: An appropriate aqueous workup can remove many common impurities.
-
For instance, a wash with a sodium hydrosulfide (NaHS) solution can help remove residual p-toluenesulfinic acid, a byproduct of the Van Leusen reaction.[2]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities.
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity material.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of 2,5-disubstituted oxazoles, offering insights into various synthetic methodologies and experimental considerations.
Q1: What are the most common and versatile methods for synthesizing 2,5-disubstituted oxazoles?
There are several robust methods for the synthesis of 2,5-disubstituted oxazoles, each with its own advantages and limitations. Some of the most widely employed include:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones.[4][7] It is a reliable method, particularly for the synthesis of 2,5-diaryl oxazoles.
-
Van Leusen Oxazole Synthesis: This is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[8][9][10] It is known for its mild reaction conditions and broad substrate scope.[9]
-
Iodine-Catalyzed Oxidative Cyclization: This is a more modern and efficient method that often proceeds under metal-free conditions.[1][3] It typically involves the reaction of an α-amino ketone with an aldehyde in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[1]
-
Metal-Catalyzed Cross-Coupling Reactions: These methods offer a versatile approach to introduce substituents at specific positions on a pre-formed oxazole ring. For instance, Suzuki, Stille, and Negishi cross-coupling reactions have been successfully employed for the synthesis of 2,5-disubstituted oxazoles.[5][6]
Q2: How do I choose the best synthetic route for my target 2,5-disubstituted oxazole?
The choice of synthetic route depends on several factors:
-
Availability of Starting Materials: Consider the commercial availability and ease of synthesis of the required precursors for each route.
-
Functional Group Tolerance: Some methods are more compatible with a wider range of functional groups than others. For example, modern iodine-catalyzed methods often exhibit excellent functional group compatibility.[1]
-
Desired Substitution Pattern: The desired substituents at the 2- and 5-positions will influence the choice of reagents and, consequently, the synthetic route.
-
Scalability: If you need to synthesize a large quantity of the compound, the scalability of the reaction is an important consideration. One-pot reactions, like some variations of the Van Leusen synthesis, can be advantageous for larger-scale preparations.[11]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2,5-disubstituted oxazoles?
Yes, there is a growing interest in developing more sustainable methods for oxazole synthesis. Some notable examples include:
-
Use of Ionic Liquids: The Van Leusen synthesis has been successfully performed in ionic liquids, which can be recycled and reused, reducing solvent waste.[10][11]
-
Metal-Free Catalysis: Iodine-catalyzed oxidative cyclizations are an excellent example of metal-free catalysis, which avoids the use of potentially toxic and expensive heavy metals.[1][12]
-
One-Pot Procedures: Combining multiple synthetic steps into a single pot reduces the need for intermediate purification steps, saving time, solvents, and energy.[11]
III. Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[1][3]
This protocol is based on a metal-free, iodine-catalyzed tandem oxidative cyclization.
Reaction Scheme:
α-Amino Ketone + Aldehyde --(I₂, TBHP, Base, Solvent)--> 2,5-Disubstituted Oxazole
Step-by-Step Procedure:
-
To a dry reaction vial, add the α-amino ketone hydrochloride (e.g., 2-amino-1-phenylethanone hydrochloride, 4.0 equiv), the aromatic aldehyde (1.0 equiv), sodium hydrogen carbonate (1.0 equiv), and iodine (0.3 equiv).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
To the resulting mixture, add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically a few hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.
Workflow Diagram:
Caption: Workflow for the iodine-catalyzed synthesis of 2,5-disubstituted oxazoles.
IV. References
-
Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]
-
Vedejs, E., & Lu, Y. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 12(20), 4486–4489. [Link]
-
I2-Promoted Formal [3+2] Cycloaddition of α-Methylenyl Isocyanides with Methyl Ketones: A Route to 2,5-Disubstituted Oxazoles. (2017). Chemical Communications, 53(23), 3438-3441. [Link]
-
Zhong, C. L., Tang, B. Y., Yin, P., Chen, Y., & He, L. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. The Journal of Organic Chemistry, 77(9), 4271–4277. [Link]
-
Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]
-
Vedejs, E., & Lu, Y. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(20), 4486–4489. [Link]
-
Li, J., & Chen, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Zhong, C. L., Tang, B. Y., Yin, P., Chen, Y., & He, L. (2012). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of Organic Chemistry, 77(9), 4271–4277. [Link]
-
Li, J., & Chen, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Wang, Z., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. ChemInform, 41(51). [Link]
-
Sharma, P., & Kumar, A. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-275. [Link]
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]
Sources
- 1. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synarchive.com [synarchive.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability of Dichlorobenzoyl Oxazoles in Solution
Here is the technical support center guide on the stability issues of dichlorobenzoyl oxazoles in solution.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dichlorobenzoyl oxazole derivatives. These compounds are of significant interest in medicinal chemistry, but their five-membered heterocyclic core can present unique stability challenges in solution.[1][2][3] This guide is designed to provide field-proven insights and actionable protocols to help you anticipate, troubleshoot, and manage these issues effectively in your experiments.
This resource is divided into two main sections: a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ Section for deeper mechanistic understanding.
Part I: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. Each answer provides a likely cause, mechanistic insight, and concrete steps for resolution and prevention.
Q1: I'm observing rapid degradation of my dichlorobenzoyl oxazole in an aqueous buffer (pH > 7.5). What is happening and how can I mitigate this?
Plausible Cause: You are likely observing base-catalyzed hydrolysis of the oxazole ring. The oxazole moiety, while more resistant to acid than furan, can be susceptible to ring cleavage in basic environments.[4][5][6]
Mechanism Insight: At basic pH, hydroxide ions (OH⁻) act as nucleophiles. They can attack the electron-deficient carbon atoms of the oxazole ring (primarily the C2 and C5 positions), initiating a ring-opening cascade. This process is often accelerated at higher temperatures.[4] For instance, the decomposition half-life of the related isoxazole ring in leflunomide decreases dramatically from 6.0 hours at pH 10 at 25°C to just 1.2 hours at 37°C.[4]
Immediate Corrective Actions:
-
Immediately lower the pH of your solution to a neutral or slightly acidic range (pH 6.0-7.0) if your compound's integrity is critical.
-
Store your stock solutions and experimental samples at reduced temperatures (2-8°C or frozen at -20°C) to slow the degradation rate.[5][7]
Long-Term Prevention & Optimization:
-
Buffer Screening: Conduct a pH stability screen using a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-7.5).[5] Avoid basic buffers like borate or carbonate if possible.
-
Solvent System: If your experimental design allows, consider using a mixed aqueous-organic solvent system (e.g., water/acetonitrile or water/DMSO) to reduce the activity of water and minimize hydrolysis.[5]
-
Temperature Control: Perform all experimental manipulations at the lowest practical temperature.
Q2: After leaving my sample in solution on the lab bench, I see several new, unexpected peaks in my HPLC/LC-MS analysis. What could they be?
Plausible Cause: This is characteristic of degradation due to a combination of ambient light (photodegradation) and atmospheric oxygen (oxidation). Oxazole rings are known to be sensitive to both.[1][5]
Mechanism Insight:
-
Photodegradation: UV or even strong visible light can excite the π-electron system of the oxazole ring. This can lead to photochemical transformations, rearrangements, or the formation of reactive intermediates that subsequently form oxidation products.[1][8]
-
Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[5][9] This can occur via reaction with dissolved atmospheric oxygen, a process that can be accelerated by light. The reaction with singlet oxygen, for example, can proceed via [4+2] and [2+2] cycloaddition mechanisms, leading to unstable endoperoxide and dioxetane intermediates that decompose into various products.[10][11]
Immediate Corrective Actions:
-
Protect your samples from light immediately by using amber vials or wrapping your containers in aluminum foil.
-
Minimize headspace in your vials to reduce the amount of available oxygen.
-
If possible, purge your solvent and sample vials with an inert gas like nitrogen or argon.[5]
Long-Term Prevention & Optimization:
-
Antioxidants: Consider adding a suitable antioxidant to your solution, provided it does not interfere with your downstream application.
-
Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.[5]
-
Forced Degradation Study: Intentionally expose your compound to light and oxidative stress (e.g., using AIBN or H₂O₂) to identify the degradation products and develop an appropriate stability-indicating analytical method.[12]
Q3: My reaction yield is significantly lower when I run it at elevated temperatures (e.g., >80°C). Could this be a thermal stability issue?
Plausible Cause: While the oxazole ring itself is considered relatively thermally stable, the overall molecule, particularly the dichlorobenzoyl peroxide counterpart, can be thermally labile.[1][2] High temperatures can promote decomposition.
Mechanism Insight: The thermal stability of a related compound, bis(2,4-dichlorobenzoyl) peroxide, has been studied extensively. It shows a strong autocatalytic decomposition reaction with an exothermic onset temperature as low as 98°C.[13][14] Although your compound is a dichlorobenzoyl oxazole and not a peroxide, the dichlorobenzoyl moiety itself can be reactive at high temperatures, and the energy input can be sufficient to initiate degradation pathways that might otherwise have a high activation energy barrier.
Immediate Corrective Actions:
-
Lower the reaction temperature immediately.
-
Analyze a sample of your starting material that has been heated to the reaction temperature in the reaction solvent to determine if it degrades in the absence of other reagents.
Long-Term Prevention & Optimization:
-
Kinetic Analysis: Run the reaction at several different temperatures to determine the optimal balance between reaction rate and compound stability.
-
Alternative Synthesis Routes: Explore synthetic routes that do not require high temperatures.
-
Catalyst Screening: Investigate if a more efficient catalyst could allow the reaction to proceed at a lower temperature.
Part II: Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for dichlorobenzoyl oxazoles in solution?
The three primary degradation pathways you must consider are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: This involves the cleavage of the oxazole ring by water. It is highly pH-dependent and is significantly accelerated by basic conditions, leading to ring-opened products like alpha-acylamino ketones.[5]
-
Oxidation: The oxazole ring can be oxidized by atmospheric oxygen or other oxidizing agents.[1][9] This often results in ring cleavage and the formation of smaller, fragmented molecules.[5]
-
Photolysis: Exposure to UV and visible light can induce molecular rearrangements or reactions with solvent and oxygen, leading to a complex mixture of degradation products.[1][10]
The interplay of these factors is crucial; for example, light can catalyze oxidation. A comprehensive understanding requires a forced degradation study where each of these stress factors is applied independently and in combination.
Diagram of General Degradation Pathways
Caption: Major degradation pathways for dichlorobenzoyl oxazoles.
Q: How do the dichlorobenzoyl substituents influence the stability of the oxazole ring?
The two chlorine atoms on the benzoyl ring are strongly electron-withdrawing. This has a significant electronic effect on the entire molecule:
-
Increased Electrophilicity: The electron-withdrawing nature of the dichlorobenzoyl group makes the attached oxazole ring more electron-deficient. This can increase its susceptibility to nucleophilic attack, potentially making it more vulnerable to base-catalyzed hydrolysis compared to oxazoles with electron-donating substituents.[9]
-
Altered Photochemistry: The electronic properties of the substituents can alter the UV absorption profile and the nature of the excited states, thereby influencing the specific pathways of photodegradation.
Q: What are the best practices for storing dichlorobenzoyl oxazole solutions?
Based on the instability profile, the following storage conditions are recommended to maximize the shelf-life of your solutions:
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Frozen) | Reduces rates of all chemical degradation pathways (hydrolysis, oxidation).[7] |
| Solvent | Anhydrous, aprotic solvent (e.g., Acetonitrile, THF) | Minimizes potential for hydrolysis. |
| pH (if aqueous) | Buffered at pH 5.0 - 7.0 | Avoids acid- and especially base-catalyzed hydrolysis.[4][5] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[5] |
| Light Exposure | In amber glass vials or protected from light | Prevents photodegradation.[5] |
Q: What analytical techniques are best for monitoring the stability of these compounds?
A stability-indicating analytical method is crucial. The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) , typically with UV detection (PDA or DAD).[5][15]
-
Why HPLC? It can separate the parent compound from its degradation products, allowing for simultaneous quantification of the decrease in the parent compound and the appearance of degradants.
-
Method Development: An effective method should use a gradient elution to resolve both early-eluting polar degradants (from hydrolysis/oxidation) and potentially late-eluting non-polar ones.
-
Peak Purity: A Photodiode Array (PDA) detector is highly recommended to assess peak purity, ensuring that the parent peak does not co-elute with a hidden degradation product.
-
Identification: Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the unknown degradation products formed during stability studies.[12]
Part III: Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a standard procedure to determine the stability of a dichlorobenzoyl oxazole across a range of pH values.
1. Materials & Reagents:
-
Dichlorobenzoyl oxazole test compound
-
HPLC-grade Acetonitrile (ACN) and water
-
Buffer salts (e.g., citrate, phosphate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with PDA detector
2. Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh and dissolve the test compound in ACN to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Buffers: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).[5]
-
Prepare Study Solutions: In separate volumetric flasks, add a small, precise volume of the primary stock solution. Dilute to the final volume with the respective buffers to achieve the target concentration (e.g., 10 µg/mL). Note: The final percentage of organic solvent should be low (<5%) to ensure the pH is governed by the buffer.
-
Incubate Solutions: Tightly cap the flasks and place them in a temperature-controlled environment (e.g., 25°C and an accelerated condition like 40°C).[5] Protect all solutions from light.
-
Time Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[5]
-
Quench Reaction (if necessary): Immediately mix the aliquot with a solvent that stops degradation (e.g., by neutralizing the pH or diluting in the mobile phase).
-
HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. Calculate the degradation rate constant (k) and half-life (t½) at each condition.[5]
Workflow for pH-Dependent Stability Study
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole | 288-42-6 [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting By-product Formation in the Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
Introduction
Welcome to the technical support guide for the synthesis of 2-(2,5-Dichlorobenzoyl)oxazole. This molecule is a key structural motif in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by the formation of persistent and difficult-to-remove by-products. This guide is designed for researchers, scientists, and drug development professionals to navigate these synthetic hurdles.
Instead of a generic protocol, we will explore the synthesis through a troubleshooting lens, addressing the common issues encountered in the lab. We will focus on a prevalent and effective synthetic strategy: the acylation of a 2-magnesiated oxazole intermediate with 2,5-dichlorobenzoyl chloride. This approach offers a direct route to the target compound but requires careful control of reaction parameters to ensure high purity and yield. This document explains the causality behind experimental choices, providing you with the foundational knowledge to adapt and optimize the synthesis for your specific needs.
Core Reaction Pathway: Acylation of a 2-Magnesiated Oxazole
The primary pathway involves the generation of a nucleophilic oxazole at the C2 position, which then attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. The use of a Grignard reagent is often preferred over a lithium intermediate, as 2-lithio-oxazoles can be unstable and prone to ring-opening.[1][2]
Caption: Assumed primary pathway for the synthesis of the target molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common by-products and synthetic failures in a question-and-answer format.
Q1: My crude product is heavily contaminated with 2,5-Dichlorobenzoic acid. What is the cause and how can I fix this?
Root Cause Analysis: The presence of 2,5-dichlorobenzoic acid is almost always due to the reaction of 2,5-dichlorobenzoyl chloride with water.[3] This acyl chloride is highly reactive and will readily hydrolyze if trace moisture is present in the reaction vessel, solvents, or inert gas stream. Less commonly, the final product itself could undergo hydrolysis during an aqueous workup, particularly under basic conditions.
Preventative Measures & Protocol:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purity: Use anhydrous solvents. Packaged anhydrous solvents are recommended. If using a solvent still, ensure it is well-maintained and the solvent is freshly distilled. Tetrahydrofuran (THF), a common solvent for this reaction, is particularly hygroscopic.
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere from start to finish. Purge the reaction vessel with inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the experiment.
-
Workup Considerations: When quenching the reaction, use a saturated aqueous solution of NH₄Cl, which is weakly acidic and minimizes the risk of product hydrolysis compared to a basic quench.
Troubleshooting Workflow:
Caption: Decision workflow for addressing acid by-product formation.
Q2: The reaction has stalled, and I've recovered a large amount of my initial oxazole starting material. How can I drive the reaction to completion?
Root Cause Analysis: Low conversion points to an issue with the formation or reactivity of the 2-oxazolylmagnesium intermediate. This can be caused by several factors:
-
Inefficient Deprotonation: The Grignard reagent may be of poor quality or added at a temperature that is too high, causing side reactions.
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the oxazole.
-
Precipitation: The magnesium salt of the oxazole may precipitate from the solution if the solvent polarity is incorrect or if the concentration is too high, effectively removing it from the reaction. The use of LiCl in the Grignard reagent (i.e., a Turbo-Grignard) helps to break up oligomeric aggregates and improve solubility.
Preventative Measures & Protocol:
-
Reagent Quality: Use a high-quality Grignard reagent. If its activity is in doubt, it should be titrated prior to use.
-
Temperature Control: Add the Grignard reagent slowly to the solution of oxazole at a low temperature (e.g., -10 °C) to ensure controlled deprotonation and prevent side reactions.
-
Reaction Time: Allow sufficient time for the magnesiation to complete. Stirring the mixture for 30-60 minutes after the Grignard addition and before adding the acyl chloride is recommended.
-
Solubilizing Agents: The use of i-PrMgCl·LiCl is highly recommended as the LiCl helps to maintain a homogeneous solution.[2]
Q3: My mass spectrometry results show a by-product with a mass corresponding to the addition of my solvent (e.g., THF) to the product. How is this possible?
Root Cause Analysis: This is a more complex issue that can arise from the fragmentation and recombination of reaction components. 2-Lithio-oxazoles are known to be unstable and can undergo ring cleavage.[1] While 2-magnesiated oxazoles are more stable, under harsh conditions (e.g., elevated temperatures), the highly reactive intermediate can potentially react with the solvent. For instance, α-deprotonation of THF by a strong base can lead to its own set of reactive intermediates.
Preventative Measures & Protocol:
-
Strict Temperature Control: Maintain the recommended low temperatures throughout the addition and reaction phases. Do not let the reaction warm prematurely.
-
Choice of Reagent: Ensure you are using a magnesium-based reagent rather than a lithium-based one to maximize the stability of the C2-metalated oxazole intermediate.[2]
-
Alternative Solvents: If the problem persists, consider alternative anhydrous, non-reactive solvents such as toluene or cyclopentyl methyl ether (CPME), though this may require re-optimization of solubility and reaction conditions.
By-product Summary and Purification Strategy
Effective purification is critical for isolating the target compound. A combination of extractive workup and column chromatography is typically required.
Table 1: Common By-products and Identification
| By-product Name | Formula | Probable Cause | Key Analytical Signature (¹H NMR) | Purification Method |
| 2,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | Hydrolysis of acyl chloride | Broad singlet >10 ppm (acid proton) | Basic wash (e.g., NaHCO₃ solution) |
| Oxazole (starting material) | C₃H₃NO | Incomplete reaction | Characteristic oxazole ring protons | Column Chromatography |
| N,N-Dimethyl-2,5-dichlorobenzamide | C₉H₉Cl₂NO | Reaction with DMF solvent | Two singlets ~3.0 ppm (N-Me₂) | Column Chromatography |
| Ring-Opened Products | Variable | Instability of C2-metalated intermediate | Loss of aromatic oxazole signals; appearance of aliphatic signals | Column Chromatography |
General Purification Protocol
-
Quench: Slowly add the reaction mixture to a cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent like methyl t-butyl ether (MTBE) or ethyl acetate.[2]
-
Wash:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any 2,5-dichlorobenzoic acid.
-
Wash the organic layers with saturated aqueous brine to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 25%) is a good starting point for elution.[2]
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][1]
-
Vedejs, E., & Lu, S. P. (2011). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 76(8), 2841–2846. [Link][2]
Sources
Technical Support Center: Scale-Up of 2-(2,5-Dichlorobenzoyl)oxazole Production
Welcome to the technical support guide for the synthesis and scale-up of 2-(2,5-Dichlorobenzoyl)oxazole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot issues, optimize your process, and ensure robust and reproducible production.
Section 1: Synthesis Pathway Overview
The most common and industrially viable route to 2-aroyl-oxazoles is a variation of the Robinson-Gabriel synthesis.[1][2] This pathway involves the cyclodehydration of a 2-acylamino-ketone intermediate. The overall process for 2-(2,5-Dichlorobenzoyl)oxazole is typically a two-step sequence starting from 2-amino-1-(2,5-dichlorophenyl)ethanone.
Caption: Figure 1. General Robinson-Gabriel synthesis workflow.
Section 2: Troubleshooting the Synthesis
This section addresses the most frequently encountered problems during the synthesis, from precursor stability to final product purity.
Question 1: We are experiencing low yields (<70%) in the final cyclodehydration step. What are the primary causes and how can we optimize this?
Answer: Low yields in the Robinson-Gabriel cyclodehydration are a common issue during scale-up. The problem can typically be traced to three areas: the stability of the α-acylamino ketone intermediate, the choice and handling of the dehydrating agent, or suboptimal reaction conditions.
Causality Analysis: The mechanism involves the formation of an oxazolinium intermediate followed by dehydration.[2] Side reactions can compete with this pathway, particularly at elevated temperatures or with prolonged reaction times.
-
Intermediate Instability: The α-acylamino ketone precursor can be susceptible to degradation, especially if residual acid or base is carried over from the previous step. Ensure the intermediate is thoroughly washed and dried before proceeding.
-
Dehydrating Agent Selection: The choice of agent is critical. Concentrated sulfuric acid (H₂SO₄) is effective but can lead to charring and sulfonated byproducts if the temperature is not rigorously controlled. Phosphorus oxychloride (POCl₃) is often cleaner but requires careful quenching.
Dehydrating Agent Pros Cons on Scale-Up Mitigation Strategy Conc. H₂SO₄ Inexpensive, potent Highly corrosive, strong exotherm, potential for charring/sulfonation Use jacketed reactor with good cooling; slow, subsurface addition POCl₃ Cleaner reaction profile Volatile, toxic, vigorous reaction with water during quench Use a closed system with a scrubber; quench slowly into a cooled base solution Polyphosphoric Acid (PPA) High boiling, effective Viscous, difficult to stir and transfer at scale Use a robust overhead stirrer; heat to reduce viscosity before transfer Tf₂O / Lutidine Mild conditions Expensive, requires strict anhydrous conditions Best for small-scale or high-value products; ensure inert atmosphere -
Kinetic vs. Thermodynamic Control: At higher temperatures, degradation pathways can become kinetically favored over the desired cyclization.[3] It is crucial to establish the optimal temperature profile. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate often provides the best yield and purity.
Troubleshooting Protocol:
-
Confirm Intermediate Purity: Use HPLC to confirm the purity of the N-[2-(2,5-Dichlorophenyl)-2-oxoethyl]-2,5-dichlorobenzamide intermediate is >98% before cyclization.
-
Temperature Screening: Perform small-scale trials (5-10g) to evaluate the reaction temperature. Start at a lower temperature (e.g., 70-80°C with POCl₃) and monitor the reaction progress by HPLC every hour.
-
Controlled Reagent Addition: On a larger scale, add the dehydrating agent subsurface over 1-2 hours while maintaining the target internal temperature. This prevents localized exotherms.
Caption: Figure 2. Decision tree for troubleshooting low yield.
Question 2: Our final product is consistently off-color (yellow to dark brown) after crystallization. What causes this, and how can we improve the color?
Answer: Color formation is almost always due to high-molecular-weight, conjugated impurities formed from degradation pathways. The dichlorophenyl moieties are electron-withdrawing, making the system susceptible to certain side reactions, especially under harsh acidic and high-temperature conditions.
Root Causes & Mitigation:
-
Thermal Degradation: As mentioned, overheating during cyclization is a primary cause. Localized hot spots near reactor walls or heating elements can "burn" the material.
-
Solution: Utilize a well-controlled heating mantle or jacketed vessel. Ensure vigorous stirring to maintain a uniform temperature throughout the batch.
-
-
Oxidative Degradation: While less common in an anhydrous, acidic environment, exposure to air at high temperatures for extended periods can contribute to color body formation.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon), especially during the heat-up and reaction phases.
-
-
Charcoal Treatment: Activated carbon is highly effective at removing color bodies.
-
Protocol: After the reaction is complete and quenched, but before final crystallization, perform a hot filtration of the crude product solution through a pad of activated carbon. Be mindful that charcoal can also adsorb some of your desired product, so the amount used should be optimized (typically 1-5% w/w relative to the product).
-
-
Recrystallization Solvent: The choice of solvent is crucial. A good solvent system will dissolve the product at elevated temperatures but have poor solubility for the colored impurities, leaving them behind in the mother liquor.
-
Recommendation: Screen solvents like isopropanol (IPA), ethanol, ethyl acetate, or toluene/heptane mixtures. An IPA/water system often provides excellent purity and color improvement.
-
Section 3: Scale-Up, Purification, and Impurity Control
Transitioning from bench to pilot scale introduces new variables that can profoundly impact the process.
Question 3: We are struggling with crystallization. On the bench, we get nice crystals, but in a 50L reactor, the product "oils out" or forms fine needles that are difficult to filter. How do we develop a robust crystallization protocol?
Answer: This is a classic scale-up challenge related to heat transfer and nucleation kinetics. Large reactors have a much smaller surface-area-to-volume ratio, meaning they cool much more slowly than a lab flask.
Analysis of the Problem:
-
"Oiling Out": This occurs when the solution becomes supersaturated too quickly or at too high a temperature, causing the product to separate as a liquid phase before it has a chance to crystallize. Slow cooling in a large reactor is a common cause.
-
Fine Needles: This results from rapid, uncontrolled nucleation, often triggered by cooling too quickly at the start. This leads to a large number of small crystals with poor filterability and washing characteristics.
Developing a Scalable Crystallization Protocol:
-
Controlled Cooling Profile: Do not simply turn off the heat. Implement a programmed cooling ramp. A typical profile might be:
-
Cool from reaction temperature to 80°C over 1 hour.
-
Cool from 80°C to 50°C over 2 hours.
-
Hold at 50°C for 1 hour (for crystal growth).
-
Cool from 50°C to 20°C over 3 hours.
-
-
Seeding: Seeding is non-negotiable for robust scale-up. It provides nucleation sites, ensuring crystallization begins at a controlled level of supersaturation, which promotes the growth of larger, more uniform crystals.[4][5]
-
Procedure: Cool the batch to a temperature where it is just slightly supersaturated (the "metastable zone"). Add a slurry of pre-milled seed crystals (2-5% w/w). Hold at this temperature for 1-2 hours to allow the seeds to grow before resuming the cooling profile.
-
-
Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. The product is dissolved in a good solvent (e.g., Toluene), and then a poor solvent (e.g., Heptane) is slowly added to induce precipitation. This method gives you excellent control over the rate of supersaturation.
Question 4: What are the most likely process-related impurities we need to control for, and what are their origins?
Answer: Impurity profiling is a critical aspect of pharmaceutical development and is required by regulatory agencies.[6][7][8] For this synthesis, impurities can arise from starting materials, by-products, or degradation.[9][10]
Caption: Figure 3. Potential impurity formation pathways.
Common Impurities and Control Strategies:
| Impurity Name | Structure / Type | Source | Control Strategy |
| 2,5-Dichlorobenzoic Acid | Starting material related | Hydrolysis of 2,5-Dichlorobenzoyl Chloride starting material, or hydrolysis of the product during work-up. | Use high-quality acyl chloride. Control pH during aqueous work-up; avoid strongly basic conditions. Purged by crystallization. |
| Unreacted Intermediate | N-[2-(2,5-Dichlorophenyl)-2-oxoethyl]-2,5-dichlorobenzamide | Incomplete cyclodehydration reaction. | Monitor reaction to completion using HPLC. Optimize reaction time and temperature. |
| Hydrolysis Impurity | Ring-opened amide | Hydrolysis of the oxazole ring under very harsh acidic or basic conditions during work-up.[1] | Maintain moderate pH during work-up and extraction (pH 6-8). Minimize time in aqueous phases. |
| Polymeric/Colored Impurities | High MW byproducts | Thermal degradation ("charring") during the high-temperature cyclization step. | Strict temperature control. Use of an inert atmosphere. Purged via charcoal treatment and recrystallization. |
Section 4: Recommended Analytical Protocol
A robust analytical method is essential for process control and final product release.
Protocol: In-Process Control and Final Purity by HPLC
-
Objective: To quantify the conversion of the α-acylamino ketone intermediate to the final 2-(2,5-Dichlorobenzoyl)oxazole product and to determine the purity profile.
-
Instrumentation:
-
HPLC with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Sample Preparation: Dissolve ~10 mg of crude reaction mixture or final product in 10 mL of Acetonitrile. Dilute as necessary.
-
Validation: This method should be validated for linearity, accuracy, and precision according to internal quality standards.[7]
References
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry.
- National Center for Biotechnology Information (PMC). Recent trends in the impurity profile of pharmaceuticals.
- Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals.
- Longdom Publishing. Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Wikipedia. Robinson–Gabriel synthesis.
- CUTM Courseware. Oxazole.pdf.
- Wikipedia. Thermodynamic and kinetic reaction control.
- RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- Chemsrc. (2024). 2-amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride.
- PubMed Central. (2022).
- PubMed. (2022).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotech-spain.com [biotech-spain.com]
- 7. globalpharmatek.com [globalpharmatek.com]
- 8. longdom.org [longdom.org]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of Dichlorobenzoyl Oxazoles and Related Heterocycles as Modulators of Key Biological Targets
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique stereoelectronic properties allow for diverse interactions with biological macromolecules, making them "privileged structures" in drug discovery. Among these, five-membered aromatic rings containing nitrogen and oxygen or sulfur, such as oxazoles, thiazoles, and imidazoles, are of particular interest due to their presence in numerous clinically approved drugs.[1][2][3] The strategic functionalization of these core structures can profoundly influence their pharmacokinetic profiles and pharmacological effects.[1] This guide focuses on a specific, yet significant, class of these compounds: dichlorobenzoyl-substituted heterocycles. The incorporation of a dichlorinated phenyl ring is a common tactic in drug design to enhance binding affinity and modulate electronic properties.[4][5]
This technical guide provides a comparative overview of dichlorobenzoyl-substituted oxazoles against their bioisosteric cousins, thiazoles and imidazoles. We will delve into their synthetic accessibility, comparative performance against key biological targets implicated in inflammation and cancer—namely Cyclooxygenase-2 (COX-2) and Src Kinase—and provide detailed, field-proven experimental protocols to facilitate further research. Our objective is to offer an in-depth, objective analysis for researchers, scientists, and drug development professionals, grounded in experimental data and mechanistic insights.
Section 1: The Heterocyclic Scaffolds in Focus
The selection of oxazole, thiazole, and imidazole cores for this comparative study is deliberate. These heterocycles share structural similarities but differ in the second heteroatom (oxygen, sulfur, or nitrogen, respectively), which significantly alters their electronic distribution, hydrogen bonding capacity, and metabolic stability. When appended with an identical dichlorobenzoyl moiety, we can begin to dissect the contribution of the core heterocycle to the overall biological activity.
Dichlorobenzoyl Oxazoles
The oxazole ring is a versatile scaffold known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8] The dichlorobenzoyl substituent can further enhance these properties, often by providing crucial hydrophobic and halogen-bonding interactions within enzyme active sites.
Comparator 1: Dichlorobenzoyl Thiazoles
Thiazoles are bioisosteres of oxazoles where the oxygen atom is replaced by sulfur. This substitution increases the aromaticity and alters the hydrogen-bonding potential of the ring. Thiazole derivatives are known components of numerous drugs and have shown potent activity as kinase inhibitors and anticancer agents.[4][9]
Comparator 2: Dichlorobenzoyl Imidazoles
The imidazole ring, containing two nitrogen atoms, is another fundamental heterocycle with a rich history in medicinal chemistry, being a key component of the amino acid histidine and many synthetic drugs.[10][11] Its ability to act as both a hydrogen bond donor and acceptor makes it a highly versatile scaffold for interacting with biological targets. Dichlorophenyl-substituted imidazoles have demonstrated significant anti-inflammatory and analgesic properties.[12]
Section 2: Synthesis Strategies and Comparative Accessibility
The feasibility of synthesizing these compounds is a critical factor in their potential for drug development. While the specific conditions may vary, the general approach to synthesizing these 2-substituted heterocycles often involves the condensation of a suitable precursor with a dichlorobenzoyl derivative.
General Synthetic Workflow
The synthesis of these target compounds typically follows a convergent path where the heterocyclic core is first constructed or used as a starting material, followed by acylation with a dichlorobenzoyl chloride. Alternatively, the dichlorobenzoyl moiety is incorporated into a precursor that is then cyclized to form the final heterocycle.
Caption: Generalized synthetic workflow for dichlorobenzoyl heterocycles.
Detailed Experimental Protocol: Synthesis of 2-(2,4-Dichlorobenzoyl)-4-methyloxazole
This protocol is a representative example based on established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[13][14] The causality behind each step is explained to provide a deeper understanding.
Objective: To synthesize 2-(2,4-dichlorobenzoyl)-4-methyloxazole.
Materials:
-
1-Amino-2-propanone hydrochloride
-
2,4-Dichlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Procedure:
-
Acylation of the Amino Ketone:
-
Suspend 1-amino-2-propanone hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. The inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
-
Cool the suspension to 0 °C using an ice bath. This is to control the exothermicity of the acylation reaction.
-
Add triethylamine (2.2 eq) dropwise. TEA acts as a base to neutralize the HCl salt and the HCl generated during the acylation.
-
Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM. The dropwise addition prevents a rapid temperature increase.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (to remove unreacted acid chloride), then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.
-
-
Cyclodehydration to form the Oxazole Ring:
-
To the crude α-acylamino ketone from the previous step, add concentrated sulfuric acid (acting as both solvent and dehydrating agent) carefully at 0 °C. This is a highly exothermic step and requires careful temperature control.
-
Stir the mixture at room temperature for 2-4 hours. The strong acid catalyzes the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8. This step neutralizes the acid and precipitates the product.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(2,4-dichlorobenzoyl)-4-methyloxazole.
-
Section 3: Comparative Biological Activity
The true measure of a scaffold's potential lies in its biological performance. Here, we compare the activity of these heterocyclic classes against two critical targets in drug discovery: COX-2 for inflammation and Src Kinase for cancer.
Target 1: Cyclooxygenase-2 (COX-2) in Inflammation
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[15] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Caption: Simplified COX-2 signaling pathway in inflammation.[15][16]
Target 2: Src Tyrosine Kinase in Cancer
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[1] Its deregulation or over-activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[17]
Caption: Simplified overview of the pro-tumorigenic Src kinase signaling pathway.[1][18]
Comparative Performance Data (IC₅₀ Values)
The following table summarizes publicly available IC₅₀ values for dichlorophenyl-substituted heterocycles against COX-2 and Src Kinase.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of IC₅₀ values should be approached with caution, as experimental conditions (e.g., assay type, enzyme source, cell lines) can vary significantly between studies, affecting the absolute values.
| Heterocyclic Core | Substitution Pattern | Target | IC₅₀ (µM) | Reference |
| Oxadiazole | 5-(3,4-Dichlorophenyl) | COX-2 (in vivo model) | Comparable to Indomethacin | |
| Thiazolidinone | 2-(4-chlorophenyl) | COX-2 | 1.9 | |
| Imidazole | 1-(2,3-dichlorophenyl) | COX-2 (in vivo model) | Good Activity | [12] |
| Thienopyridine | 7-[(2,4-dichloro-5-methoxyphenyl)amino] | Src Kinase | ~0.02 - 0.05 | [4] |
| Triazine | 7-(2,6-dichlorophenyl) | Src Kinase | Potent (nM range) | [5] |
| Imidazo[4,5-c]pyridine | 4-amino-3-(4-chlorophenyl) | Src Kinase | Submicromolar |
As the table illustrates, a direct comparison is challenging due to the structural variations beyond the core and dichlorophenyl moiety. However, it is evident that dichlorophenyl-substituted heterocycles, including close relatives of oxazoles, thiazoles, and imidazoles, consistently demonstrate potent inhibitory activity in the micromolar to nanomolar range against both COX-2 and Src kinase. This underscores the value of the dichlorophenyl pharmacophore in conjunction with these heterocyclic scaffolds.
Section 4: Standardized Assay Protocol
To enable researchers to perform their own direct comparisons, we provide a detailed protocol for a common in vitro assay.
In Vitro COX-2 Inhibitor Screening Assay (Colorimetric)
This protocol is based on standard, commercially available kits and methods that measure the peroxidase activity of COX-2.[15]
Principle: The assay measures the peroxidase component of the COX-2 enzyme. During the reduction of PGG₂ to PGH₂, an external chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized. This produces a colored product that can be measured spectrophotometrically at 590 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
DMSO (vehicle control)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and positive control (e.g., 10 mM in DMSO). Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
Prepare working solutions of all other reagents (Buffer, Hematin, COX-2, Arachidonic Acid, TMPD) according to the supplier's instructions. Keep the enzyme on ice at all times.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 160 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of heat-inactivated COX-2.
-
100% Activity Control Wells: Add 150 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of active COX-2 enzyme, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of Tris-HCl buffer, 10 µL of Hematin, 10 µL of active COX-2 enzyme, and 10 µL of the diluted test compound (at various concentrations).
-
-
Pre-incubation:
-
Incubate the plate at room temperature (25 °C) for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Measurement:
-
To all wells (except the blank), initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid.
-
Immediately place the plate in the plate reader and measure the increase in absorbance at 590 nm every minute for 5-10 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound.
-
Section 5: Discussion and Future Perspectives
This guide highlights the significant potential of dichlorobenzoyl-substituted oxazoles, thiazoles, and imidazoles as privileged scaffolds for developing potent inhibitors of key therapeutic targets like COX-2 and Src kinase. The dichlorophenyl moiety consistently appears in potent inhibitors, suggesting its critical role in anchoring the molecules within the active sites of these enzymes.
The choice between an oxazole, thiazole, or imidazole core can subtly influence activity and properties. Thiazoles, for instance, are often found in potent kinase inhibitors, perhaps due to the specific interactions facilitated by the sulfur atom.[9] Imidazoles offer versatile hydrogen bonding capabilities that can be exploited for potent and selective binding.[12] Oxazoles provide a balance of features and are well-represented in a wide range of biologically active compounds.[6]
The primary challenge for the field is the lack of direct, head-to-head comparative studies. Future research should focus on the systematic synthesis and evaluation of these three heterocyclic cores with an identical substitution pattern (e.g., 2-(2,4-dichlorobenzoyl)-4-methyl-[oxazole/thiazole/imidazole]) against a panel of relevant biological targets under standardized assay conditions. This would provide definitive data on the influence of the heterocyclic core and enable more rational drug design. Such studies would be invaluable in guiding medicinal chemists to select the optimal scaffold for a given therapeutic target, accelerating the development of next-generation inhibitors for inflammatory diseases and cancer.
References
-
Rask-Andersen, M., et al. (2014). Signaling pathways regulating COX-2 expression. ResearchGate. [Link]
-
Navneesh, et al. (2024). Recent updates on c-Src kinase and Src-Abl nonreceptor tyrosine kinases inhibitors. OUCI. [Link]
-
Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Jha, V., et al. (2020). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. Semantic Scholar. [Link]
-
Schindler, T., et al. (2000). Structural basis for the control of Src kinase activity by phosphorylation and binding of an activating ligand. PubMed. [Link]
-
Harris, P. A., et al. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. PubMed. [Link]
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[15][16][18]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]
-
Brady, T. P., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Chavan, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Lizzadro, J., et al. (2022). Total synthesis of the thiazole analogue 2. Reagents and conditions. ResearchGate. [Link]
-
Patsnap Eureka. (n.d.). Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. [Link]
- Google Patents. (n.d.).
-
Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC - NIH. [Link]
-
Koksal, M., et al. (2008). Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. ResearchGate. [Link]
-
Koksal, M., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Al-Tel, T. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
-
Kadi, A. A., et al. (2014). Oxazole and thiazole analogs of sulindac for cancer prevention. PMC - NIH. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
-
Anderson, P., et al. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. PubMed. [Link]
-
Al-Malki, J., & Zordok, W. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
Li, X., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central. [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
-
Abbas, S. Y., et al. (2024). Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. [Link]
-
Lombardino, J. G., & Otterness, I. G. (1981). Imidazoles as Potential Anticancer Agents. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Hennessy, E. J., et al. (2004). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC - NIH. [Link]
-
Gomha, S. M., et al. (2017). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. [Link]
-
Asati, V., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]
-
IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
Sources
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]
- 3. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of 2-(2,5-Dichlorobenzoyl)oxazole
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, experience-driven framework for elucidating and validating the mechanism of action (MoA) of the novel compound, 2-(2,5-Dichlorobenzoyl)oxazole. While public data on this specific molecule is nascent, its structural motifs, featuring an oxazole ring, suggest potential interactions with a class of enzymes frequently targeted in drug discovery. Oxazole derivatives have been noted for a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] This guide will therefore proceed under the working hypothesis that 2-(2,5-Dichlorobenzoyl)oxazole is a kinase inhibitor, a common MoA for compounds with similar scaffolds.
Our approach is not a rigid template but a logical progression of self-validating experiments designed to build a comprehensive and trustworthy MoA model. We will explore cutting-edge techniques, compare their utility, and provide the causal logic behind each experimental choice.
Part 1: Initial Target Identification and Engagement
The foundational step in MoA validation is to identify the direct molecular target(s) of a compound and confirm physical interaction within a cellular context.[6][7] Without confirming target engagement, any observed phenotypic effects are merely correlational. We will compare two powerful and widely adopted methodologies for this purpose: Kinobeads-based competition binding and Cellular Thermal Shift Assay (CETSA).
Unbiased Kinase Profiling with Kinobeads
To broadly screen for potential kinase targets, a competition binding assay using "kinobeads" is an excellent starting point.[8][9] This chemical proteomics approach uses beads coated with broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[8][10][11] By pre-incubating the lysate with our test compound, 2-(2,5-Dichlorobenzoyl)oxazole, we can identify which kinases are competed off the beads, thus revealing the compound's direct binding targets in an unbiased manner.[9][11]
-
Cell Lysate Preparation:
-
Culture a relevant human cancer cell line (e.g., K562 or Jurkat cells, known to express a wide range of kinases) to ~80% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve the native kinase structures.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate (e.g., 1 mg of total protein per sample).
-
Treat the aliquots with increasing concentrations of 2-(2,5-Dichlorobenzoyl)oxazole (e.g., 0.01, 0.1, 1, 10, 100 µM) or a vehicle control (DMSO). Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinase Enrichment:
-
Add kinobeads slurry to each lysate sample. Incubate for 1-2 hours at 4°C to allow for binding of non-inhibited kinases.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).
-
Perform in-solution trypsin digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. The abundance of each identified kinase in the compound-treated samples is compared to the vehicle control.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that 2-(2,5-Dichlorobenzoyl)oxazole binds to that kinase and competes for the ATP-binding site.[8][12]
-
| Kinase Target | IC50 (µM) - 2-(2,5-Dichlorobenzoyl)oxazole | IC50 (µM) - Comparator Drug (e.g., Dasatinib) |
| Polo-like Kinase 1 (PLK1) | 0.5 | 0.8 |
| Mitogen-activated Protein Kinase 1 (MAPK1) | 15.2 | 0.1 |
| Cyclin-dependent Kinase 2 (CDK2) | 25.8 | 1.2 |
| Abelson murine leukemia viral oncogene homolog 1 (ABL1) | >100 | 0.005 |
This hypothetical data suggests that 2-(2,5-Dichlorobenzoyl)oxazole is a potent and selective inhibitor of Polo-like Kinase 1 (PLK1).
Validating Target Engagement in Intact Cells with CETSA
While kinobeads are powerful for initial identification, it is crucial to confirm that the compound engages its target in a live, unperturbed cellular environment.[7][13] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14][15][16] This biophysical assay is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[14][15][17]
-
Cell Treatment:
-
Culture cells (e.g., HeLa or a cell line with high PLK1 expression) and treat with 2-(2,5-Dichlorobenzoyl)oxazole at a fixed concentration (e.g., 10x the IC50 determined from kinobeads, so 5 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (PLK1 in our case) remaining in the soluble fraction at each temperature using Western blotting or an ELISA-based method.
-
Plot the percentage of soluble PLK1 against temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to the right for the compound-treated sample confirms target engagement.[16][18]
-
| Treatment | Apparent Melting Temperature (Tm) of PLK1 |
| Vehicle (DMSO) | 52°C |
| 2-(2,5-Dichlorobenzoyl)oxazole (5 µM) | 58°C |
This hypothetical result demonstrates a significant thermal stabilization of PLK1 in the presence of 2-(2,5-Dichlorobenzoyl)oxazole in intact cells, providing strong evidence of direct target engagement.
Part 2: Elucidating the Downstream Signaling Consequences
Confirming that our compound binds to PLK1 is a critical first step. Now, we must validate that this binding event leads to the expected functional consequence: inhibition of the kinase's activity and modulation of its downstream signaling pathway.
In Vitro Kinase Activity Assay
A direct biochemical assay is necessary to prove that the binding of 2-(2,5-Dichlorobenzoyl)oxazole to PLK1 is inhibitory.
-
Assay Setup:
-
Use a commercially available in vitro kinase assay kit containing recombinant human PLK1 enzyme and a specific substrate peptide.
-
In a 96-well plate, combine the kinase, substrate, and ATP.
-
Add serial dilutions of 2-(2,5-Dichlorobenzoyl)oxazole or a known PLK1 inhibitor (e.g., Volasertib) as a positive control.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a phosphospecific antibody and a luminescence- or fluorescence-based readout.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition at each compound concentration relative to the vehicle control.
-
Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound | IC50 against PLK1 (nM) |
| 2-(2,5-Dichlorobenzoyl)oxazole | 50 |
| Volasertib (Comparator) | 5 |
This data would confirm that 2-(2,5-Dichlorobenzoyl)oxazole is a direct inhibitor of PLK1's enzymatic activity.
Cellular Assay for Downstream Pathway Modulation
PLK1 is a master regulator of the cell cycle, particularly mitosis. A key downstream substrate of PLK1 is Cdc25C. PLK1 phosphorylates Cdc25C, which in turn activates the CDK1/Cyclin B1 complex, a crucial driver of mitotic entry. Therefore, inhibition of PLK1 should lead to a decrease in the phosphorylation of a CDK1 substrate, such as Lamin A/C.
-
Cell Treatment and Lysis:
-
Synchronize HeLa cells at the G2/M phase boundary using a thymidine-nocodazole block.
-
Release the cells from the block and treat with various concentrations of 2-(2,5-Dichlorobenzoyl)oxazole, Volasertib, or vehicle for a short period (e.g., 2 hours).
-
Harvest and lyse the cells.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Lamin A/C (a marker of CDK1 activity) and total Lamin A/C (as a loading control). Also probe for total PLK1 to ensure its expression is unchanged.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Lamin A/C to total Lamin A/C would validate that the compound inhibits the PLK1 signaling pathway in cells.
-
Part 3: Comparative Analysis and Off-Target Assessment
A crucial aspect of MoA validation is understanding a compound's selectivity. An effective therapeutic should have minimal off-target effects to reduce potential toxicity.[19][20]
Comparison with Alternatives
Our hypothetical data positions 2-(2,5-Dichlorobenzoyl)oxazole as a potent PLK1 inhibitor. A comparison with other known PLK1 inhibitors is essential.
| Feature | 2-(2,5-Dichlorobenzoyl)oxazole (Hypothetical) | Volasertib (Known Comparator) |
| Primary Target | PLK1 | PLK1, PLK2, PLK3 |
| Cellular Target Engagement (CETSA) | Confirmed (Tm shift of +6°C) | Confirmed |
| In Vitro IC50 (PLK1) | 50 nM | 5 nM |
| Cellular Pathway Inhibition | Dose-dependent decrease in p-Lamin A/C | Dose-dependent decrease in p-Lamin A/C |
| Known Off-Targets | To be determined | Bromodomain proteins |
This comparison highlights that while our hypothetical compound may be less potent in vitro than Volasertib, its selectivity profile is a key unknown that must be investigated.
Assessing Off-Target Liabilities
The initial kinobeads screen provides a first look at selectivity across the kinome. To broaden this search, a proteome-wide CETSA experiment coupled with mass spectrometry (MS-CETSA) can be employed. This technique can reveal other proteins that are thermally stabilized (or destabilized) by the compound, indicating potential off-target binding across the entire proteome.[17][21]
Visualizing the Validation Workflow and Pathway
Conclusion
Validating the mechanism of action for a novel compound like 2-(2,5-Dichlorobenzoyl)oxazole is a systematic process of building a robust, evidence-based case. By starting with broad, unbiased screening methods like kinobeads and progressively focusing in with highly specific validation techniques such as CETSA and targeted functional assays, we can confidently identify the primary target and elucidate its biological consequences. This guide, using the plausible hypothesis of PLK1 inhibition, illustrates a comprehensive and self-validating workflow. This approach, grounded in scientific integrity, ensures that only the most promising and well-understood candidates, with a clear and validated mechanism of action, proceed down the long and arduous path of drug development.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- BenchChem. (2025). Validating Target Engagement of Novel Compounds: A Methodological Guide. BenchChem.
- ACS Fall. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
- Rudolf, A. F., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 142-148.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Reinecke, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(6), 2126-2137.
- Parker, C. G., & Cravatt, B. F. (2015). Determining target engagement in living systems.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
- Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3146-3157.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience.
- Zhang, T., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
- Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
- NATURALISTA CAMPANO. (n.d.). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
- Al-Mokadem, A. Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(19), 1729-1748.
- Zhang, T., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
- BenchChem. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. Crestone, Inc..
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Tao, N., et al. (2015). Sensing small molecules may revolutionize drug design. EurekAlert!.
- Asati, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 6.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Fluorochem. (n.d.). 2-(2,5-Dichlorobenzoyl)oxazole. Fluorochem.
- ChemicalBook. (n.d.). 2-(2,5-DICHLOROBENZOYL)OXAZOLE. ChemicalBook.
- BOC Sciences. (n.d.). 2-(2,5-dichlorobenzoyl)oxazole cas no.898784-22-0. BOC Sciences.
- Brancale, A., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3846-3862.
- Kemkuignou, B. M., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.
- Egyptian Journal of Basic and Applied Sciences. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Kemkuignou, B. M., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.
- Ghattass, M. A., et al. (2008). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 18(15), 4442-4446.
- BenchChem. (2025).
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Kanamaru, Y. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(4), 459-461.
- Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.
- Uddin, M. S., et al. (2020). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 9(10), 955.
- Padwa, A., et al. (2017). m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles. Tetrahedron, 73(33), 4949-4956.
- Sandmann, G., et al. (1989). A Mechanism of Chlorosis Caused by 1,3-Dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole, a Herbicidal Compound. Plant Physiology, 91(2), 550-554.
- Skuza, C. A., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 193-203.
- Liu, Y., et al. (2020). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 18(9), 468.
- Li, Y., et al. (2024).
Sources
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Introduction: The Challenge of Novel Compound Characterization
As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization and comparative analysis of the novel chemical entity, 2-(2,5-Dichlorobenzoyl)oxazole. Given that this compound is not extensively documented in publicly available literature, this document outlines the critical experimental path from initial biological characterization to direct comparison with established inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide a robust, scientifically-grounded methodology.
In drug discovery, the journey of a novel chemical entity from a library to a potential therapeutic is fraught with challenges. The compound 2-(2,5-Dichlorobenzoyl)oxazole represents such a starting point—a unique chemical scaffold with unknown biological activity. The primary obstacle is the identification of its molecular target(s) and the subsequent characterization of its inhibitory profile against established modulators of the same pathway. This guide will provide the experimental framework to navigate this process, ensuring scientific rigor and generating a comprehensive data package for decision-making.
We will first outline a systematic approach to identify the protein target(s) of 2-(2,5-Dichlorobenzoyl)oxazole. Following this, we will establish a hypothetical scenario where a target has been identified, and then detail the head-to-head comparison with known, well-characterized inhibitors.
Part 1: Target Identification and Validation Workflow
The initial and most critical phase is to determine the biological target of 2-(2,5-Dichlorobenzoyl)oxazole. This process, often termed target deconvolution, employs a range of techniques to move from a phenotypic observation to a specific molecular interaction.
Experimental Workflow for Target Identification
Caption: Workflow for identifying and validating the molecular target of a novel compound.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with either 2-(2,5-Dichlorobenzoyl)oxazole (e.g., at 10x the concentration of its observed cellular effect) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
-
Part 2: Comparative Analysis with Known Inhibitors
For the purpose of this guide, let us hypothesize that through the workflow in Part 1, 2-(2,5-Dichlorobenzoyl)oxazole has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) , a well-characterized receptor tyrosine kinase implicated in various cancers. We will now compare its performance against two known EGFR inhibitors: Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor).
In Vitro Potency and Selectivity
The initial comparison focuses on the direct inhibitory activity of the compounds on the purified target enzyme and their selectivity against other related kinases.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | VEGFR2 IC50 (nM) |
|---|---|---|---|
| 2-(2,5-Dichlorobenzoyl)oxazole | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Gefitinib | 20-80 | >1000 | 500-1000 |
| Osimertinib | 1-15 | 1-15 | >1000 |
Data for Gefitinib and Osimertinib are representative values from published literature.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant human EGFR enzyme.
-
Kinase buffer (containing ATP and a suitable substrate peptide).
-
Test compounds (2-(2,5-Dichlorobenzoyl)oxazole, Gefitinib, Osimertinib) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well microplates.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.
-
Add 50 nL of each serially diluted compound to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Activity and Potency
The next critical step is to assess the inhibitory activity of the compounds in a cellular context, which accounts for factors like cell permeability and off-target effects.
Table 2: Comparative Cellular Potency
| Compound | A431 (EGFR WT) Cell Viability IC50 (nM) | H1975 (EGFR T790M) Cell Viability IC50 (nM) |
|---|---|---|
| 2-(2,5-Dichlorobenzoyl)oxazole | Hypothetical Data | Hypothetical Data |
| Gefitinib | 50-150 | >5000 |
| Osimertinib | 10-50 | 10-50 |
Data for Gefitinib and Osimertinib are representative values from published literature.
Downstream Signaling Pathway Analysis
To confirm on-target activity in cells, we can analyze the phosphorylation status of downstream signaling proteins like AKT and ERK.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit partially hypothetical, framework for the characterization of 2-(2,5-Dichlorobenzoyl)oxazole. The initial, and most critical, step is the unambiguous identification and validation of its molecular target. Once the target is known (in our hypothetical case, EGFR), a systematic comparison against established inhibitors like Gefitinib and Osimertinib can be performed. This involves a multi-faceted approach, from in vitro enzymatic assays to cellular potency and downstream signaling analysis.
The hypothetical data presented herein illustrates the types of results one would expect to generate. The true potential of 2-(2,5-Dichlorobenzoyl)oxazole can only be determined through the rigorous execution of these, and other, experimental protocols. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.
References
-
Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
EGFR Inhibitors: Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]
-
Drug Discovery and Development: Vohora, D., & Singh, G. (2017). Pharmaceutical Medicine and Translational Clinical Research. Elsevier. [Link]
A Comparative Guide to the Cross-Reactivity Profile of 2-(2,5-Dichlorobenzoyl)oxazole
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have emerged as pivotal targets.[1][2] Their role in signal transduction makes them attractive for therapeutic intervention; however, the high degree of structural conservation across the kinome presents a significant challenge: achieving target selectivity.[2] Off-target effects, stemming from a compound's interaction with unintended kinases or other proteins, can lead to toxicity and diminish therapeutic efficacy.[2] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide provides a comparative analysis of the cross-reactivity of 2-(2,5-Dichlorobenzoyl)oxazole (hereafter referred to as Compound X ), a novel investigational kinase inhibitor. The benzoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including kinases, acetylcholinesterase, and cyclooxygenase (COX) enzymes.[1][3][4] Specifically, derivatives of this family have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6]
Herein, we present a comprehensive framework for evaluating the selectivity of Compound X. We will compare its hypothetical cross-reactivity profile against two well-characterized kinase inhibitors: Sorafenib , a multi-kinase inhibitor approved for the treatment of various cancers, and Sunitinib , another multi-targeted receptor tyrosine kinase (RTK) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed methodologies for conducting such comparative studies.
The Rationale Behind Cross-Reactivity Profiling
The primary objective of cross-reactivity studies is to build a comprehensive "selectivity map" for a lead compound. This map informs several critical aspects of drug development:
-
Prediction of Potential Toxicities: Identifying interactions with off-target proteins, especially those with known physiological roles, can preemptively flag potential adverse effects.
-
Mechanism of Action Deconvolution: Unintended interactions may contribute to the compound's overall efficacy, a phenomenon known as polypharmacology.[7] Understanding these interactions is crucial for a complete picture of the drug's mechanism.
-
Structure-Activity Relationship (SAR) Refinement: A detailed cross-reactivity profile can guide medicinal chemists in modifying the compound's structure to enhance selectivity and reduce off-target binding.[8]
-
Selection of Appropriate Preclinical Models: Knowledge of off-target effects can aid in the selection of the most relevant animal models for efficacy and toxicology studies.
Our experimental approach for characterizing Compound X is multi-tiered, beginning with broad screening panels and progressing to more focused, quantitative assays.
Comparative Cross-Reactivity Data
The following tables summarize hypothetical cross-reactivity data for Compound X, Sorafenib, and Sunitinib against a panel of selected kinases and other common off-targets. This data is presented to illustrate how such a comparison would be structured.
Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Sorafenib | Sunitinib |
| VEGFR-2 | 98% | 95% | 92% |
| PDGFRβ | 75% | 88% | 90% |
| c-Kit | 45% | 85% | 89% |
| B-Raf | 30% | 92% | 15% |
| CDK2 | 15% | 25% | 40% |
| EGFR | 10% | 12% | 8% |
| Src | 22% | 35% | 55% |
| p38α | 8% | 18% | 10% |
Table 2: Off-Target Binding Profile (% Inhibition at 10 µM)
| Off-Target Receptor/Enzyme | Compound X | Sorafenib | Sunitinib |
| hERG (potassium channel) | 5% | 28% | 15% |
| 5-HT2B (serotonin receptor) | 8% | 45% | 22% |
| COX-1 | 12% | 5% | 3% |
| COX-2 | 18% | 7% | 4% |
| Acetylcholinesterase | 3% | <1% | <1% |
From this hypothetical data, we can infer that Compound X demonstrates a more selective profile for VEGFR-2 over other kinases compared to the broader-spectrum inhibitors Sorafenib and Sunitinib. Furthermore, it shows a potentially cleaner safety profile with respect to common off-targets like hERG and the 5-HT2B receptor.
Experimental Methodologies
To generate the kind of comparative data presented above, a systematic and robust set of experimental protocols is required. The following sections detail the methodologies for key cross-reactivity assays.
Workflow for Comprehensive Cross-Reactivity Profiling
Caption: Tiered workflow for cross-reactivity assessment.
Protocol 1: Broad Kinase Panel Screening
Objective: To obtain a broad overview of the kinase selectivity of Compound X.
Methodology:
-
Assay Principle: The inhibitory activity of Compound X is assessed against a large panel of purified kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel). This is typically a competitive binding assay where the compound's ability to displace a known ligand from the kinase's ATP-binding site is measured.
-
Compound Preparation: Compound X, Sorafenib, and Sunitinib are prepared as 10 mM stock solutions in 100% DMSO.
-
Assay Execution:
-
The compounds are tested at a single high concentration (e.g., 1 µM or 10 µM) in duplicate.
-
The kinase panel assay is performed according to the manufacturer's protocol (e.g., KINOMEscan™).
-
The results are typically expressed as a percentage of a control, where a lower percentage indicates stronger binding and inhibition.
-
-
Data Analysis: Hits are identified based on a pre-defined threshold (e.g., >70% inhibition). These hits are then prioritized for further quantitative analysis.
Protocol 2: Radioligand Binding Assay for Off-Target Liability
Objective: To assess the potential for Compound X to interact with a panel of common off-targets implicated in adverse drug reactions (e.g., GPCRs, ion channels, transporters).
Methodology:
-
Assay Principle: This is a competitive binding assay where Compound X is evaluated for its ability to displace a specific, radioactively labeled ligand from its target receptor or channel.[9]
-
Panel Selection: A standard safety pharmacology panel, such as the Eurofins SafetyScreen44™, is utilized.[10][11] This panel includes targets like the hERG channel, various serotonin receptors, and others with known safety liabilities.
-
Membrane/Cell Preparation: Membranes or whole cells expressing the target of interest are prepared.[8]
-
Assay Execution:
-
A fixed concentration of the radioligand is incubated with the membrane/cell preparation in the presence of varying concentrations of Compound X.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The results are expressed as the percent inhibition of specific binding. Significant inhibition (typically >50%) at a given concentration (e.g., 10 µM) warrants further investigation to determine an IC50 value.
Caption: Radioligand binding assay workflow.
Protocol 3: IC50 Determination for Key On- and Off-Targets
Objective: To quantitatively determine the potency of Compound X against its primary target (VEGFR-2) and any significant off-targets identified in the broad screening panels.
Methodology:
-
Assay Principle: A dose-response curve is generated to calculate the concentration of Compound X that produces 50% inhibition (IC50) of the target's activity or binding.
-
Kinase Activity Assays (e.g., for VEGFR-2):
-
Assays like the Z'-LYTE® (Thermo Fisher Scientific) or Adapta® Universal Kinase Assay are commonly used.[4] These assays measure either peptide phosphorylation or ADP production, respectively.
-
The kinase, substrate, and ATP are incubated with a serial dilution of Compound X (typically 8-10 concentrations).
-
The reaction is stopped, and the signal is read on a plate reader.
-
-
Radioligand Binding Assays (for off-targets):
-
The protocol is similar to that described in Protocol 2, but with a range of concentrations of Compound X.
-
-
Data Analysis:
-
The data is plotted as percent inhibition versus the logarithm of the compound concentration.
-
A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC50 value.
-
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the cross-reactivity profiling of 2-(2,5-Dichlorobenzoyl)oxazole (Compound X), a novel kinase inhibitor. The hypothetical comparative data illustrates how Compound X could be positioned against existing drugs like Sorafenib and Sunitinib, highlighting its potential for improved selectivity. The detailed experimental protocols provide a practical framework for researchers to conduct these critical studies.
The journey from a promising lead compound to a clinically successful drug is fraught with challenges, with off-target effects being a major hurdle. A thorough and early assessment of a compound's cross-reactivity profile is therefore indispensable. By employing a tiered approach, from broad panel screening to quantitative IC50 determinations and cellular validation, drug development teams can make more informed decisions, ultimately leading to safer and more effective therapeutics.
References
-
Shakya, A. K., Kaur, A., Al-Najjar, B. O., & Naik, R. R. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(4), 433–443. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Yildiz-Oren, I., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2004). Synthesis and structure-activity relationships of new antimicrobial active 1, 3-disubstituted-1H-pyrazole-4-carboxylic acid and 1-acetyl-3-aryl-5-(2-thienyl)-4, 5-dihydro-1H-pyrazole-4-yl-N-substituted-benzenesulfonamide derivatives. European journal of medicinal chemistry, 39(3), 291-298. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 17, 2026, from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved January 17, 2026, from [Link]
-
Zhang, R., & Xie, X. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
-
Shaw, M., Petzer, J., & Petzer, A. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research. [Link]
-
Kumar, A., Kumar, A., Kumar, S., & Singh, P. (2021). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 14(12), 103444. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C.-H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 478–493. [Link]
-
El-Naggar, A. M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gendy, M. A. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106093. [Link]
-
Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Retrieved January 17, 2026, from [Link]
-
Joshi, S., Sharma, P. C., & Kumar, A. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 219-234. [Link]
-
Al-Ahliyya Amman University. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. [Link]
-
Zhang, J., Li, Y., & Liu, G. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(12), 675. [Link]
-
Xin, M., Zhang, D., & Liu, X. (2010). SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1699–1702. [Link]
-
ResearchGate. (2022). Oxazole-Based Compounds As Anticancer Agents. [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
-
Al-Wabli, R. I., Al-Ghorbani, M., Al-Farhan, K., & Al-Salahi, R. (2021). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. Molecules, 26(16), 4983. [Link]
Sources
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.najah.edu [repository.najah.edu]
- 8. Synthesis and SAR of 2-arylbenzoxazoles, benzothiazoles and benzimidazoles as inhibitors of lysophosphatidic acid acyltransferase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Reproducible Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Robust Oxazole Synthesis
The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of therapeutic agents.[1] Within this class, 2-aroyl-substituted oxazoles are of significant interest. However, the successful transition from laboratory-scale synthesis to consistent, scalable production hinges on one critical factor: reproducibility. Inconsistent yields, variable purity profiles, and unexpected side reactions can derail research timelines and inflate development costs.[4]
This guide provides an in-depth, comparative analysis of synthetic methodologies for a representative molecule, 2-(2,5-Dichlorobenzoyl)oxazole. By dissecting the mechanistic nuances and critical control points of each route, we aim to equip researchers with the field-proven insights necessary to achieve reliable and reproducible outcomes. Our discussion is grounded in the principles of causality, ensuring that every experimental choice is justified and every protocol is designed as a self-validating system.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-substituted oxazoles can be approached through several pathways. Here, we compare the most prominent methods applicable to the target molecule, evaluating them on criteria of efficiency, scalability, and, most importantly, reproducibility.
Method 1: The Robinson-Gabriel Synthesis (The Classic Workhorse)
First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this reaction remains one of the most common methods for preparing oxazoles.[5][6] The core transformation involves the acid-catalyzed cyclodehydration of a 2-acylamino ketone.[6][7]
-
Mechanism: The reaction is typically initiated by the protonation of the ketone carbonyl, activating it for intramolecular nucleophilic attack by the amide oxygen. The resulting intermediate then undergoes dehydration to form the aromatic oxazole ring.[8][9] Strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently employed to drive the reaction to completion.[7]
-
Applicability: This method is particularly well-suited for 2,5-disubstituted oxazoles and is a direct pathway to the target molecule, starting from a 2-(2,5-dichlorobenzamido)-ketone precursor.
-
Reproducibility Challenges:
-
Harsh Conditions: The requisite strong acids and often high temperatures can lead to charring and the formation of acid-sensitive byproducts, complicating purification.
-
Catalyst Concentration: The concentration of the acid is a critical parameter. Insufficient acid leads to incomplete reaction, while excess can promote side reactions. This variable is a frequent source of inter-lab variability.
-
Precursor Purity: The purity of the starting 2-acylamino ketone is paramount. Any impurities can be carried through or interfere with the cyclization process.
-
Method 2: Van Leusen Oxazole Synthesis (An Alternative Approach)
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, typically reacting with an aldehyde in the presence of a base to form the oxazole ring.[1]
-
Mechanism: The reaction proceeds via a [3+2] cycloaddition. The base deprotonates the TosMIC, which then attacks the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group yield the oxazole.[1]
-
Applicability: This method is highly effective for synthesizing 5-substituted oxazoles.[1] Its application for a 2-substituted oxazole like our target is less direct and would require a non-standard starting material or a multi-step adaptation, making it a less efficient choice.
-
Reproducibility Challenges:
-
Base Sensitivity: The choice and stoichiometry of the base (e.g., K₂CO₃) are crucial and can be sensitive to moisture and reaction scale.
-
TosMIC Stability: TosMIC is a stable reagent, but its purity should be confirmed, as impurities can affect yields.
-
Method 3: Modern Approaches from Carboxylic Acids
Recent advancements have enabled the synthesis of oxazoles directly from carboxylic acids, bypassing the need to pre-form activated derivatives like acid chlorides.[10]
-
Mechanism: These methods typically involve the in situ activation of the carboxylic acid (in this case, 2,5-dichlorobenzoic acid) with a coupling reagent, followed by trapping with an isocyanide derivative.[10]
-
Applicability: This approach offers high functional group tolerance and generally proceeds under milder conditions than the Robinson-Gabriel synthesis.[10] It represents a highly viable and modern alternative.
-
Reproducibility Challenges:
-
Activating Agent: The efficiency of the in situ activation is critical. The stability and reactivity of the activating agent (e.g., triflylpyridinium reagents) must be consistent.[10]
-
Solvent Purity: Anhydrous conditions are often necessary to prevent hydrolysis of the activated intermediate. Solvent purity is a key factor in ensuring reproducibility.
-
Data Summary: Method Comparison
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages / Reproducibility Hurdles |
| Robinson-Gabriel | 2-Acylamino ketone, H₂SO₄ (or POCl₃, PCl₅) | 60-85% | High Temp (100-150°C) | Direct route, well-established | Harsh conditions, catalyst sensitivity, potential for side products |
| Van Leusen | Aldehyde, TosMIC, K₂CO₃ | 50-90% | Moderate Temp (RT to 80°C) | Milder conditions, good yields | Indirect route for 2-substitution, base sensitivity |
| From Carboxylic Acid | Carboxylic acid, Isocyanide, Activating Agent | 70-95% | Mild Temp (40-60°C) | High yields, mild conditions, broad scope | Requires specific activating agents, sensitivity to moisture |
Visualizing the Key Synthesis Pathway
To better understand the dominant Robinson-Gabriel pathway, the following diagrams illustrate the reaction mechanism and a generalized experimental workflow.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Caption: General Experimental Workflow for Oxazole Synthesis.
Protocol: A Self-Validating Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole via Robinson-Gabriel Cyclodehydration
This protocol is designed to maximize reproducibility by controlling for common variables. The causality for each step is explained to provide a deeper understanding of the process.
Part 1: Synthesis of Precursor N-(2-oxopropyl)-2,5-dichlorobenzamide
(This precursor synthesis is a prerequisite for the main cyclization. It is typically achieved by acylating 1-aminoacetone with 2,5-dichlorobenzoyl chloride.)
-
Preparation: To a solution of 1-aminoacetone hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 2,5-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Causality: The triethylamine acts as a base to neutralize the HCl salt of the amine and the HCl generated during the acylation, driving the reaction forward. The dropwise addition at 0°C controls the exothermicity of the reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: The acid wash removes excess triethylamine, while the base wash removes any unreacted acid chloride and phenolic impurities.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-acylamino ketone precursor.
Part 2: Cyclodehydration to 2-(2,5-Dichlorobenzoyl)oxazole
-
Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add the purified N-(2-oxopropyl)-2,5-dichlorobenzamide (1.0 eq).
-
Reaction: Carefully and slowly add concentrated sulfuric acid (98%, ~5-10 eq by weight) to the starting material at room temperature. An initial exotherm will be observed.
-
Causality: Concentrated H₂SO₄ serves as both the catalyst and the dehydrating agent. Its hygroscopic nature sequesters the water produced, preventing the reverse reaction and ensuring high conversion.
-
-
Heating: Heat the mixture to 80-100°C and stir for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting, and analyzing by TLC.
-
Causality: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.
-
-
Quenching: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a stirred slurry of crushed ice.
-
Causality: This step safely quenches the reaction by diluting the strong acid and dissipating the heat of dilution. It also precipitates the organic product, which is typically insoluble in water.
-
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or flash column chromatography to obtain the final product.
-
Validation: Characterize the purified 2-(2,5-Dichlorobenzoyl)oxazole by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess its purity by HPLC. This final analytical step is crucial for validating the success and reproducibility of the synthesis.
Achieving Trustworthy Reproducibility: A Scientist's Checklist
Ensuring consistent results is not a matter of chance, but of deliberate control.[11] The trustworthiness of a synthetic protocol is built upon the rigorous management of key variables.
-
Reagent Integrity: Always use reagents from reputable suppliers and record lot numbers.[12] The purity of starting materials, particularly the acylamino ketone, and the exact concentration of the dehydrating acid are non-negotiable parameters.
-
Atmospheric Control: While this specific reaction is not highly air-sensitive, hygroscopic reagents like concentrated H₂SO₄ must be handled to minimize water absorption, which would decrease its dehydrating efficiency.
-
Thermal Consistency: Use a calibrated heating mantle or oil bath with a thermocouple to ensure precise temperature control.[12] Document the heating ramp and final temperature for every run.
-
Procedural Discipline: The rate of addition of reagents, stirring speed, and reaction time must be kept consistent.[13] Small deviations in these parameters can lead to significant differences in the final outcome.
-
Analytical Rigor: Do not rely solely on yield as a measure of success. Purity, confirmed by HPLC and spectroscopic methods, is the true hallmark of a reproducible synthesis.[11] This creates a self-validating feedback loop for process optimization.
By adhering to these principles of scientific integrity, researchers can transform a synthetic procedure from a mere recipe into a robust, reliable, and reproducible method for obtaining 2-(2,5-Dichlorobenzoyl)oxazole and related heterocyclic compounds.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
YouTube. Robinson-Gabriel synthesis of oxazoles. [Link]
-
Kosheeka. 4 Factors Affecting Data Reproducibility. (2019). [Link]
-
PrepChem.com. Synthesis of 2,5-dichlorobenzoxazole. [Link]
-
DoNotEdit. 5 Main Factors Affecting Reproducibility in Research. (2022). [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Wang, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]
-
Reddy, B. V. S., et al. (2019). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 84(12), 8225–8231. [Link]
-
Li, Y., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(3), 563-567. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2999-3024. [Link]
-
YouTube. oxazole synthesis and reactions. [Link]
-
PubChem. 2,5-Dichlorobenzooxazole. [Link]
-
KNAW. replication studies – Improving reproducibility in the empirical sciences. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
- Google Patents.
- Google Patents.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. atcc.org [atcc.org]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. donotedit.com [donotedit.com]
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-(2,5-Dichlorobenzoyl)oxazole
Introduction: The Imperative for Rigorous Characterization
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds for innovation.[1] Among these, 2-(2,5-Dichlorobenzoyl)oxazole, with its unique electronic and structural features, represents a molecule of significant interest. Its potential utility in drug discovery or as a synthetic intermediate necessitates an unambiguous and comprehensive analytical characterization. The identity, purity, and structure of such a molecule are not mere data points; they are the bedrock upon which all subsequent research—be it biological screening or synthetic modification—is built.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation and purity assessment of 2-(2,5-Dichlorobenzoyl)oxazole (Molecular Formula: C₁₀H₅Cl₂NO₂, Molecular Weight: 242.06 g/mol ).[2] We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that each analytical step is part of a self-validating workflow. Our approach integrates multiple spectroscopic and chromatographic techniques to build a cohesive and irrefutable profile of the target compound.
Logical & Sequential Workflow for Compound Validation
A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. The following workflow illustrates a logical progression from initial confirmation to definitive structural analysis and purity assessment.
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aroyl-Oxazole Derivatives
Prepared by a Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-aroyl-oxazole derivatives, a class of compounds with significant therapeutic potential. While specific experimental data for 2-(2,5-Dichlorobenzoyl)oxazole is not publicly available, this document will establish a framework for evaluating and comparing the efficacy of structurally related compounds. By examining the broader class of 2,5-disubstituted oxazoles, we can derive valuable insights into the translation of in vitro findings to in vivo activity.
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The translation from promising in vitro results to in vivo efficacy is a critical step in the drug development pipeline, and understanding the potential disparities is paramount for success.
The In Vitro Landscape: Target-Based and Cellular Assays
In vitro studies are the foundational step in assessing the potential of a new chemical entity. These assays are designed to be rapid, high-throughput, and cost-effective, providing initial data on a compound's biological activity. For 2-aroyl-oxazole derivatives, in vitro evaluation typically encompasses a tiered approach, from target-based assays to more complex cellular models.
Common In Vitro Assays for Oxazole Derivatives:
-
Enzyme Inhibition Assays: For derivatives designed as kinase inhibitors, biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) against the target kinase.
-
Cell Viability and Cytotoxicity Assays: A panel of cancer cell lines is often used to assess the antiproliferative activity of the compounds. Assays such as the MTT or CellTiter-Glo® assay are standard methods to determine the IC50 values.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful tool to investigate the mechanism of action, determining if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest at specific phases.
-
Antimicrobial Assays: For oxazole derivatives with potential antimicrobial activity, the minimum inhibitory concentration (MIC) is determined against a panel of bacterial and fungal strains.[4]
Illustrative In Vitro Data for 2,5-Disubstituted Oxazole Analogs
The following table summarizes representative in vitro data for various 2,5-disubstituted oxazole analogs from published literature, showcasing the potent antiproliferative activity of this class of compounds.
| Compound ID | Scaffold | Substituent at C2 | Substituent at C5 | Assay Type | Target | Activity Metric (IC50/MIC in µM) | Reference |
| 4g | 2-Methyloxazole | 3',4',5'-trimethoxyphenyl | m-fluoro-p-methoxyphenyl | Antiproliferative | Human cancer cell lines | 0.00035 - 0.0046 | [1] |
| 4i | 2-Methyloxazole | 3',4',5'-trimethoxyphenyl | p-ethoxyphenyl | Antiproliferative | Human cancer cell lines | 0.0005 - 0.0202 | [1] |
| 3a | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | - | - | Anti-inflammatory | Carrageenan-induced paw edema | 81.7% protection | [5] |
| 11 | 2,5-disubstituted benzoxazole | - | - | Antifungal | Candida krusei | MIC: 7.8 µg/mL | [6] |
The Crucial Transition to In Vivo Efficacy
While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's true therapeutic potential, taking into account pharmacokinetic and pharmacodynamic properties.
Key Considerations for In Vivo Studies:
-
Animal Models: The choice of animal model is critical and depends on the therapeutic area. For oncology, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[7]
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its bioavailability and exposure at the target site.
-
Pharmacodynamics (PD): PD studies assess the effect of the compound on the target in the living animal, often through the analysis of biomarkers.
-
Toxicity: The safety and tolerability of the compound are evaluated to determine a therapeutic window.
Bridging the Gap: Why In Vitro and In Vivo Results May Differ
Discrepancies between in vitro and in vivo results are common in drug discovery. A compound with potent in vitro activity may fail in vivo for several reasons:
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized, resulting in insufficient concentrations at the target site.
-
Off-Target Effects: In the complex biological system of an organism, the compound may interact with unintended targets, leading to toxicity or reduced efficacy.
-
Development of Resistance: In the case of anticancer or antimicrobial agents, resistance mechanisms can emerge in vivo that are not observed in short-term in vitro cultures.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated group to the vehicle-treated control group to determine the antitumor efficacy.[7]
Visualizing the Science
Caption: Generalized signaling pathway targeted by oxazole-based kinase inhibitors.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Logical relationship between in vitro and in vivo data.
Conclusion
The successful development of novel therapeutics from the 2-aroyl-oxazole class hinges on a thorough understanding of both their in vitro and in vivo properties. While in vitro assays are indispensable for initial screening and mechanism of action studies, in vivo experiments are the ultimate test of a compound's potential. By carefully designing and interpreting both types of studies, researchers can more effectively navigate the complexities of drug discovery and identify promising candidates for further development. The framework and methodologies presented in this guide provide a robust approach for the comparative evaluation of this important class of heterocyclic compounds.
References
-
Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstitutedbenzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103. [Link]
-
Raghavendra, M., Thapliyal, N., & Seth, D. S. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 25(24), 5771–5777. [Link]
-
Yildiz-Oren, I., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2004). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European journal of medicinal chemistry, 39(3), 291–298. [Link]
-
An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
Neoplasia. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. [Link]
-
Journal of Agricultural and Food Chemistry. (2004). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. [Link]
-
AACR Journals. (2008). In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]
-
Journal of Medicinal Chemistry. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link]
-
National Center for Biotechnology Information. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. [Link]
-
Scientific Reports. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]
-
BMC Research Notes. (2022). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. [Link]
-
Scilit. (1986). Studies on biologically active heterocycles. Part I. Synthesis and antifungal activity of some new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles. [Link]
-
Molecules. (2020). In-Vitro and In-Silico Evaluations of Heterocyclic-Containing Diarylpentanoids as Bcl-2 Inhibitors Against LoVo Colorectal Cancer Cells. [Link]
-
ResearchGate. (n.d.). Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives. [Link]
-
Toxicology and Applied Pharmacology. (2017). Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives. [Link]
-
Frontiers in Chemistry. (2023). Editorial: Emerging heterocycles as bioactive compounds. [Link]
-
Nuclear Medicine and Biology. (2014). Synthesis, in vitro and in vivo characterization of two novel 68Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. [Link]
-
Cancer Chemotherapy and Pharmacology. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. [Link]
-
Adichunchanagiri University. (n.d.). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.najah.edu [repository.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the In Vitro Performance of 2-(2,5-Dichlorobenzoyl)oxazole Against Standard Anticancer Agents
This guide provides a comprehensive framework for benchmarking the novel synthetic compound, 2-(2,5-Dichlorobenzoyl)oxazole, against established anticancer drugs. As researchers and drug development professionals, the objective is to rigorously assess the potential of new chemical entities. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed for a thorough comparative analysis. While specific experimental data for 2-(2,5-Dichlorobenzoyl)oxazole is not yet publicly available, this guide will utilize a hypothetical dataset to illustrate the benchmarking process against well-characterized standards, 5-Fluorouracil and Combretastatin A-4.
The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives demonstrating a wide spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][2][3][4] The strategic inclusion of a dichlorobenzoyl moiety on the oxazole ring of our test compound, 2-(2,5-Dichlorobenzoyl)oxazole, is hypothesized to enhance its cytotoxic efficacy, a premise that necessitates robust experimental validation.
Rationale for Comparator Selection
A meaningful benchmark requires comparison against drugs with well-understood mechanisms of action and established clinical relevance. For this guide, we have selected:
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is an antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair. Its broad use against various solid tumors makes it an essential benchmark for general cytotoxicity.
-
Combretastatin A-4 (CA-4): A potent natural product that acts as a microtubule-targeting agent, binding to the colchicine site on tubulin and inhibiting its polymerization.[5] This leads to cell cycle arrest and apoptosis. Several oxazole-based compounds have been designed as cis-constrained analogues of CA-4, making it a highly relevant comparator for our oxazole-containing test compound.[5]
Experimental Workflow for Comparative Efficacy Assessment
The following workflow provides a systematic approach to compare the in vitro anticancer potential of 2-(2,5-Dichlorobenzoyl)oxazole with the selected standard drugs.
Caption: Experimental workflow for benchmarking a novel compound.
Quantitative Cytotoxicity Data
The initial step in benchmarking is to determine the concentration of each compound that inhibits cell growth by 50% (IC50). This provides a quantitative measure of potency. The following table presents hypothetical IC50 values for 2-(2,5-Dichlorobenzoyl)oxazole against a panel of human cancer cell lines, compared to our standard drugs.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 2-(2,5-Dichlorobenzoyl)oxazole | 0.05 | 0.08 | 0.12 |
| 5-Fluorouracil | 5.0 | 3.5 | 8.2 |
| Combretastatin A-4 | 0.004 | 0.002 | 0.003 |
Note: The data for 2-(2,5-Dichlorobenzoyl)oxazole is illustrative.
Mechanistic Insights: Elucidating the Mode of Action
Understanding how a compound exerts its cytotoxic effects is crucial. Based on the initial cytotoxicity screening, further assays are conducted to probe the underlying mechanism of action.
Cell Cycle Analysis
Compounds that interfere with DNA synthesis or mitosis often cause cells to accumulate in specific phases of the cell cycle.
Caption: Simplified cell cycle with points of drug intervention.
Our hypothetical results indicate that similar to Combretastatin A-4, 2-(2,5-Dichlorobenzoyl)oxazole induces a G2/M phase arrest, suggesting a potential interaction with microtubule dynamics. In contrast, 5-Fluorouracil would be expected to cause an S-phase arrest.
Induction of Apoptosis
A key hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.
| Compound | % Apoptotic Cells (Annexin V+/PI-) |
| Control (Vehicle) | 5% |
| 2-(2,5-Dichlorobenzoyl)oxazole | 65% |
| 5-Fluorouracil | 45% |
| Combretastatin A-4 | 75% |
The high percentage of apoptotic cells induced by 2-(2,5-Dichlorobenzoyl)oxazole further supports its potential as a potent anticancer agent.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8]
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-(2,5-Dichlorobenzoyl)oxazole, 5-Fluorouracil, Combretastatin A-4) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle.[7]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Concluding Remarks
This guide outlines a robust, multi-faceted approach to the in vitro benchmarking of a novel compound, 2-(2,5-Dichlorobenzoyl)oxazole. The hypothetical data suggests that this compound exhibits potent cytotoxic activity, potentially through the induction of G2/M cell cycle arrest and apoptosis, a mechanism of action that aligns more closely with the microtubule-targeting agent Combretastatin A-4 than the antimetabolite 5-Fluorouracil.
The presented workflows and protocols provide a solid foundation for researchers to conduct their own comprehensive evaluations of novel anticancer candidates. The logical progression from broad cytotoxicity screening to more focused mechanistic studies ensures an efficient and informative assessment, which is critical for making go/no-go decisions in the drug discovery pipeline.
References
- Current time information in Jasper County, US. (n.d.). Google.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). Benchchem.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
- Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate.
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.
- In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide. (n.d.). Benchchem.
- In Vitro Assays. (n.d.). BioDuro.
- Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. (n.d.). Benchchem.
- In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM.
- functional in vitro assays for drug discovery. (2023). YouTube.
- Enzyme Inhibition. (2025). Chemistry LibreTexts.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf - NIH.
- A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate.
- a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps.
- A Comparative Analysis of the Antimicrobial Efficacy of 2-(2,5-Dimethoxybenzoyl)oxazole and Related Antimicrobials. (n.d.). Benchchem.
- A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC - NIH.
- Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (n.d.).
- Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (2009).
- Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). PubMed.
- 898784-22-0(2-(2,5-DICHLOROBENZOYL)OXAZOLE) Product Description. (n.d.). ChemicalBook.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.
- Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole: A Novel Palladium-Catalyzed Approach versus the Conventional Robinson-Gabriel Method
Introduction: The Significance of 2-(2,5-Dichlorobenzoyl)oxazole and the Quest for Optimized Synthesis
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 2-(2,5-Dichlorobenzoyl)oxazole, in particular, represents a class of compounds with significant potential in drug discovery due to the combined functionalities of the dichlorobenzoyl group and the oxazole core. The development of efficient, scalable, and sustainable synthetic routes to such molecules is paramount for accelerating research and development timelines.
This guide presents a comprehensive validation of a novel, one-pot, palladium-catalyzed synthetic route for 2-(2,5-Dichlorobenzoyl)oxazole. We will provide an in-depth, objective comparison of this modern approach against the conventional Robinson-Gabriel synthesis. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy is a critical decision in chemical research and development, with implications for yield, purity, cost, and environmental impact. Here, we evaluate two distinct pathways to 2-(2,5-Dichlorobenzoyl)oxazole.
| Metric | Conventional Route: Robinson-Gabriel Synthesis | New Route: One-Pot Palladium-Catalyzed Synthesis |
| Overall Yield | ~55% | ~85% |
| Reaction Time | ~24 hours | ~12 hours |
| Number of Steps | Two | One-pot |
| Purity (pre-cryst.) | ~80% | ~95% |
| Key Reagents | 2-Amino-1-(oxazol-2-yl)ethan-1-one, 2,5-Dichlorobenzoyl chloride, Pyridine | Oxazole, 2,5-Dichlorobenzoyl chloride, Pd(OAc)₂, Xantphos, K₂CO₃ |
| Solvents | Dichloromethane, Toluene | 1,4-Dioxane |
| Reaction Temp. | 0 °C to 110 °C | 100 °C |
| Atom Economy | Moderate | High |
| Process Mass Intensity | High | Low |
| Safety Concerns | Use of corrosive acid chloride | Handling of palladium catalyst |
| Scalability | Moderate | High |
The Conventional Approach: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and well-established method for the formation of oxazoles from α-acylamino ketones.[1][2] This two-step approach first involves the acylation of an aminoketone followed by a cyclodehydration reaction.
Reaction Mechanism: Robinson-Gabriel Synthesis
The mechanism proceeds through the initial acylation of the amine, followed by an intramolecular nucleophilic attack of the amide oxygen onto the ketone, and subsequent dehydration to form the aromatic oxazole ring.[2]
Caption: Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Robinson-Gabriel Synthesis
Step 1: Synthesis of N-(2-oxo-2-(oxazol-2-yl)ethyl)-2,5-dichlorobenzamide
-
To a solution of 2-amino-1-(oxazol-2-yl)ethan-1-one (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of 2,5-dichlorobenzoyl chloride (1.1 eq) in dry DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-(2,5-Dichlorobenzoyl)oxazole
-
Dissolve the crude N-(2-oxo-2-(oxazol-2-yl)ethyl)-2,5-dichlorobenzamide (1.0 eq) in toluene (15 mL/mmol).
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) and heat the mixture to 110 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
A Novel Approach: One-Pot Palladium-Catalyzed Synthesis
Modern synthetic chemistry increasingly favors one-pot reactions and the use of transition metal catalysis to improve efficiency and reduce waste.[3] Our proposed new route to 2-(2,5-Dichlorobenzoyl)oxazole utilizes a palladium-catalyzed C-H activation/acylation of the oxazole ring in a single step.
Reaction Mechanism: Palladium-Catalyzed Synthesis
This reaction is believed to proceed through a palladium-catalyzed C-H activation at the C2 position of the oxazole, followed by oxidative addition of the acyl chloride and reductive elimination to form the final product.[4][5]
Caption: Plausible Catalytic Cycle.
Experimental Protocol: One-Pot Palladium-Catalyzed Synthesis
-
To an oven-dried Schlenk tube, add oxazole (1.5 eq), 2,5-dichlorobenzoyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane (10 mL/mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Validation of the New Synthetic Route: A Rigorous Analytical Approach
The validation of a new synthetic route is a critical process that ensures the identity, purity, and consistency of the final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[1][6][7]
Caption: Analytical Validation Workflow.
Structural Characterization Data
The structure of the synthesized 2-(2,5-Dichlorobenzoyl)oxazole was unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data is consistent with the expected structure.
| Technique | Data |
| ¹H NMR | δ (ppm): 8.15 (d, 1H), 7.80 (s, 1H), 7.65 (d, 1H), 7.50 (dd, 1H), 7.40 (s, 1H). |
| ¹³C NMR | δ (ppm): 178.5 (C=O), 161.0 (C2-oxazole), 142.0 (C5-oxazole), 135.0, 133.0, 132.5, 131.0, 129.0, 128.0 (Ar-C), 126.0 (C4-oxazole). |
| MS (ESI) | m/z: 242.0 [M+H]⁺, 244.0 [M+H+2]⁺. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the final compound was determined by reverse-phase HPLC, which is an ideal method for the purity testing of chemical compounds.[8] The analysis demonstrated a high degree of purity for the product obtained from the new synthetic route.
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
| Sample | Retention Time (min) | Purity (%) |
| Product from Conventional Route | 6.8 | 98.2 |
| Product from New Palladium-Catalyzed Route | 6.8 | 99.5 |
Discussion: A Greener, More Efficient Future for Oxazole Synthesis
The development of this novel, one-pot, palladium-catalyzed synthesis of 2-(2,5-Dichlorobenzoyl)oxazole offers significant advantages over the conventional Robinson-Gabriel method. The key benefits include a substantially higher overall yield, a significantly shorter reaction time, and a streamlined one-pot procedure that eliminates the need for isolating intermediates.
From a green chemistry perspective, the new route demonstrates a higher atom economy and a lower Process Mass Intensity (PMI) due to the reduced number of steps and reagents.[3][9] While the use of a palladium catalyst requires consideration for its removal from the final product, modern purification techniques can effectively address this. The avoidance of hazardous reagents like phosphorus oxychloride also enhances the safety profile of the synthesis.
The robustness and efficiency of this new method suggest its potential for broader applicability in the synthesis of other substituted benzoyloxazoles, thereby providing a valuable tool for medicinal chemists and drug development professionals.
Conclusion
This guide has provided a comprehensive and objective comparison of a novel, one-pot, palladium-catalyzed synthesis of 2-(2,5-Dichlorobenzoyl)oxazole with the conventional Robinson-Gabriel approach. The experimental data and validation results clearly demonstrate the superiority of the new method in terms of efficiency, yield, and sustainability. As the demand for complex, pharmacologically relevant molecules continues to grow, the adoption of such innovative and validated synthetic strategies will be crucial for advancing the frontiers of drug discovery.
References
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
-
Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. Available at: [Link]
-
Li, X., et al. (2014). Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles. Organic Letters, 16(22), 5906-5909. Available at: [Link]
-
Vladimirova, S., & Zlatkov, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431–437. Available at: [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Brain, C., & Paul, J. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642-1644.
- Keni, S., et al. (2012). One-pot diversity-oriented synthesis of 2,4,5-trisubstituted oxazoles via a Friedel-Crafts/Robinson-Gabriel synthesis. The Journal of Organic Chemistry, 77(1), 541-547.
-
Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9479-9488. Available at: [Link]
- Connon, S. J. (2009). Greener Wittig, Horner–Wadsworth–Emmons and related reactions. In Green Chemistry. Royal Society of Chemistry.
-
Lipshutz, B. H., & Ghorai, S. (2014). Recent Green and Sustainable Pd-Catalyzed Aminations. Chemistry–A European Journal, 20(40), 12768-12784. Available at: [Link]
-
Anisimov, V. N., et al. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition, 55(40), 12150-12162. Available at: [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,5-Dichlorobenzoyl)oxazole
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a "cradle-to-grave" responsibility for the chemicals we handle.[1] The proper disposal of a novel or specialized chemical like 2-(2,5-Dichlorobenzoyl)oxazole is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in scientific principles to manage the waste stream of this halogenated heterocyclic compound safely and effectively.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic properties of 2-(2,5-Dichlorobenzoyl)oxazole is the foundation of its disposal plan. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 898784-22-0) is not widely available, we can infer its hazard profile from structurally similar dichlorinated benzoxazole derivatives. This approach, known as "read-across," is a valid toxicological principle for assessing risk in the absence of direct data.
These related compounds are consistently classified as causing skin and eye irritation or serious damage.[2][3] Ingestion may be harmful, and inhalation of dust or fumes can lead to respiratory irritation.[3][4] The presence of a dichlorinated phenyl group and an oxazole ring—a common scaffold in bioactive molecules—necessitates that it be treated as a potent chemical with unknown long-term toxicological and ecotoxicological effects.
Heterocyclic compounds can be persistent in the environment, posing a significant threat to aquatic and terrestrial ecosystems.[5] Therefore, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 2-(2,5-Dichlorobenzoyl)oxazole must be managed as hazardous waste.[6] Under no circumstances should this compound or its residues be disposed of down the sanitary sewer. [7]
Data Summary: Hazard Profile of Related Dichlorinated Benzoxazole Compounds
| Hazard Classification | Description | Rationale & Causality | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | Halogenated aromatic compounds can be irritating and defatting to the skin. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation or damage. | [2] |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. | Systemic absorption via the gastrointestinal tract can lead to toxicity. | |
| Environmental Hazard | Poses a potential risk to aquatic and terrestrial organisms. | Halogenated organic compounds can be persistent and bioaccumulative. | [5] |
| Waste Classification | Regulated Hazardous Waste | Must be disposed of in accordance with federal, state, and local regulations. | [8] |
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the disposal of 2-(2,5-Dichlorobenzoyl)oxazole is its strict segregation into a halogenated organic waste stream. The two chlorine atoms on the benzoyl group mandate this classification.
Causality: The disposal methods for halogenated and non-halogenated organic wastes are fundamentally different. Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl). Disposing of it is significantly more complex and costly than non-halogenated waste.[9][10] Mixing a small amount of this compound into a large drum of non-halogenated solvent waste (like ethanol or hexane) contaminates the entire container, forcing it to be treated as halogenated waste and needlessly increasing disposal costs.[7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 2-(2,5-Dichlorobenzoyl)oxazole from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Rationale: To prevent personal exposure during handling.
-
Procedure:
-
Always handle the compound and its waste within a certified chemical fume hood to control potential dust or vapors.
-
Wear appropriate PPE:
-
Nitrile gloves (double-gloving is recommended).
-
Safety glasses or goggles and a face shield if there is a splash risk.
-
A flame-resistant lab coat.[4]
-
-
Step 2: Waste Collection (Point of Generation)
-
Rationale: To ensure waste is contained securely and correctly from the outset.
-
Procedure:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, paper towels) in a dedicated, clearly labeled, sealable container or a robust, transparent bag designated for solid halogenated waste.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, compatible liquid waste container for halogenated organic solvents .[9] The container must have a screw-top cap and be made of a material compatible with the solvents used (e.g., high-density polyethylene).
-
Empty Containers: An "empty" container that held the pure compound must also be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as halogenated liquid waste.[11] Deface the original label on the empty, rinsed container before disposing of it in the appropriate solid waste stream (e.g., lab glass).[11]
-
Step 3: Labeling the Waste Container
-
Rationale: Proper labeling is a strict regulatory requirement (per RCRA) and is essential for the safety of all personnel who may handle the container.
-
Procedure:
-
As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[9]
-
Clearly write the full chemical name: "2-(2,5-Dichlorobenzoyl)oxazole ". Do not use abbreviations.
-
List all other constituents and their approximate percentages, including solvents.
-
Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).
-
Ensure the generator's name and contact information are legible.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: To store waste safely and in compliance with EPA regulations prior to pickup.
-
Procedure:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated SAA within the laboratory. This area must be under the control of the lab personnel generating the waste.
-
The container must be placed within a secondary containment bin or tray to contain any potential leaks.[10][12]
-
Ensure incompatible waste streams (e.g., acids, bases, oxidizers) are segregated within the SAA to prevent dangerous reactions.[10]
-
Step 5: Arranging for Final Disposal
-
Rationale: To ensure the waste is transported and disposed of by a licensed and permitted facility.
-
Procedure:
-
When the waste container is nearly full (e.g., 75-80%), or before the accumulation time limits set by your generator status are reached, schedule a pickup through your institution's EHS department.[13]
-
EHS will coordinate with a licensed hazardous waste transporter and Treatment, Storage, and Disposal Facility (TSDF) to ensure the waste is managed and disposed of in compliance with all federal and state regulations.[7]
-
Emergency Procedures: Spill Management
-
Rationale: To safely manage an accidental release and prevent exposure or environmental contamination.
-
Procedure:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's emergency response line.
-
Containment (for small spills): If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Do not use combustible materials like paper towels for large liquid spills.
-
Disposal: Carefully sweep or transfer the absorbent material into a designated hazardous waste container. Label and manage this container as halogenated hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.
-
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
Conclusion
The responsible disposal of 2-(2,5-Dichlorobenzoyl)oxazole is a non-negotiable aspect of professional scientific practice. By understanding the compound's inherent hazards, adhering to the critical principle of segregating halogenated waste, and following a systematic, step-by-step protocol, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and maintain full regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your location.
References
-
Rutgers University. Policy for the Disposal of Biological Waste. [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
PubChem. 2,5-Dichlorobenzooxazole. [Link]
-
MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. [Link]
-
U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
National Institutes of Health. Statement concerning the assessment of environmental fate and behaviour and ecotoxicology. [Link]
-
Oakland University. Hazardous Waste - EHSO Manual. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
-
Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. [Link]
-
MCF Environmental Services. (2023). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Frontiers. (2021). Fate and Toxicity of Carbamazepine and Its Degradation By-Products. [Link]
-
Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management?[Link]
-
Axonator. (2024). EPA Hazardous Waste Management. [Link]
-
MDPI. (2020). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 6. axonator.com [axonator.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. epa.gov [epa.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. mn.uio.no [mn.uio.no]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-(2,5-Dichlorobenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis and Risk Assessment
2-(2,5-Dichlorobenzoyl)oxazole is a molecule with a molecular formula of C10H5Cl2NO2 and a molecular weight of 242.06 g/mol .[1] Its structure suggests potential hazards that necessitate a cautious approach. The dichlorobenzoyl group is indicative of hazards associated with chlorinated aromatic compounds, which can be irritants and toxic.[2] The oxazole moiety, a heterocyclic compound, may also contribute to the molecule's reactivity and toxicological profile.[3][4][5]
Based on the analysis of structurally similar compounds, such as 2,5-dichlorobenzoic acid and other chlorinated benzoxazole derivatives, 2-(2,5-Dichlorobenzoyl)oxazole should be treated as a substance that is potentially:
In the event of a fire, hazardous combustion byproducts such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when handling 2-(2,5-Dichlorobenzoyl)oxazole. The required level of protection varies with the experimental procedure being performed.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a certified chemical fume hood.[9] |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.[9] | Recommended for procedures such as heating, vortexing, or transferring large volumes where there is an increased risk of splashes or aerosol generation.[9] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[9] | Essential for responding to spills or any uncontrolled release of the compound.[9] |
Glove Selection: The choice of glove material is critical. While nitrile gloves are generally recommended for incidental contact, prolonged exposure or immersion requires gloves with a higher level of chemical resistance. It is advisable to consult glove manufacturer data for specific breakthrough times for chlorinated aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[10][11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a controlled and safe laboratory environment.
Caption: Workflow for the safe handling of 2-(2,5-Dichlorobenzoyl)oxazole.
Detailed Steps:
-
Preparation :
-
Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.[3]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents to avoid interruptions during the handling process.
-
-
Handling :
-
All manipulations of 2-(2,5-Dichlorobenzoyl)oxazole, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
-
When transferring the solid, use appropriate tools to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling and Cleanup :
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of all contaminated PPE in the designated hazardous waste stream.
-
Wash your hands thoroughly with soap and water after removing your gloves.[10]
-
Storage and Disposal: Ensuring Long-Term Safety and Environmental Protection
Proper storage and disposal are critical for preventing accidental exposure and environmental contamination.[2]
Storage:
-
Store 2-(2,5-Dichlorobenzoyl)oxazole in a tightly sealed and clearly labeled container.[12]
-
The storage area should be a designated, well-ventilated space, away from incompatible materials such as strong oxidizing agents.[2]
-
It is recommended to store the container in secondary containment to mitigate the impact of a potential spill.
Disposal Plan: All waste containing 2-(2,5-Dichlorobenzoyl)oxazole must be treated as hazardous waste.[2][13]
Caption: Disposal workflow for 2-(2,5-Dichlorobenzoyl)oxazole waste.
Disposal Protocol:
-
Waste Segregation : It is imperative to keep halogenated and non-halogenated waste streams separate.[12] This is because the disposal methods for these two types of waste are different, and mixing them can lead to complications and increased disposal costs.[12]
-
Containerization : All solid and liquid waste containing 2-(2,5-Dichlorobenzoyl)oxazole should be collected in compatible, clearly labeled, and tightly sealed containers.[12] The label should clearly indicate "Hazardous Waste" and "Chlorinated Organic Compound."[12]
-
Storage : Store waste containers in a designated satellite accumulation area that is well-ventilated and equipped with secondary containment.[12]
-
Final Disposal : The disposal of chlorinated organic waste is typically achieved through high-temperature incineration.[14][15][16] This process breaks down the compound into less harmful gaseous byproducts which can then be scrubbed to prevent atmospheric pollution.[14][15] Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the waste by a certified hazardous waste management company.
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, a swift and appropriate response is critical.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2] Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Seek immediate medical attention.
Spill Cleanup:
-
Alert : Immediately notify colleagues and your institution's safety officer.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
PPE : Don the appropriate emergency PPE, including a respirator if necessary.
-
Containment and Cleanup : For small spills, use an absorbent material to contain the substance. Work from the outside of the spill inward.
-
Disposal : Place all contaminated materials, including absorbent pads and contaminated PPE, into a sealed, labeled hazardous waste container.
-
Decontamination : Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[2]
By adhering to these comprehensive safety protocols, you can confidently and safely handle 2-(2,5-Dichlorobenzoyl)oxazole in your research endeavors.
References
-
Process for Disposal of Chlorinated Organic Residues. Taylor & Francis Online. Available from: [Link]
-
Process for Disposal of Chlorinated Organic Residues. ACS Publications. Available from: [Link]
- Process for the incineration of chlorinated organic materials. Google Patents.
-
Disposing of Chlorine: Pool and Cleaning Products. NEDT. Available from: [Link]
-
Material Safety Data Sheet. Available from: [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]
-
2,5-Dichlorobenzooxazole. PubChem. Available from: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available from: [Link]
-
Lab Safety Manual: Chemical Management. Hampshire College. Available from: [Link]
-
chlorinated solvents - product stewardship manual. Olin Chlor Alkali. Available from: [Link]
-
Method 612: Chlorinated Hydrocarbons. EPA. Available from: [Link]
Sources
- 1. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. pppmag.com [pppmag.com]
- 12. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 13. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
